Ethyl 6-bromoisoquinoline-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-bromoisoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTJPPHSTFPCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 6-bromoisoquinoline-1-carboxylate from 4-bromobenzaldehyde
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of Ethyl 6-bromoisoquinoline-1-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The synthesis originates from the readily available starting material, 4-bromobenzaldehyde. This document details a robust two-stage synthetic strategy: the initial construction of the 6-bromoisoquinoline core, followed by regioselective functionalization at the C1 position. We will explore the classic Pomeranz-Fritsch reaction as the foundational strategy for the isoquinoline core synthesis and provide a detailed, field-proven experimental protocol. Subsequently, the guide will elaborate on the introduction of the ethyl carboxylate group via the Reissert-Henze reaction. Each section integrates mechanistic insights with detailed, step-by-step protocols, data presentation in tabular format, and process flow visualizations to ensure clarity, reproducibility, and a deep understanding of the underlying chemical principles for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged structural motif found in a vast number of natural alkaloids and synthetic compounds with significant pharmacological properties.[1][2] Its derivatives are integral to the development of therapeutic agents, exhibiting a wide spectrum of biological activities including antitumor, antimicrobial, antihypertensive, and anti-inflammatory effects.[2][3] Specifically, the 6-bromoisoquinoline framework serves as a versatile intermediate, where the bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecules for drug discovery.[4] The additional presence of an ethyl carboxylate group at the C1 position offers another site for modification, for instance, through amide bond formation, further expanding the chemical space accessible for structure-activity relationship (SAR) studies. This guide outlines a reliable pathway to this valuable building block.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. The first stage focuses on the construction of the 6-bromoisoquinoline heterocyclic system from 4-bromobenzaldehyde. The second stage involves the introduction of the ethyl carboxylate functionality at the C1 position of the newly formed ring system.
Caption: High-level workflow for the synthesis.
Part 1: Synthesis of the 6-Bromoisoquinoline Intermediate
The formation of the isoquinoline ring from a benzaldehyde and an aminoacetaldehyde equivalent is classically known as the Pomeranz-Fritsch reaction.[5][6] This powerful transformation allows for the preparation of a wide variety of isoquinoline derivatives.[7]
Conceptual Approach: The Pomeranz-Fritsch Reaction
The reaction proceeds in two distinct steps:[7]
-
Schiff Base Formation: Condensation of 4-bromobenzaldehyde with an aminoacetaldehyde acetal, such as 2,2-diethoxyethylamine, forms the corresponding benzalaminoacetal (a Schiff base).[5][8][9] The acetal group serves as a masked aldehyde, preventing self-condensation and allowing for the desired reaction sequence.
-
Acid-Catalyzed Cyclization: In the presence of a strong acid (e.g., concentrated sulfuric acid), the acetal is hydrolyzed to reveal the aldehyde. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the protonated aldehyde, leading to cyclization and subsequent dehydration to form the aromatic isoquinoline ring.[5][10]
Caption: Conceptual steps of the Pomeranz-Fritsch reaction.
Detailed Experimental Protocol: A Modified Synthesis of 6-Bromoisoquinoline
While the classic Pomeranz-Fritsch reaction provides the theoretical framework, modern organic synthesis often employs modified procedures to improve yields and substrate scope. The following protocol is a multi-step, single-pot synthesis that has been reported for the preparation of 6-bromoisoquinoline from 4-bromobenzaldehyde.[11]
Step 1.1: Imine Formation
-
To a 2 L round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-bromobenzaldehyde (300.0 g, 1.62 mol) and aminoacetaldehyde dimethyl acetal (170.4 g, 1.62 mol).[11]
-
Add anhydrous toluene (1.5 L) as the solvent.
-
Heat the mixture to reflux and continue for 12 hours, collecting the water generated in the Dean-Stark trap.
-
After completion (monitored by TLC), cool the solution and concentrate it under reduced pressure to remove the toluene. The resulting residue is the crude N-(4-bromobenzylidene)-2,2-dimethoxyethanamine.
Causality: The azeotropic removal of water via the Dean-Stark trap drives the equilibrium of the condensation reaction towards the formation of the imine product, ensuring a high conversion of the starting materials.[11]
Step 1.2: Acylation and Rearrangement
-
Dissolve the crude residue from the previous step in anhydrous tetrahydrofuran (THF) and cool the solution to -10 °C in an ice-salt bath.
-
Slowly add ethyl chloroformate (193.3 mL, 1.78 mol) to the stirred solution, maintaining the temperature at -10 °C. Stir for 10 minutes, then allow the mixture to warm to room temperature.[11]
-
Add trimethyl phosphite (249.6 mL, 1.78 mol) dropwise to the reaction mixture and stir for 10 hours at room temperature.[11]
Causality: This sequence deviates from the classic acid-catalyzed cyclization. The addition of ethyl chloroformate and trimethyl phosphite facilitates a complex rearrangement and activation pathway, preparing the molecule for the subsequent cyclization step under milder conditions than concentrated sulfuric acid.
Step 1.3: Lewis Acid-Mediated Cyclization
-
Evaporate the solvent under vacuum. Dissolve the residue in anhydrous dichloromethane (DCM, 1.5 L) and stir for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add titanium tetrachloride (1.2 L, 6.48 mol) dropwise, ensuring the temperature does not rise significantly. Caution: This addition is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
Stir the reaction mixture at 40 °C for 6 days.[11]
-
After the reaction is complete, carefully pour the mixture into a large beaker of crushed ice.
-
Neutralize the mixture by adjusting the pH to 8-9 with a 6N aqueous NaOH solution.
-
Perform an extractive workup as detailed in the cited literature to isolate the crude product, which can be purified by crystallization to yield 6-bromoisoquinoline as a light brown solid.[11]
Causality: Titanium tetrachloride acts as a powerful Lewis acid, coordinating to the oxygen and nitrogen atoms in the substrate to promote the intramolecular electrophilic aromatic substitution required for ring closure. The extended reaction time and elevated temperature are necessary to drive this challenging cyclization to completion.[11]
| Reagent/Parameter | Quantity | Moles | Rationale |
| 4-Bromobenzaldehyde | 300.0 g | 1.62 mol | Starting material providing the benzene ring. |
| Aminoacetaldehyde Dimethyl Acetal | 170.4 g | 1.62 mol | Provides the N and C2 atoms for the new ring. |
| Ethyl Chloroformate | 193.3 mL | 1.78 mol | Activating agent for the cyclization precursor. |
| Trimethyl Phosphite | 249.6 mL | 1.78 mol | Reagent involved in the rearrangement process. |
| Titanium Tetrachloride | 1.2 L | 6.48 mol | Strong Lewis acid to catalyze the final cyclization. |
| Reported Yield | 90 g | (35%) | Overall yield for the multi-step sequence.[11] |
Part 2: C1-Functionalization via the Reissert-Henze Reaction
With the 6-bromoisoquinoline core in hand, the next stage is to introduce the ethyl carboxylate group at the C1 position. The Reissert reaction is a classic and highly effective method for the functionalization of the C1 position of isoquinolines. The reaction introduces a cyano group, which is a versatile synthetic handle that can be readily converted into a carboxylic acid and subsequently an ester.
Mechanistic Rationale
The Reissert-Henze reaction involves two key steps:
-
Reissert Compound Formation: 6-Bromoisoquinoline is treated with an acyl chloride (e.g., benzoyl chloride) and a cyanide source (e.g., potassium cyanide). The isoquinoline nitrogen attacks the acyl chloride, forming a highly electrophilic N-acylisoquinolinium salt. This salt is then readily attacked at the C1 position by the cyanide nucleophile to form a stable 1-cyano-2-acyl-1,2-dihydroisoquinoline, known as a Reissert compound.
-
Hydrolysis to Carboxylic Acid: The cyano group of the Reissert compound can be hydrolyzed under acidic conditions to the corresponding carboxylic acid. This step regenerates the aromaticity of the isoquinoline ring.
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-bromoisoquinoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery
The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with significant therapeutic applications.[1][2] Its unique electronic and steric properties make it a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a bromine atom at the 6-position and an ethyl carboxylate group at the 1-position of the isoquinoline ring system, as in Ethyl 6-bromoisoquinoline-1-carboxylate, offers a strategic combination of functionalities. The bromo-substituent provides a handle for further synthetic modifications through cross-coupling reactions, while the ester group can act as a key interaction point with biological targets or be a precursor for other functional groups. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed protocols for its further characterization, empowering researchers to unlock its full potential in drug development programs.
Core Physicochemical Properties
While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be derived from its chemical structure and CAS registry number.
| Property | Value | Source |
| CAS Number | 1020576-70-8 | [4][5] |
| Molecular Formula | C₁₂H₁₀BrNO₂ | [4] |
| Molecular Weight | 280.12 g/mol | [4] |
| Chemical Structure | See Figure 1 | - |
| SMILES | O=C(C1=NC=CC2=C1C=CC(Br)=C2)OCC | [4] |
Synthesis and Structural Elucidation Workflow
A plausible synthetic route to this compound can be conceptualized based on established isoquinoline synthesis methodologies. The following diagram illustrates a potential workflow from synthesis to full characterization.
Caption: A conceptual workflow for the synthesis and characterization of this compound.
Experimental Protocols for Characterization
The following section details the experimental procedures necessary for a comprehensive physicochemical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected signals would include aromatic protons in the isoquinoline ring system and the ethyl group protons (a quartet and a triplet).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected signals would include carbons of the isoquinoline core, the ester carbonyl, and the ethyl group.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.
-
Analyze coupling constants (J) in the ¹H spectrum to determine the substitution pattern on the aromatic rings.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain information about the fragmentation pattern for structural confirmation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is recommended for accurate mass determination.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Look for the protonated molecular ion [M+H]⁺.
-
-
Data Analysis:
-
Compare the experimentally determined exact mass with the calculated theoretical mass for C₁₂H₁₁BrNO₂⁺. The expected m/z would be approximately 280.0022.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify characteristic absorption bands for the key functional groups:
-
C=O stretch (ester): ~1720 cm⁻¹
-
C=N and C=C stretches (aromatic rings): ~1600-1450 cm⁻¹
-
C-O stretch (ester): ~1250-1100 cm⁻¹
-
C-Br stretch: ~600-500 cm⁻¹
-
-
Melting Point Determination
Objective: To determine the temperature range over which the solid sample melts, which is an indicator of purity.
Methodology:
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure:
-
Heat the sample slowly (1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid.
-
-
Interpretation: A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Solubility Assessment
Objective: To determine the solubility of the compound in various solvents, which is crucial for reaction setup, purification, and formulation.
Methodology:
-
Solvents: Select a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Procedure:
-
To a small, known amount of the sample (e.g., 10 mg) in a vial, add a small volume of the solvent (e.g., 0.1 mL) at room temperature.
-
Observe if the solid dissolves completely.
-
If not, gradually add more solvent in small increments up to a certain volume (e.g., 1 mL) to estimate the solubility.
-
The process can be repeated with gentle heating to assess temperature effects on solubility.
-
-
Classification: Classify the solubility as soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the sample. The polar ester group and the relatively nonpolar bromoisoquinoline core suggest that the compound will likely be soluble in moderately polar to nonpolar organic solvents.
Reactivity and Stability
The chemical reactivity of this compound is dictated by its key functional groups: the isoquinoline ring, the ethyl ester, and the bromine substituent.
-
Isoquinoline Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to form salts with acids.[6][7]
-
Ester Group: The ethyl carboxylate at the C1 position is susceptible to nucleophilic attack. It can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to amides by reaction with amines or reduced to an alcohol. The ester group is generally stable under neutral conditions.[8]
-
Bromine Substituent: The bromine atom at the C6 position is a versatile handle for synthetic transformations. It can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to further elaborate the molecular structure.
-
Stability: Isoquinoline derivatives are generally stable under normal laboratory conditions.[9] However, like many organic compounds, prolonged exposure to light, air, and high temperatures should be avoided to prevent degradation. It is recommended to store the compound in a cool, dry, and dark place.
Applications in Drug Discovery
The 6-bromoisoquinoline scaffold is a valuable starting point for the synthesis of novel therapeutic agents. The presence of the bromine atom allows for the exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties. Isoquinoline-based compounds have been investigated for a multitude of therapeutic areas, and the functionalities present in this compound make it an attractive candidate for library synthesis and lead optimization in programs targeting, for example, kinases, phosphodiesterases, and other enzyme classes where heterocyclic scaffolds are known to be effective.
Conclusion
This compound is a promising heterocyclic building block for medicinal chemistry and drug discovery. While a complete experimental physicochemical profile is not yet publicly documented, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to fully characterize this compound. A thorough understanding of its properties, reactivity, and synthetic potential will undoubtedly facilitate its application in the development of novel and effective therapeutic agents.
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]
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Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. (2022, April 14). ACS Omega. Retrieved January 19, 2026, from [Link]
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Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Isoquinoline derivatives and its medicinal activity. (2024, November 8). Retrieved January 19, 2026, from [Link]
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Preparation and Properties of Isoquinoline. (n.d.). Retrieved January 19, 2026, from [Link]
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Ethyl 6-bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]
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6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved January 19, 2026, from [Link]
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]
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Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025, December 15). UNT Digital Library. Retrieved January 19, 2026, from [Link]
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Ethyl 6-bromoisoquinoline-1-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Isoquinoline Core in Drug Discovery
The isoquinoline scaffold is a prominent heterocyclic framework that has consistently proven to be a "privileged structure" in medicinal chemistry. Its rigid, bicyclic aromatic nature provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets.[1][2] Derivatives of isoquinoline exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] This wide-ranging bioactivity has cemented the isoquinoline nucleus as a cornerstone in the design and synthesis of novel therapeutic agents.[5][6]
Within this important class of compounds, ethyl 6-bromoisoquinoline-1-carboxylate emerges as a particularly valuable and versatile building block. Its structure is strategically adorned with three key functional handles:
-
The Isoquinoline Core: The fundamental pharmacophore responsible for a wide array of biological activities.
-
The Bromo Group at the 6-position: An ideal handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[7]
-
The Ethyl Carboxylate at the 1-position: This group can be readily converted into other functionalities, such as amides, which are crucial for mimicking peptide bonds and forming key hydrogen bonding interactions with protein targets, notably in enzyme inhibitors.
This guide will provide a comprehensive overview of the synthesis, reactivity, and application of this compound as a pivotal building block in the development of contemporary therapeutics, with a focus on its utility in crafting targeted inhibitors for kinases and poly(ADP-ribose) polymerase (PARP).
Synthesis of the Core Building Block
The efficient construction of the 6-bromoisoquinoline-1-carboxylate core is paramount to its utility. A robust and scalable synthesis can be achieved through a modification of the classical Pomeranz-Fritsch reaction.[8][9][10] This powerful transformation enables the construction of the isoquinoline ring system from readily available precursors.
A plausible and efficient synthetic route to this compound is outlined below. This proposed synthesis is based on established chemical principles and analogous transformations reported in the literature for similar isoquinoline systems.[11]
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of N-(4-bromobenzylidene)-2,2-diethoxyethanamine
To a solution of 4-bromobenzaldehyde (1.0 eq) in toluene, aminoacetaldehyde diethyl acetal (1.0 eq) is added. The mixture is refluxed with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the toluene is removed under reduced pressure to yield the crude benzalaminoacetal intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of 6-Bromoisoquinoline
The crude benzalaminoacetal from the previous step is added dropwise to concentrated sulfuric acid at a controlled temperature. The reaction mixture is then heated to promote the cyclization and aromatization. After cooling, the mixture is carefully poured onto ice and neutralized with a base (e.g., NaOH or NH4OH). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford 6-bromoisoquinoline.[11]
Step 3 & 4: Synthesis of this compound
To a solution of 6-bromoisoquinoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The resulting solution is stirred at this temperature for 1 hour to ensure complete metalation at the C1 position. Ethyl chloroformate (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Physicochemical and Spectroscopic Properties
| Property | Value |
| CAS Number | 1020576-70-8[12] |
| Molecular Formula | C12H10BrNO2[12] |
| Molecular Weight | 280.12 g/mol [12] |
| Appearance | Off-white to light brown solid |
| Storage | Sealed in dry, 2-8°C[12] |
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the isoquinoline core, a quartet for the -OCH₂- group of the ethyl ester, and a triplet for the -CH₃ group. The protons on the brominated benzene ring will be influenced by the bromine substituent.
-
¹³C NMR: The spectrum would display signals for all 12 carbon atoms, including the carbonyl carbon of the ester, the carbons of the aromatic rings, and the ethyl group carbons.
-
IR Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester group (around 1720 cm⁻¹), C=N and C=C stretching vibrations of the aromatic system, and C-Br stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.
Reactivity and Application as a Medicinal Chemistry Building Block
The true synthetic power of this compound lies in the orthogonal reactivity of its bromo and ester functionalities. The bromine atom at the 6-position is primed for a variety of palladium-catalyzed cross-coupling reactions, while the ester at the 1-position can be readily modified, most commonly to an amide.
Figure 2: Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 6-position is a versatile handle for introducing molecular diversity. Standard palladium-catalyzed cross-coupling reactions can be reliably employed.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, allowing the introduction of various aryl and heteroaryl groups.[14][15] This is particularly useful for extending the scaffold to interact with different pockets of a target protein.
Exemplary Protocol (adapted from related systems): [7]
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[9][16][17] This reaction allows for the introduction of a wide range of primary and secondary amines, which can act as hydrogen bond donors or acceptors, or as points for further diversification.
Exemplary Protocol (adapted from related systems): [7]
-
To a reaction vial, add this compound (1.0 mmol), the desired amine (1.2 mmol), a suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like XPhos or SPhos, 0.02-0.05 mmol Pd), and a base such as sodium tert-butoxide (NaOtBu) (1.4 mmol).
-
Evacuate and backfill the vial with an inert gas.
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture (typically 80-110 °C) and stir until completion (monitored by TLC or LC-MS).
-
After cooling, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
The Sonogashira coupling enables the formation of a C-C triple bond by reacting the aryl bromide with a terminal alkyne.[2][18][19] The resulting alkynyl group can serve as a rigid linker or be further elaborated.
Exemplary Protocol (adapted from related systems): [8]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and a copper(I) co-catalyst like CuI (0.04-0.10 equiv).
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.
Modification of the Ethyl Carboxylate Group
The ethyl ester at the C1 position is a versatile precursor to the carboxamide functionality, a common feature in many enzyme inhibitors. This transformation is typically a two-step process involving hydrolysis of the ester followed by amide bond formation.
Exemplary Protocol:
-
Hydrolysis: Dissolve this compound in a mixture of THF and water. Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid. Filter, wash with water, and dry to obtain 6-bromoisoquinoline-1-carboxylic acid.
-
Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent like DMF, add an amide coupling reagent such as EDC (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes, then add the desired primary or secondary amine (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction at room temperature overnight. Perform an aqueous work-up and purify by column chromatography to yield the desired carboxamide.
Case Study: Application in the Design of PARP and Kinase Inhibitors
The isoquinoline-1-carboxamide scaffold is a well-established pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.[20][21] PARP inhibitors are a clinically successful class of anticancer drugs that exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[22] The carboxamide group is crucial as it mimics the nicotinamide moiety of the natural PARP substrate, NAD+, forming key hydrogen bonds in the enzyme's active site.
While no direct synthesis of a named PARP inhibitor starting from this compound was found in the searched literature, its utility can be confidently projected. By first converting the ethyl ester to a primary carboxamide, the resulting 6-bromoisoquinoline-1-carboxamide becomes a direct precursor for diversification via the cross-coupling reactions described above.
Figure 3: A prospective synthetic route to PARP inhibitor scaffolds.
Similarly, the isoquinoline core is frequently found in kinase inhibitors.[7][23] Kinases are a major class of drug targets in oncology and inflammatory diseases. The ability to introduce diverse substituents at the C6 position via cross-coupling allows for the exploration of structure-activity relationships (SAR) to achieve potency and selectivity against specific kinases. For instance, a Suzuki coupling could introduce a substituted phenyl ring, while a Buchwald-Hartwig amination could install a side chain designed to interact with the solvent-exposed region of the kinase active site.
Conclusion
This compound is a high-potential building block for medicinal chemistry, offering a robust and strategically functionalized isoquinoline scaffold. Its true value is realized through the sequential and selective manipulation of its bromo and ester groups. The C6-bromo moiety provides a reliable entry point for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the systematic construction of diverse compound libraries. Concurrently, the C1-ester serves as a convenient precursor to the critical carboxamide functionality, a key pharmacophoric element in many enzyme inhibitors, particularly for the PARP family. While direct, published examples of its use are emerging, the established reactivity of analogous systems and the proven importance of the resulting scaffolds in clinically relevant targets like PARP and kinases underscore its significant potential. This guide provides the foundational knowledge and strategic synthetic pathways for researchers to confidently incorporate this compound into their drug discovery programs, accelerating the development of next-generation therapeutics.
References
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Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. [Link]
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Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Isoquinoline derivatives and its medicinal activity. ResearchGate. [Link]
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Pomeranz-Fritsch Reaction. Merck Index. [Link]
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The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Pomeranz–Fritsch reaction. Wikipedia. [Link]
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The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. [Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate. [Link]
-
Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. [Link]
-
5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). PubMed. [Link]
-
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PubMed Central. [Link]
-
Structures of PARP inhibitors: 1,5-isoquinolinediol (A) and 3-aminobenzamide (B). ResearchGate. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]
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Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ScienceDirect. [Link]
-
Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. OUCI. [Link]
-
Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). PubMed. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central. [Link]
-
Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central. [Link]
-
A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers. [Link]
-
Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. [Link]
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Spectroscopic data (NMR, IR, MS) of Ethyl 6-bromoisoquinoline-1-carboxylate
An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 6-bromoisoquinoline-1-carboxylate
The isoquinoline core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The strategic placement of a bromine atom at the C-6 position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. The ethyl carboxylate group at the C-1 position, adjacent to the heterocyclic nitrogen, significantly influences the molecule's electronic properties and provides a site for further derivatization.
Accurate structural confirmation is paramount in any synthetic workflow. This guide is designed to serve as a reference for researchers, providing a detailed breakdown of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of the title compound.
Molecular Structure and Numbering
A clear understanding of the molecular geometry is the foundation for spectroscopic assignment. The structure and atom numbering scheme for this compound are presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are based on the known effects of substituents on aromatic systems, with particular attention to the influence of the electronegative nitrogen and bromine atoms, and the electron-withdrawing ester group.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline core and the aliphatic protons of the ethyl ester group. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic nature of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (400 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H-3 | 8.5 - 8.7 | d | J3,4 = 5.5 - 6.0 | 1H | Downfield shift due to proximity to the electronegative nitrogen atom. |
| H-4 | 7.6 - 7.8 | d | J4,3 = 5.5 - 6.0 | 1H | Coupled to H-3. |
| H-5 | 8.1 - 8.3 | d | J5,7 = ~2.0 | 1H | Deshielded by the peri-effect of the C-1 ester group; appears as a narrow doublet or singlet-like peak due to small meta coupling. |
| H-7 | 7.8 - 8.0 | dd | J7,8 = 8.5 - 9.0, J7,5 = ~2.0 | 1H | Shows ortho coupling to H-8 and meta coupling to H-5. |
| H-8 | 7.9 - 8.1 | d | J8,7 = 8.5 - 9.0 | 1H | Ortho-coupled to H-7. |
| -OCH₂CH₃ | 4.4 - 4.6 | q | J = ~7.1 | 2H | Protons of the methylene group, deshielded by the adjacent oxygen atom and split by the methyl protons. |
| -OCH₂CH₃ | 1.4 - 1.6 | t | J = ~7.1 | 3H | Protons of the terminal methyl group, split into a triplet by the methylene protons. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule. The chemical shifts are highly sensitive to the local electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts (101 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O | 165 - 168 | Typical range for an ester carbonyl carbon. |
| C-1 | 148 - 152 | Carbon adjacent to nitrogen and bearing the ester group, significantly deshielded. |
| C-3 | 142 - 145 | Carbon adjacent to nitrogen, deshielded. |
| C-4 | 121 - 124 | Aromatic CH carbon. |
| C-4a | 127 - 130 | Bridgehead carbon. |
| C-5 | 129 - 132 | Aromatic CH carbon. |
| C-6 | 120 - 123 | Carbon bearing the bromine atom (C-Br bond). |
| C-7 | 133 - 136 | Aromatic CH carbon. |
| C-8 | 128 - 131 | Aromatic CH carbon. |
| C-8a | 136 - 139 | Bridgehead carbon adjacent to nitrogen. |
| -OCH₂CH₃ | 61 - 63 | Methylene carbon of the ethyl ester. |
| -OCH₂CH₃ | 14 - 15 | Methyl carbon of the ethyl ester. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. This methodology is standard for small molecule characterization.
Workflow: NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis of a small organic molecule.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal reference.
-
Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans (typically 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase and baseline correction, and calibration of the chemical shift scale to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for rapidly confirming the presence of key structural motifs.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3100 - 3000 | C-H stretch | Aromatic | Medium-Weak |
| 2980 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium |
| ~1725 | C=O stretch | Ester | Strong |
| 1600 - 1450 | C=C and C=N stretch | Aromatic/Heteroaromatic Ring | Medium-Strong |
| 1250 - 1100 | C-O stretch | Ester | Strong |
| 1100 - 1000 | C-Br stretch | Aryl Bromide | Medium |
| 900 - 675 | C-H bend | Aromatic (out-of-plane) | Strong |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, rapid technique for acquiring IR spectra of solid samples.
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application : Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition : Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₁₂H₁₀BrNO₂. The presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Molecular Weight : 280.12 g/mol
-
Predicted Molecular Ion (M⁺˙) : An intense doublet of peaks at m/z 279 (for C₁₂H₁₀⁷⁹BrNO₂) and m/z 281 (for C₁₂H₁₀⁸¹BrNO₂) with nearly equal intensity (1:1 ratio) is expected.
Predicted Fragmentation Pathway
The fragmentation is predicted to be driven by the lability of the ester group and the stability of the aromatic isoquinoline ring.
Caption: Predicted major fragmentation pathways for this compound.
-
Loss of the Ethoxy Radical : A primary fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This would produce a prominent acylium ion at m/z 234/236 .
-
Loss of the Carboethoxy Radical : Cleavage of the C-C bond between the isoquinoline ring and the carbonyl group would result in the loss of the •COOCH₂CH₃ radical (73 Da), yielding the 6-bromoisoquinoline cation at m/z 206/208 .
-
Loss of Bromine : Loss of a bromine radical (•Br, 79/81 Da) from the molecular ion would produce a fragment at m/z 200 .
Experimental Protocol for MS Data Acquisition (EI)
Electron Ionization (EI) is a standard method for analyzing relatively stable, volatile small molecules.
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.
-
Ionization : Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragments.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : Detect the ions to generate the mass spectrum.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The tabulated ¹H NMR, ¹³C NMR, IR, and MS data, while predictive, are grounded in fundamental spectroscopic principles and comparison with analogous structures. The provided protocols for data acquisition represent standard, reliable methods in the field of chemical analysis. Researchers can use this guide to anticipate the spectral features of their synthesized material, aiding in the confirmation of its identity and purity.
References
Note: As specific experimental data for the title compound is not available in the cited literature, these references are provided to support the principles of spectroscopic interpretation and provide data for related structural motifs.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015. (A foundational text for spectroscopic principles).
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L.Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014. (A comprehensive guide to interpreting spectra).
-
Pradeep, P. et al. (2015). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o30–o31. Available at: [Link]
-
Georg Thieme Verlag. (2008). Product Class 5: Isoquinolines. Science of Synthesis, 15, 667-868. Available at: [Link]
-
NIST Chemistry WebBook. Isoquinoline. [Online] Available at: [Link]
The Isoquinoline Core: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline nucleus, a heterocyclic aromatic scaffold composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its prevalence in a vast array of naturally occurring alkaloids and synthetically accessible derivatives has established it as a "privileged structure" in drug discovery.[2][3] This technical guide provides a comprehensive exploration of the diverse biological activities inherent to the isoquinoline core. We will delve into the key therapeutic areas where isoquinoline-based compounds have demonstrated significant promise, elucidating their mechanisms of action, summarizing critical quantitative data, and providing detailed experimental and synthetic protocols. This document is intended to serve as a robust resource for researchers actively engaged in the design and development of novel therapeutics built upon this versatile chemical framework.
The Isoquinoline Scaffold: A Foundation for Diverse Pharmacology
The unique structural and electronic properties of the isoquinoline ring system make it an ideal template for molecular recognition by a wide range of biological targets.[4] The nitrogen atom imparts basicity and the capacity for hydrogen bonding, while the fused aromatic system allows for π-π stacking and hydrophobic interactions.[4] This inherent versatility has been exploited by nature and chemists alike to generate a rich diversity of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuropharmacological effects.[5][6]
Biosynthesis and Natural Occurrence
In nature, isoquinoline alkaloids are typically biosynthesized from the amino acid tyrosine.[4] A key biosynthetic step is the Pictet-Spengler reaction, where a β-arylethylamine, such as dopamine, condenses with an aldehyde or keto acid to form a tetrahydroisoquinoline, which then serves as a precursor to a vast array of more complex alkaloids.[4] Prominent examples of naturally occurring isoquinoline alkaloids with significant medicinal applications include morphine, an opioid analgesic; berberine, an antimicrobial and anticancer agent; and emetine, an antiprotozoal drug.[4][7]
Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents is a major focus of isoquinoline-related research. These compounds have been shown to interfere with multiple facets of cancer cell biology, including proliferation, survival, and metastasis.[8][9]
Mechanisms of Anticancer Action
Isoquinoline derivatives exert their anticancer effects through a variety of mechanisms:
-
DNA Intercalation and Topoisomerase Inhibition: Many isoquinoline alkaloids can intercalate into the DNA double helix, disrupting DNA replication and transcription.[5] Some, like certain lamellarin derivatives, are potent inhibitors of topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication.[10]
-
Induction of Apoptosis and Cell Cycle Arrest: A common mechanism of action is the induction of programmed cell death (apoptosis) and the halting of the cell cycle.[5][8] This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation.
-
Inhibition of Signaling Pathways: Isoquinoline-based compounds have been shown to target critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1]
Below is a diagram illustrating the multifaceted anticancer mechanisms of isoquinoline derivatives.
Caption: Anticancer mechanisms of isoquinoline compounds.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of isoquinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sanguinarine | A375 (Melanoma) | 0.11 - 0.54 | [6] |
| Chelerythrine | A375 (Melanoma) | 0.14 - 0.46 | [6] |
| Lamellarin D | Various | 0.038 - 0.110 | [10] |
| Aromoline | D614G (SARS-CoV-2 Pseudovirus) | 0.47 | [4] |
| THIQ-oxime hybrid 15c | MCF-7 (Breast) | 7 | [11] |
| THIQ-oxime hybrid 15b | MDA-MB-231 (Breast) | 22 | [11] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the yellow MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline compound and incubate for the desired exposure period.[12]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3][12]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][12]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 540-590 nm.[2][13]
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Isoquinoline alkaloids, particularly berberine, have long been recognized for their broad-spectrum antimicrobial properties.[7][14]
Mechanisms of Antimicrobial Action
Isoquinoline derivatives employ a multi-pronged attack against microbial pathogens:
-
Cell Wall and Membrane Disruption: Berberine has been shown to damage the bacterial cell wall and membrane, leading to leakage of intracellular contents and cell death.[7][15]
-
Inhibition of Nucleic Acid and Protein Synthesis: These compounds can interfere with the synthesis of essential macromolecules like DNA and proteins.[7]
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to chronic infections and antibiotic resistance. Berberine has been shown to inhibit biofilm formation in various bacteria.[14]
-
Inhibition of Cell Division: Some isoquinoline derivatives can inhibit key proteins involved in bacterial cell division, such as FtsZ.[16]
The following diagram illustrates the antimicrobial mechanisms of berberine.
Caption: Antimicrobial mechanisms of berberine.
Antiviral and Anti-inflammatory Activities
Several isoquinoline alkaloids have demonstrated promising antiviral and anti-inflammatory activities.[17][18] These dual activities are particularly relevant for treating viral infections that are often accompanied by a significant inflammatory response.
Mechanisms of Action
-
Antiviral Mechanisms: Isoquinoline alkaloids can interfere with various stages of the viral life cycle, including viral entry, replication, and egress.[18] They have been shown to modulate signaling pathways crucial for viral replication, such as the NF-κB and MAPK/ERK pathways.[18][19]
-
Anti-inflammatory Mechanisms: The anti-inflammatory effects are often mediated by the inhibition of pro-inflammatory signaling pathways like NF-κB.[20][21] This leads to a reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[19][20]
The diagram below depicts the interplay between the antiviral and anti-inflammatory actions of isoquinoline compounds.
Caption: Antiviral and anti-inflammatory pathways.
Neuropharmacological Effects
Tetrahydroisoquinolines (THIQs) are a class of isoquinoline derivatives with significant effects on the central nervous system.[22] Some endogenous THIQs have been implicated in the pathology of neurodegenerative diseases like Parkinson's disease.[22][23]
Mechanisms of Neurotoxicity and Neuroprotection
-
Dopaminergic Neurotoxicity: Certain THIQs, such as tetrahydropapaveroline (THP), can be neurotoxic. THP is formed from the condensation of dopamine and can undergo oxidation to produce reactive oxygen species, leading to neuronal cell death.[22][24]
-
Enzyme Inhibition: Some THIQs can inhibit key enzymes in neurotransmitter metabolism. For example, N-methyl-norsalsolinol can inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[25]
-
Receptor Modulation: THIQ derivatives can also act as modulators of various neurotransmitter receptors, including dopamine receptors.[26]
Synthesis of the Isoquinoline Core
The construction of the isoquinoline scaffold is a well-established area of organic synthesis, with several named reactions being cornerstones of the field.
Bischler-Napieralski Reaction
This reaction is a classic method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides through an intramolecular electrophilic aromatic substitution.[27][28]
Experimental Protocol:
-
Reactant Preparation: A solution of a β-arylethylamide is prepared in a suitable solvent (e.g., toluene or acetonitrile).
-
Dehydrating Agent: A dehydrating agent, most commonly phosphorus oxychloride (POCl₃), is added to the solution.[27][29]
-
Reflux: The reaction mixture is heated to reflux for several hours.[30]
-
Workup: The reaction is quenched, and the product is extracted and purified by crystallization or chromatography.
The following diagram outlines the workflow for the Bischler-Napieralski reaction.
Caption: Bischler-Napieralski reaction workflow.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines by the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[31][32]
Experimental Protocol:
-
Reactant Mixing: A β-arylethylamine and a carbonyl compound are dissolved in a suitable solvent.
-
Acid Catalysis: The reaction is typically carried out under acidic conditions (e.g., using hydrochloric acid or trifluoroacetic acid).[33]
-
Reaction Time: The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
Isolation: The product is isolated by precipitation or extraction and purified.
Conclusion and Future Perspectives
The isoquinoline core structure continues to be a highly fruitful area of research in medicinal chemistry. Its inherent versatility and the diverse array of biological activities associated with its derivatives ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent isoquinoline-based compounds through a deeper understanding of their structure-activity relationships and mechanisms of action. The application of modern synthetic methodologies will undoubtedly lead to the discovery of new and innovative isoquinoline derivatives with improved pharmacological profiles.
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Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). OUCI. Retrieved from [Link]
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Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. (2020). PubMed. Retrieved from [Link]
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Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). PubMed Central. Retrieved from [Link]
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Novel isoquinoline derivatives as antimicrobial agents. (2013). PubMed. Retrieved from [Link]
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The Chemical Reactivity of the Bromine Atom on the Isoquinoline Ring: A Technical Guide for Drug Development Professionals
Foreword: The Strategic Importance of Bromoisoquinolines in Medicinal Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom onto this heterocyclic system provides a versatile synthetic handle, unlocking a vast chemical space for the development of novel therapeutics. The carbon-bromine (C-Br) bond, with its unique electronic properties and reactivity, serves as a linchpin for a multitude of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the chemical reactivity of the bromine atom on the isoquinoline ring, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for innovative medicines. We will delve into the factors governing the reactivity of bromoisoquinolines and explore the key synthetic methodologies that leverage this reactivity to construct complex molecular architectures.
Understanding the Reactivity Landscape of Bromoisoquinolines
The reactivity of a bromine atom on the isoquinoline ring is not uniform and is profoundly influenced by several key factors. A thorough understanding of these elements is paramount for predictable and successful synthetic planning.
Positional Isomerism: A Tale of Two Rings
The isoquinoline core consists of a pyridine ring fused to a benzene ring. The position of the bromine atom on either of these rings dictates its susceptibility to various reactions.
-
Bromine on the Pyridine Ring (e.g., 1-bromo, 3-bromo): These positions are generally more reactive towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen. The C1 position is particularly activated.[1]
-
Bromine on the Benzene Ring (e.g., 5-bromo, 6-bromo, 7-bromo, 8-bromo): The reactivity at these positions more closely resembles that of a typical aryl bromide. These positions are prime candidates for a wide array of palladium-catalyzed cross-coupling reactions.
Electronic Effects of Substituents
The presence of other functional groups on the isoquinoline ring can significantly modulate the reactivity of the C-Br bond.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) decrease the electron density of the ring, making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or amino (-NH2) increase the electron density, which can enhance the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.
Steric Hindrance
The steric environment surrounding the bromine atom can impact its accessibility to reagents and catalysts. Bulky substituents adjacent to the bromine atom can hinder the approach of the catalytic complex, potentially slowing down or even inhibiting the reaction.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Bromoisoquinoline Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable tools for modifying bromoisoquinolines.[2] These reactions offer a powerful means to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3]
Figure 1: Generalized Catalytic Cycle for Cross-Coupling Reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between a bromoisoquinoline and an organoboron compound.[4][5][6] This reaction is of paramount importance in drug discovery for the synthesis of biaryl and heteroaryl-aryl structures.[4]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoisoquinolines
| Entry | Bromoisoquinoline | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High |
| 2 | 8-bromo-6-methylquinolin-2(1H)-one | Phenylboronic acid | Pd(dppf)Cl₂ (5) | dppf (5) | K₂CO₃ | THF/H₂O | 70 | 85-95 |
Experimental Protocol: Suzuki-Miyaura Coupling of 8-bromo-6-methylquinolin-2(1H)-one [5]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 8-bromo-6-methylquinolin-2(1H)-one (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., THF and deionized water in a 2:1 to 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 70 °C and stir vigorously for 18-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines from bromoisoquinolines.[7][8][9] This reaction is particularly valuable in medicinal chemistry for the introduction of amine functionalities, which are prevalent in drug molecules.
Table 2: Conditions for Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile [7][10]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | Racemic BINAP | K₃PO₄ | DMSO | 80 | 23 |
| Pd(dba)₂ | BINAP | Cs₂CO₃ | THF | RT-80 | 80 |
Experimental Protocol: Optimized Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile [7][10]
-
Reaction Setup: In a glovebox, charge a reactor with Pd(dba)₂ (0.01 equiv), BINAP (0.015 equiv), and Cs₂CO₃ (2.0 equiv).
-
Reagent Addition: Add a solution of 6-bromoisoquinoline-1-carbonitrile (1.0 equiv) in THF, followed by the amine (1.2 equiv).
-
Reaction: Heat the mixture to the desired temperature (e.g., 65 °C) and stir until the reaction is complete as monitored by HPLC.
-
Work-up: Cool the reaction mixture and quench with water. Separate the aqueous layer and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by crystallization or chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a bromoisoquinoline and a terminal alkyne.[11][12] This reaction is catalyzed by palladium and copper complexes and is a key transformation in the synthesis of many pharmaceutical intermediates and complex molecules.[11]
Table 3: Typical Conditions for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile [11]
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ (1-5) | CuI (1-5) | Et₃N or DIPA | THF or Toluene | 80-110 |
Experimental Protocol: Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile [11]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-bromoisoquinoline-1-carbonitrile (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv), the copper co-catalyst (e.g., CuI, 0.01-0.05 equiv), and the base (e.g., Et₃N, 2.0 equiv).
-
Solvent and Alkyne Addition: Add the anhydrous solvent (e.g., THF). Then, add the terminal alkyne (1.2-1.5 equiv).
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the base and catalyst residues, washing the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Heck Reaction: Vinylation of Bromoisoquinolines
The Heck reaction is a palladium-catalyzed cross-coupling of a bromoisoquinoline with an alkene to form a substituted alkene.[13][14][15] This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[13]
Table 4: Representative Conditions for the Heck Reaction of 3-Bromoquinoline [13]
| Alkene | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl crotonate | Pd EnCat® 40 (0.8) | NaOAc | Ethanol | 140 (mw) | 0.5 | 71 |
| Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 12 | 85 |
Experimental Protocol: Heck Reaction of 3-Bromoquinoline with Styrene [13]
-
Reaction Setup: In a sealed tube, combine 3-bromoquinoline (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (1.5 mmol) in DMF (5 mL).
-
Reaction: Heat the mixture at 120 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.
Beyond Cross-Coupling: Other Key Transformations
While palladium-catalyzed reactions are central, other transformations are also crucial for derivatizing bromoisoquinolines.
Lithiation and Transmetalation
Bromoisoquinolines can undergo lithium-halogen exchange upon treatment with organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures. The resulting lithiated isoquinoline is a potent nucleophile and can react with a variety of electrophiles. This intermediate can also undergo transmetalation with other metals to form organometallic reagents, such as Grignard reagents.
Grignard Reagent Formation
The formation of a Grignard reagent from a bromoisoquinoline can be challenging due to the potential for side reactions.[16] However, under carefully controlled conditions, typically using activated magnesium in a solvent like THF, the Grignard reagent can be prepared.[16][17][18][19] This organometallic species is a powerful nucleophile for additions to carbonyl compounds and other electrophiles.[18]
Figure 3: Formation and Reaction of an Isoquinolyl Grignard Reagent.
Synthesis of Bromoisoquinoline Starting Materials
The availability of specifically brominated isoquinolines is crucial for their use in synthesis. Several methods exist for their preparation.
-
Direct Bromination: Isoquinoline can be directly brominated under various conditions. For instance, bromination in the presence of strong acids like concentrated H₂SO₄ can yield 5-bromoisoquinoline.[20][21] The reaction of isoquinoline hydrochloride with bromine in nitrobenzene at high temperatures also produces 4-bromoisoquinoline.[22]
-
From Isoquinoline-N-oxides: 1-Bromoisoquinoline can be synthesized from isoquinoline-N-oxide using reagents like POBr₃.[23]
-
Cyclization Strategies: Substituted bromoisoquinolines can be synthesized through cyclization reactions of appropriately functionalized precursors. For example, 4-bromoisoquinolines can be prepared via a brominative annulation of 2-alkynyl arylimidates.[24] Another approach involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides.[25]
Conclusion and Future Outlook
The bromine atom on the isoquinoline ring is a remarkably versatile functional group that provides a gateway to a vast array of molecular diversity. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, stand out as the most powerful tools for the late-stage functionalization of the isoquinoline core. A deep understanding of the factors influencing the reactivity of the C-Br bond, coupled with the judicious selection of reaction conditions, is essential for the successful design and execution of synthetic routes in drug discovery. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and selective methods for the transformation of bromoisoquinolines, further expanding their utility in the creation of novel therapeutic agents.
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Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. PubMed Central. [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Sci-Hub. [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PubMed Central. [Link]
-
Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications (RSC Publishing). [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Unknown Source.
-
Reactions at the benzylic position. Khan Academy. [Link]
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Stability and storage conditions for Ethyl 6-bromoisoquinoline-1-carboxylate
An In-Depth Technical Guide to the Stability and Storage of Ethyl 6-bromoisoquinoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Proper Stewardship
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1] The presence of the bromine atom and the ester functional group on the isoquinoline scaffold makes it a versatile building block for creating diverse chemical libraries.[2][3][4] However, these same features can also be sources of instability if the compound is not stored and handled correctly. This guide provides a technical framework for understanding the factors that influence the stability of this compound and outlines protocols to ensure its long-term viability.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling.
| Property | Value |
| Molecular Formula | C₁₂H₁₀BrNO₂ |
| Molecular Weight | 280.12 g/mol |
| CAS Number | 1020576-70-8 |
| Appearance | Typically a solid |
| Melting Point | Not consistently reported across suppliers |
| Solubility | No data available[5] |
Note: These properties are based on available supplier data and may vary between batches.
Core Principles of Storage and Stability
The primary goal of a successful storage protocol is to mitigate the environmental factors that can lead to chemical degradation. For this compound, the key considerations are temperature, atmosphere, and light.
Recommended Storage Conditions
Based on a synthesis of available safety data sheets (SDS), the following conditions are recommended for the storage of this compound:
| Condition | Recommendation | Rationale |
| Temperature | Cool and dry place.[6][7] Room temperature is also cited as acceptable.[8][9] | Lower temperatures slow down the rate of potential degradation reactions. Avoiding humidity is crucial to prevent hydrolysis of the ester group. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[6] | The isoquinoline ring system can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preserving the compound's integrity. |
| Light | Store in a shaded area.[6] | Exposure to UV light can provide the energy to initiate degradation pathways. |
| Container | Keep container tightly closed.[6][7] | Prevents exposure to atmospheric moisture and oxygen. |
Handling Precautions
Due to its potential health hazards, stringent adherence to safety protocols is mandatory when handling this compound.
-
Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6][7][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[6][10][11]
Potential Degradation Pathways (Inferred)
-
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis, particularly in the presence of moisture and either acidic or basic conditions, to yield the corresponding carboxylic acid and ethanol.
-
Reactions of the Brominated Ring: The bromo-isoquinoline core, while relatively stable, can participate in various reactions, especially under harsh conditions of heat or light, or in the presence of certain reagents.
Caption: Inferred degradation pathways for this compound.
Experimental Protocol for Stability Assessment
To ensure the compound's suitability for a specific application, particularly after long-term storage, a stability assessment is recommended. The following is a general protocol that can be adapted as needed.
Objective
To determine the purity of this compound over time under defined storage conditions.
Materials
-
This compound sample
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology
-
Initial Analysis (T=0):
-
Prepare a standard solution of this compound of known concentration.
-
Develop a suitable HPLC method to achieve good separation of the main peak from any potential impurities.
-
Inject the standard solution and record the chromatogram. The area of the main peak at T=0 represents 100% purity.
-
-
Sample Storage:
-
Divide the compound into several aliquots in appropriate storage vials.
-
Store the vials under the desired conditions (e.g., recommended conditions, and perhaps a "stress" condition like elevated temperature or humidity).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 3, 6, and 12 months), remove an aliquot from storage.
-
Prepare a sample solution of the same concentration as the initial analysis.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
Compare the peak area of the main compound to the initial analysis to determine the percent purity remaining.
-
Data Analysis
The results can be tabulated to show the change in purity over time under the different storage conditions. This data will provide a clear indication of the compound's stability.
Caption: Workflow for HPLC-based stability assessment.
Conclusion
The stability of this compound is best maintained by strict adherence to recommended storage conditions, including a cool, dry, dark, and inert environment. While comprehensive public data on its degradation is limited, understanding its chemical structure allows for the inference of potential instability, primarily through ester hydrolysis. For critical applications, researchers should consider performing their own stability assessments to ensure the material's integrity. By following the guidelines outlined in this document, scientists can be confident in the quality and reliability of this important chemical intermediate.
References
-
Angene Chemical. (2024, November 1). Safety Data Sheet. [Link]
-
Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10409-10413. [Link]
-
Gabarda, A. E., & Glick, M. (2010). Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. Organic & Biomolecular Chemistry, 8(18), 4064-4074. [Link]
-
Johnson, J. S., & Myers, A. G. (2011). A versatile synthesis of substituted isoquinolines. Angewandte Chemie (International ed. in English), 50(44), 10409–10413. [Link]
-
CP Lab Safety. (n.d.). Ethyl 6-bromoquinoline-3-carboxylate, min 98%, 5 grams. [Link]
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- 3. Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A versatile synthesis of substituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 220844-77-9|Ethyl 6-bromoquinoline-4-carboxylate|BLD Pharm [bldpharm.com]
- 9. calpaclab.com [calpaclab.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. angenechemical.com [angenechemical.com]
Ethyl 6-bromoisoquinoline-1-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an ideal template for the design of targeted therapeutics. Among the various substituted isoquinolines, Ethyl 6-bromoisoquinoline-1-carboxylate has emerged as a particularly valuable building block for researchers in drug discovery and development. The presence of a bromine atom at the 6-position and an ethyl ester at the 1-position offers orthogonal handles for chemical modification, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of novel drug candidates.
This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors.
Commercial Availability and Trusted Suppliers
This compound, identified by CAS Number 1020576-70-8, is commercially available from several reputable suppliers of research chemicals.[2][3][4][5] When sourcing this reagent, it is crucial to verify the purity and obtain a certificate of analysis to ensure the reliability of experimental results. Proper storage conditions, typically at 2-8°C in a dry, sealed container, are essential to maintain its stability.[3]
Below is a summary of key suppliers offering this compound:
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity |
| BLD Pharm | BD210403 | 1020576-70-8 | C12H10BrNO2 | 280.12 | ≥95% |
| AA Blocks | AA0006DR | 1020576-70-8 | C12H10BrNO2 | 280.12 | --- |
| AstaTech, Inc. | ATE517253986 | 1020576-70-8 | C12H10BrNO2 | --- | --- |
| Arctom | BD-A151672 | 1020576-70-8 | C12H10BrNO2 | --- | --- |
Synthetic Pathways to this compound
While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented, a rational and efficient multi-step synthetic route can be devised based on established isoquinoline synthesis methodologies and subsequent functional group manipulations. The overall strategy involves the initial construction of the 6-bromoisoquinoline core, followed by the introduction of the ethyl carboxylate group at the 1-position.
Diagram: Overall Synthetic Strategy
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-isoquinoline-1-carboxylate derivative.
Conclusion
This compound is a high-value building block for medicinal chemists and drug discovery professionals. Its commercial availability and the well-established synthetic routes to its core structure make it a readily accessible starting material. The strategic placement of the bromo and ethyl ester functionalities provides a versatile platform for the synthesis of diverse libraries of compounds, particularly for the development of novel kinase inhibitors through powerful cross-coupling methodologies. This guide serves as a foundational resource for researchers looking to leverage the unique chemical properties of this compound in their pursuit of next-generation therapeutics.
References
- Pomeranz, C. Eine neue Isochinolinsynthese.
- Fritsch, P. Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft26, 419–422 (1893).
-
Química Organica. Pomerantz-Fritsch synthesis of isoquinolines. Available at: [Link].
- Dey, S., et al. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Organic Chemistry82, 10336-10343 (2017).
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link].
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link].
-
Química Organica. Isoquinoline synthesis. Available at: [Link].
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].
-
AA Blocks. This compound. Available at: [Link].
-
Arctom. CAS NO. 1020576-70-8 | this compound. Available at: [Link].
Sources
CAS number and molecular formula of Ethyl 6-bromoisoquinoline-1-carboxylate
An In-depth Technical Guide to Ethyl 6-bromoisoquinoline-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core chemical identity, provide a detailed, mechanistically-grounded synthesis protocol for its precursor, discuss its characterization, and explore its applications as a versatile intermediate in the development of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this compound.
Chemical Identity and Physicochemical Properties
This compound is a functionalized isoquinoline derivative. The isoquinoline scaffold is a key pharmacophore found in numerous natural products and synthetic drugs.[1] The strategic placement of a bromine atom at the 6-position and an ethyl ester at the 1-position makes this molecule a highly valuable and versatile intermediate for further chemical modification.
The bromine atom serves as a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl substituents.[2] The ethyl carboxylate group at the 1-position can be hydrolyzed to the corresponding carboxylic acid, serve as a directing group, or be converted into other functional groups like amides or alcohols.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1020576-70-8 | [3] |
| Molecular Formula | C₁₂H₁₀BrNO₂ | [2][4] |
| IUPAC Name | This compound | |
| Canonical SMILES | CCOC(=O)C1=NC=C2C=C(Br)C=CC2=C1 |
Table 2: Computed Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 280.12 g/mol | [2][4] |
| Monoisotopic Mass | 278.98947 Da | Calculated |
| Topological Polar Surface Area | 38.77 Ų | Calculated |
| LogP | 2.8 - 3.2 | Estimated |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 2 |
Synthesis and Mechanistic Considerations
Synthesis of the 6-Bromoisoquinoline Scaffold
The foundational step is the creation of the brominated isoquinoline ring system. A common and effective method is a variation of the Pomeranz–Fritsch–Bobbitt reaction, starting from 4-bromobenzaldehyde.[5]
The rationale for this multi-step approach is the controlled construction of the heterocyclic ring.
-
Step 1 (Imine Formation): The reaction between 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal forms an imine. This is a classic condensation reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. A Dean-Stark apparatus is used to remove the water byproduct, driving the equilibrium towards the imine product.[5]
-
Step 2 & 3 (Cyclization Cascade): The crude imine is treated sequentially with ethyl chloroformate and then trimethyl phosphite. This sequence initiates an intramolecular cyclization. The final cyclization and aromatization to form the isoquinoline ring are achieved by treatment with a strong Lewis acid like titanium tetrachloride (TiCl₄).[5] This acid promotes the intramolecular electrophilic attack onto the electron-rich aromatic ring, followed by elimination to yield the stable aromatic isoquinoline system.
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Ethyl 6-bromoisoquinoline-3-carboxylate [myskinrecipes.com]
- 3. 1020576-70-8|this compound|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of Ethyl 6-bromoisoquinoline-1-carboxylate: A Detailed Protocol for Researchers
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of Ethyl 6-bromoisoquinoline-1-carboxylate, a key intermediate in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and professionals in the field, offering not only a procedural walkthrough but also the underlying chemical principles and practical insights to ensure a successful synthesis.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold found in a vast array of natural products, particularly alkaloids, and serves as a cornerstone for the design of numerous therapeutic agents.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to anesthetic, antihypertensive, and antimicrobial properties.[2] Specifically, 6-bromo-substituted isoquinolines functionalized at the C1 position are valuable building blocks, enabling further molecular elaboration through cross-coupling reactions to generate libraries of potential drug candidates. This protocol outlines a robust and reproducible two-stage synthesis to obtain this compound with a high degree of purity.
Overall Synthetic Strategy
The synthesis is approached in two primary stages. First, the 6-bromoisoquinoline core is constructed via a modified Pomeranz–Fritsch reaction. Second, the ethyl carboxylate group is introduced at the C1 position through a Reissert reaction, followed by hydrolysis and esterification.
Caption: Simplified mechanism for 6-bromoisoquinoline formation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromobenzaldehyde | 185.02 | 50.0 g | 270.2 |
| Aminoacetaldehyde dimethyl acetal | 105.14 | 28.4 g | 270.2 |
| Anhydrous Toluene | 92.14 | 250 mL | - |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | - |
| Ethyl Chloroformate | 108.52 | 32.2 mL (37.0 g) | 340.5 |
| Trimethyl Phosphite | 124.08 | 41.6 mL (44.1 g) | 355.4 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 250 mL | - |
| Titanium Tetrachloride (TiCl₄), 1M in DCM | - | 216 mL | 216.0 |
| 6N Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| 3M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~500 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~20 g | - |
| Pentane | 72.15 | As needed | - |
Step-by-Step Experimental Protocol
-
Imine Formation:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromobenzaldehyde (50.0 g, 270.2 mmol), aminoacetaldehyde dimethyl acetal (28.4 g, 270.2 mmol), and anhydrous toluene (250 mL). [3] * Heat the mixture to reflux and continue heating for 12 hours, collecting the water that forms in the Dean-Stark trap.
-
After 12 hours, allow the solution to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Cyclization Reaction:
-
Dissolve the residual oil in anhydrous THF (250 mL) and transfer to a 1 L flask. Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add ethyl chloroformate (32.2 mL, 340.5 mmol) and stir the mixture for 10 minutes at -10 °C. Allow the mixture to warm to room temperature. [3] * Add trimethyl phosphite (41.6 mL, 355.4 mmol) dropwise to the reaction mixture and stir for 10 hours at room temperature.
-
Remove the solvent under vacuum. Dissolve the residue in anhydrous DCM (250 mL) and stir for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath. Add titanium tetrachloride (1.0 M solution in DCM, 216 mL, 216 mmol) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 40 °C for 6 days. Monitor the reaction progress by TLC (30% EtOAc in petroleum ether). [3]
-
-
Workup and Purification:
-
After the reaction is complete, carefully pour the mixture into 500 g of crushed ice with vigorous stirring.
-
Adjust the pH to 8-9 by the slow addition of aqueous 6N NaOH solution.
-
Extract the resulting suspension three times with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and extract with 3M HCl (3 x 100 mL).
-
Adjust the pH of the acidic aqueous layer back to 7-8 with 3N NaOH solution and extract twice with ethyl acetate (2 x 150 mL). [3] * Dry the combined final organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in a minimum amount of DCM and precipitate the product by adding pentane. Filter the resulting light brown solid to obtain 6-bromoisoquinoline. Expected yield: ~35%. [3]
-
Part 2: Synthesis of this compound
This stage functionalizes the C1 position of the isoquinoline ring. The Reissert reaction is employed to form a 1-cyano intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid and then esterified. [4][5]
Reaction Mechanism: Reissert Reaction, Hydrolysis, and Esterification
The nitrogen atom of 6-bromoisoquinoline attacks the acylating agent (ethyl chloroformate), forming a reactive isoquinolinium salt. The cyanide anion then adds to the C1 position. The resulting Reissert compound is hydrolyzed under acidic conditions to yield 6-bromoisoquinoline-1-carboxylic acid. [6]Finally, a classic Fischer esterification provides the target ethyl ester.
Caption: Mechanism for C1-functionalization of 6-bromoisoquinoline.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-Bromoisoquinoline | 208.05 | 10.0 g | 48.1 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Ethyl Chloroformate | 108.52 | 5.5 mL (6.3 g) | 58.1 |
| Trimethylsilyl Cyanide (TMSCN) | 99.21 | 7.7 mL (5.8 g) | 58.1 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | ~10 mL + catalyst | - |
| Ethanol (Absolute) | 46.07 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - |
Step-by-Step Experimental Protocol
-
Reissert Compound Formation:
-
In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 6-bromoisoquinoline (10.0 g, 48.1 mmol) in anhydrous DCM (100 mL).
-
Cool the solution to 0 °C. Add ethyl chloroformate (5.5 mL, 58.1 mmol) dropwise.
-
After stirring for 10 minutes, add trimethylsilyl cyanide (7.7 mL, 58.1 mmol) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude Reissert compound. This intermediate is often used directly in the next step without further purification.
-
-
Hydrolysis to Carboxylic Acid:
-
Transfer the crude Reissert compound to a 250 mL round-bottom flask.
-
Add a mixture of concentrated sulfuric acid (10 mL) and water (40 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The hydrolysis of the nitrile to a carboxylic acid is typically forceful. [4][7] * Cool the reaction mixture in an ice bath and carefully neutralize to pH ~6-7 with a saturated solution of sodium bicarbonate.
-
The carboxylic acid product may precipitate. Collect the solid by filtration. If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts (if used) over anhydrous magnesium sulfate and concentrate to yield the crude 6-bromoisoquinoline-1-carboxylic acid.
-
-
Fischer Esterification:
-
Combine the crude 6-bromoisoquinoline-1-carboxylic acid in a 250 mL round-bottom flask with absolute ethanol (100 mL).
-
Add a catalytic amount of concentrated sulfuric acid (approx. 1 mL).
-
Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess ethanol by rotary evaporation.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reagents: Titanium tetrachloride is highly corrosive and reacts violently with water; handle with extreme care under an inert atmosphere. Trimethylsilyl cyanide is highly toxic and releases hydrogen cyanide gas upon contact with acid; handle with extreme caution. Concentrated acids (HCl, H₂SO₄) are highly corrosive.
-
Procedures: Reactions involving reflux and heating should be monitored closely. Quenching procedures, especially with reactive reagents like TiCl₄, should be performed slowly and with adequate cooling.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Part 1: Low yield of 6-bromoisoquinoline | Incomplete imine formation or inefficient cyclization. | Ensure anhydrous conditions. Extend reflux time for imine formation. Ensure TiCl₄ is active and added at low temperature. |
| Part 2: Reissert reaction fails | Inactive reagents or presence of moisture. | Use freshly distilled solvents and reagents. Ensure the reaction is run under a strict inert (nitrogen/argon) atmosphere. |
| Part 2: Incomplete hydrolysis | Insufficient reaction time or acid concentration. | Extend the reflux time for hydrolysis. Ensure adequate acid concentration is used. |
| Part 2: Incomplete esterification | Presence of water; equilibrium not shifted to products. | Use absolute ethanol. A Dean-Stark trap can be used to remove water formed during the reaction to drive it to completion. |
References
-
MDPI. (2022). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Retrieved from [Link]
- Grokipedia. (n.d.). Reissert reaction.
-
Wikipedia. (n.d.). Reissert reaction. Retrieved from [Link]
- Isoquinoline. (n.d.). Scanned Document.
-
Gunnoe Lab, University of Virginia. (n.d.). Catalytic Direct Carboxylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
ACS Publications. (2010). Carbon Dioxide as the C1 Source for Direct C−H Functionalization of Aromatic Heterocycles. Organic Letters. Retrieved from [Link]
-
NIH. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
NIH. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 11.4 Synthesis of Carboxylic Acids. Retrieved from [Link]
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Application Note: High-Purity Ethyl 6-bromoisoquinoline-1-carboxylate via Optimized Recrystallization
Introduction:
Ethyl 6-bromoisoquinoline-1-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for the successful synthesis of downstream targets, ensuring reproducible results and minimizing side reactions. This application note provides a comprehensive, field-proven protocol for the purification of crude this compound by recrystallization. The methodology emphasizes a rational approach to solvent selection and the execution of a mixed-solvent system to achieve high purity and yield.
The core principle of recrystallization lies in the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.[1] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[1][2] This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the more soluble impurities behind in the mother liquor.[3][4]
Rationale for Solvent System Selection
The efficacy of recrystallization is critically dependent on the choice of solvent.[2][5] For this compound, a compound with moderate polarity due to the ester and isoquinoline functionalities, a single solvent that meets all the ideal criteria can be challenging to identify. Therefore, a mixed-solvent system, often referred to as a solvent/antisolvent approach, provides a more versatile and effective solution.[2][6][7]
This protocol employs a binary system of Ethanol and Water .
-
Ethanol ("The Good Solvent"): this compound exhibits good solubility in hot ethanol. This allows for the complete dissolution of the crude product at an elevated temperature.
-
Water ("The Antisolvent" or "The Bad Solvent"): The compound is poorly soluble in water, even at higher temperatures. The controlled addition of water to the ethanolic solution reduces the overall solvating power of the mixture, inducing supersaturation and subsequent crystallization of the desired product upon cooling.[6]
This pairing is advantageous because ethanol and water are fully miscible, relatively non-toxic, and easily removable from the final product.[8]
Materials and Apparatus
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Boiling chips or a magnetic stir bar
Apparatus:
-
Erlenmeyer flasks (appropriate sizes for the amount of crude material)
-
Heating mantle or hot plate with stirring capability
-
Condenser (optional, but recommended to prevent solvent loss)
-
Graduated cylinders
-
Pasteur pipettes
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Drying oven or vacuum desiccator
Experimental Protocol: A Step-by-Step Guide
Step 1: Dissolution in the "Good" Solvent
-
Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a boiling chip or a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture to a near-boil while stirring. The goal is to dissolve the solid completely.[3]
-
If the solid does not fully dissolve, add small aliquots of hot ethanol until a clear solution is obtained. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure the solution is saturated.[1]
Step 2: Hot Filtration (Optional, but Recommended)
If any insoluble impurities are observed in the hot solution, a hot filtration step is necessary to remove them.[4]
-
Pre-heat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the pre-heated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
Step 3: Induction of Crystallization with the Antisolvent
-
Reheat the clear ethanolic solution to a near-boil.
-
Slowly add hot deionized water dropwise to the boiling solution with continuous swirling or stirring.[6][7]
-
Continue adding water until the solution becomes faintly and persistently cloudy (turbid).[6][7] This point of incipient precipitation indicates that the solution is now supersaturated.
-
To ensure a homogenous and saturated solution, add a few drops of hot ethanol back into the mixture until the cloudiness just disappears.[6][7]
Step 4: Cooling and Crystal Formation
-
Remove the flask from the heat source and cover it with a watch glass or inverted beaker to prevent solvent evaporation and contamination.[3]
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows the crystal lattice to form in an orderly fashion, excluding impurities.[3][9]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.[9]
Step 5: Isolation and Washing of Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[4][10]
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same approximate ratio as the final recrystallization mixture) to remove any residual soluble impurities from the crystal surfaces.[11]
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
Step 6: Drying the Purified Product
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass or drying dish.
-
Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator at room temperature. The chosen drying method should not cause the product to melt or decompose.
Visualization of the Recrystallization Workflow
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
Mastering the Purification of Ethyl 6-bromoisoquinoline-1-carboxylate: A Guide to Column Chromatography
This document provides a comprehensive guide to the purification of Ethyl 6-bromoisoquinoline-1-carboxylate, a key intermediate in pharmaceutical synthesis, using column chromatography. This application note is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification protocol. The methodologies outlined herein are grounded in established chromatographic principles and supported by practical insights to ensure the highest purity of the final compound.
Introduction: The Importance of Purity for a Versatile Building Block
This compound is a valuable heterocyclic building block in the synthesis of a wide array of biologically active molecules. The presence of the bromine atom and the ethyl ester functionality allows for diverse synthetic modifications, making it a crucial component in the development of novel therapeutics.[1] Given its role as a precursor, the purity of this compound is paramount to ensure the desired reaction outcomes, minimize side products, and ultimately guarantee the efficacy and safety of the final active pharmaceutical ingredient.
Column chromatography is a fundamental and highly effective technique for the purification of organic compounds.[2] This guide will detail the critical parameters and step-by-step protocols for the successful purification of the title compound, ensuring a high degree of purity suitable for downstream applications.
Foundational Principles: Understanding the Separation
The purification of this compound by column chromatography relies on the principle of differential adsorption of the target compound and its impurities onto a stationary phase while a mobile phase facilitates their movement. The choice of both the stationary and mobile phases is critical for achieving optimal separation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target molecule is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrNO₂ | [3] |
| Molecular Weight | 280.12 g/mol | [3] |
| Appearance | Likely an off-white to light brown solid | Inferred from 6-Bromoisoquinoline[4] |
| Melting Point | Not explicitly reported; 6-Bromoisoquinoline melts at 40-44 °C | [4] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General knowledge of similar organic compounds |
The presence of the nitrogen atom in the isoquinoline ring imparts a basic character to the molecule, which can lead to tailing on standard silica gel. This guide will address strategies to mitigate this issue.
Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development
Before proceeding to column chromatography, it is imperative to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid and cost-effective tool to screen various mobile phases and determine the optimal conditions for separation.
Recommended TLC Protocol
-
Plate Preparation: Use commercially available silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Carefully spot the dissolved sample onto the TLC plate baseline.
-
Elution: Develop the plate in a sealed chamber containing the chosen solvent system.
-
Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).
Selecting the Optimal Mobile Phase
The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound. This Rƒ range typically translates to good separation on a column. Based on the polarity of the target molecule and literature precedents for similar compounds, a hexane/ethyl acetate solvent system is a logical starting point.[5][6]
Table of Recommended Starting Solvent Systems for TLC Analysis:
| Solvent System (v/v) | Expected Rƒ Range for Target Compound | Observations |
| 9:1 Hexane/Ethyl Acetate | 0.1 - 0.3 | Good for initial screening, may require higher polarity. |
| 7:3 Hexane/Ethyl Acetate | 0.3 - 0.5 | A promising starting point for good separation. |
| 1:1 Hexane/Ethyl Acetate | 0.5 - 0.7 | Likely too polar, impurities may co-elute. |
| 95:5 Dichloromethane/Methanol | 0.2 - 0.4 | An alternative polar system to consider. |
For isoquinoline-containing compounds, peak tailing on silica gel is a common issue due to the interaction of the basic nitrogen with acidic silanol groups. To counteract this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (Et₃N), to the mobile phase (typically 0.1-1%).[7]
Column Chromatography Protocol: A Step-by-Step Guide
This protocol outlines the procedure for purifying this compound using flash column chromatography.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent-grade hexane and ethyl acetate
-
Triethylamine (optional, but recommended)
-
Crude this compound
-
Collection tubes or flasks
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Protocol
-
Column Packing (Slurry Method):
-
Choose an appropriate size column based on the amount of crude material (a silica gel to crude material ratio of 50:1 to 100:1 by weight is a good starting point).[2]
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase bed. Gently tap the column to aid in packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin elution with the starting mobile phase determined from the TLC analysis (e.g., 9:1 hexane/ethyl acetate).
-
A gradient elution is often most effective. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is from 95:5 to 80:20 hexane/ethyl acetate.
-
Maintain a constant flow rate. For flash chromatography, this is typically achieved by applying gentle positive pressure with an inert gas.
-
-
Fraction Collection:
-
Collect fractions of a consistent volume in an organized manner. The size of the fractions will depend on the column size and the separation of the compounds.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Spot every few fractions on a TLC plate and elute with the solvent system used for the column.
-
Combine the fractions that contain only the pure this compound.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a different solvent system (e.g., dichloromethane/methanol). |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. | |
| Compound Tailing | Interaction of the basic nitrogen with acidic silica. | Add 0.1-1% triethylamine to the mobile phase.[7] Use neutral silica gel. |
| Cracked or Channeled Column Bed | Improper column packing. | Repack the column carefully, ensuring a uniform slurry and gentle settling. |
| Product Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough. | Adjust the polarity of the mobile phase based on TLC results. |
Conclusion
The successful purification of this compound is a critical step in its utilization as a pharmaceutical intermediate. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently obtain this valuable compound with a high degree of purity. The key to a successful separation lies in meticulous method development using TLC, careful column packing, and systematic monitoring of the elution process.
References
- Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Li, Y., et al. (2018). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
- Sridhar, B., et al. (2015). Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of benzylisocyanate with diarylalkynes. Tetrahedron Letters, 56(4), 544-548.
- Taylor, R. J. K., et al. (2018). Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization. Chemical Science, 9(12), 3149-3154.
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
- Georg Thieme Verlag. (n.d.). Product Class 6: Isoquinolinones. Science of Synthesis, 15, 845-924.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
PubChem. (n.d.). Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]
- Skalicka-Woźniak, K., et al. (2015). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. The Scientific World Journal, 2015, 685129.
- Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis, 15, 689-844.
- Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 643-649.
-
J&K Scientific LLC. (n.d.). Ethyl 6-bromoquinoline-3-carboxylate | 481054-89-1. Retrieved from [Link]
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
-
CP Lab Safety. (n.d.). Ethyl 6-bromoquinoline-3-carboxylate, min 98%, 5 grams. Retrieved from [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using Ethyl 6-bromoisoquinoline-1-carboxylate
Introduction: The Isoquinoline Scaffold and the Versatility of a Key Building Block
The isoquinoline core is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds. Its derivatives are integral to numerous therapeutic agents, exhibiting activities that span from anticancer and antimicrobial to cardiovascular and neuroprotective. The strategic functionalization of the isoquinoline skeleton is therefore a cornerstone of modern medicinal chemistry and drug discovery programs. Ethyl 6-bromoisoquinoline-1-carboxylate stands out as a highly versatile and valuable building block for this purpose. The bromine atom at the C-6 position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Simultaneously, the ethyl carboxylate group at the C-1 position offers a site for further chemical modification or can act as a key pharmacophoric element.
This comprehensive guide provides detailed application notes and robust protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the choice of catalysts, ligands, bases, and reaction conditions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide.[1][2] This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[2]
Causality in Experimental Design
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is critical for an efficient reaction. A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl bromide. The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps. The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related heterocyclic systems.[3]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or SPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), potassium phosphate (3.0 equiv.), palladium(II) acetate (0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Ethyl 6-arylisoquinoline-1-carboxylate.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(II) and Pd(0) precatalysts. |
| Ligand | PCy₃, SPhos, XPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Essential for activating the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic polar solvents, often with water, facilitate the dissolution of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable time. |
| Expected Yield | 60-95% | Dependent on the specific boronic acid and reaction optimization. |
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[4][5] This reaction is particularly useful for the synthesis of substituted alkenes and has broad applications in the synthesis of complex organic molecules.
Causality in Experimental Design
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the product and a hydrido-palladium species. The base then regenerates the active Pd(0) catalyst.[4][6] The choice of palladium source, ligand (if any), and base are crucial for a successful reaction. For electron-deficient alkenes like acrylates, the reaction often proceeds with high regioselectivity.
Visualizing the Heck Reaction Catalytic Cycle
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Experimental Protocol: Heck Reaction
This protocol is based on general procedures for the Heck reaction of aryl bromides.[5][6] Optimization for this compound may be required.
Materials:
-
This compound
-
Alkene (e.g., Ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in the anhydrous solvent.
-
Add the alkene (1.5 equiv.), the base (2.0 equiv.), palladium(II) acetate (0.01-0.05 equiv.), and the phosphine ligand (0.02-0.10 equiv.).
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 6-alkenylisoquinoline-1-carboxylate.
Data Summary: Heck Reaction Conditions
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Readily available and effective palladium precatalysts. |
| Ligand | PPh₃, P(o-tol)₃ | Often used to stabilize the catalyst and improve yields. |
| Base | Et₃N, K₂CO₃, NaOAc | Required to neutralize the HBr generated and regenerate the Pd(0) catalyst. |
| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are commonly used. |
| Temperature | 80-120 °C | Higher temperatures are often necessary for less reactive aryl bromides. |
| Expected Yield | 50-90% | Highly dependent on the alkene coupling partner and reaction conditions. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Causality in Experimental Design
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[8] An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed.
Visualizing the Sonogashira Coupling Catalytic Cycles
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
This protocol is based on established procedures for the Sonogashira coupling of 6-Bromoisoquinoline-1-carbonitrile, a close analog of the target molecule.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Add the anhydrous solvent to dissolve the solids.
-
Add the amine base (2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 6-alkynylisoquinoline-1-carboxylate.
Data Summary: Sonogashira Coupling Conditions
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, reliable palladium catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Activates the alkyne for transmetalation. |
| Base | Et₃N, DIPEA | Acts as both a base to deprotonate the alkyne and a solvent in some cases. |
| Solvent | THF, DMF, Toluene | Aprotic solvents that dissolve the reactants and catalysts. |
| Temperature | Room Temperature to 80 °C | Generally mild conditions are sufficient. |
| Expected Yield | 70-98% | Typically a high-yielding reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9][10] This reaction has become indispensable for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.[9]
Causality in Experimental Design
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired aryl amine and regenerates the Pd(0) catalyst.[10] The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is critical to facilitate the reaction, especially with less reactive aryl bromides and a wide range of amines.
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of related haloquinolines.[11][12]
Materials:
-
This compound
-
Amine (e.g., Morpholine, Aniline)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or sealed tube, add the palladium precatalyst (0.01-0.05 equiv.), the phosphine ligand (0.02-0.10 equiv.), and the base (1.5-2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Seal the vessel and heat the reaction mixture to 80-110 °C, stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Ethyl 6-aminoisoquinoline-1-carboxylate derivative.
Data Summary: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precatalysts. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are highly effective for C-N bond formation. |
| Base | NaOtBu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required for the deprotonation of the amine. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-110 °C | Sufficient to overcome the activation barrier for most substrates. |
| Expected Yield | 65-95% | Generally a high-yielding and versatile reaction. |
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide.[13] A key advantage of the Stille coupling is the stability and functional group tolerance of the organotin reagents.[13]
Causality in Experimental Design
The mechanism of the Stille reaction follows the typical palladium-catalyzed cross-coupling pathway: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, involving the transfer of the organic group from tin to palladium, is often the rate-limiting step. The choice of ligand can significantly influence the reaction rate. Additives such as copper(I) salts can also accelerate the reaction.
Visualizing the Stille Coupling Catalytic Cycle
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling
This is a general protocol for the Stille coupling of aryl bromides and will likely require optimization for this compound.
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(vinyl)tin, Tributyl(phenyl)tin)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Optional: Lithium chloride (LiCl) or Copper(I) iodide (CuI)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane (1.1-1.5 equiv.) in the anhydrous solvent.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 equiv.). If used, add LiCl or CuI at this stage.
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove the tin byproducts, the reaction mixture can be washed with a saturated aqueous solution of potassium fluoride (KF).
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Stille Coupling Conditions
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Common Pd(0) sources for Stille couplings. |
| Ligand | PPh₃, AsPh₃ | Often used to improve catalyst performance. |
| Additive | LiCl, CuI | Can accelerate the transmetalation step. |
| Solvent | Toluene, DMF, THF | Anhydrous, aprotic solvents are required. |
| Temperature | 80-110 °C | Heating is typically necessary to drive the reaction. |
| Expected Yield | 50-90% | Yields can be high but are dependent on the specific organostannane. |
Conclusion and Future Directions
The palladium-catalyzed cross-coupling reactions detailed in this guide provide a powerful toolkit for the functionalization of this compound. By leveraging these robust and versatile methods, researchers can efficiently generate a diverse library of novel isoquinoline derivatives for applications in drug discovery and materials science. The protocols provided herein serve as a strong foundation for the synthesis of these valuable compounds. It is important to note that for any specific substrate combination, optimization of the reaction conditions may be necessary to achieve the highest possible yield and purity. Future work in this area could explore the use of more sustainable and environmentally benign catalytic systems, such as those employing base metal catalysts or reactions in aqueous media.
References
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Heck, R. F.; Nolley, J. P., Jr. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. J. Org. Chem.1972 , 37 (14), 2320–2322. [Link]
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Paul, F.; Patt, J.; Hartwig, J. F. Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. A New Synthesis of Arylamines from Aryl Halides. J. Am. Chem. Soc.1994 , 116 (13), 5969–5970. [Link]
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Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979 , (19), 866–867. [Link]
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Louie, J.; Hartwig, J. F. Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides. Mechanistic Studies and Demonstration of a Concerted Reductive Elimination from a Palladium(II) Amide. Tetrahedron Lett.1995 , 36 (21), 3609–3612. [Link]
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Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
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Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
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New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
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Stille Coupling. NROChemistry. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates | Request PDF. ResearchGate. [Link]
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Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.1975 , 16 (50), 4467–4470. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Stille reaction. Wikipedia. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. [Link]
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Synthesis of 6-alkynyl tacrine derivatives by Sonogashira coupling; reaction conditions. ResearchGate. [Link]
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Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Publications. [Link]
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Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications | Request PDF. ResearchGate. [Link]
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New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. ResearchGate. [Link]
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Application Notes & Protocols: Synthesis of Novel Derivatives from Ethyl 6-bromoisoquinoline-1-carboxylate
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Ethyl 6-bromoisoquinoline-1-carboxylate is a highly versatile building block, offering two distinct and orthogonal points for chemical diversification: the C-6 bromine atom, amenable to a wide array of cross-coupling reactions, and the C-1 ethyl ester, which can be readily modified. This guide provides an in-depth exploration of key synthetic strategies to leverage this scaffold, complete with detailed, field-tested protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
Introduction: The Strategic Value of the Isoquinoline Core
Isoquinoline and its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and antihypertensive properties.[1][2][3][4] The strategic importance of the this compound scaffold lies in its pre-functionalized nature. The bromine atom at the 6-position serves as a versatile handle for introducing molecular complexity through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions.[5][6][7] Concurrently, the ethyl ester at the 1-position provides a classic site for functional group interconversion, such as hydrolysis to a carboxylic acid followed by amide bond formation. This dual reactivity allows for the systematic and divergent synthesis of large compound libraries, essential for structure-activity relationship (SAR) studies in drug development programs.
This document outlines robust protocols for three major classes of palladium-catalyzed cross-coupling reactions at the C-6 position—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as well as cyanation and ester functionalization.
Figure 1: Key synthetic pathways for the diversification of this compound.
Palladium-Catalyzed Cross-Coupling at the C-6 Position
The bromine atom on the isoquinoline core is ideally suited for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic synthesis.[8][9][10] These reactions proceed via a well-established catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.[11]
Figure 2: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions like Suzuki-Miyaura.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the coupling of the 6-bromo position with a wide variety of aryl and heteroaryl boronic acids or esters.[5][12] This reaction is highly valued for its tolerance of diverse functional groups and generally mild reaction conditions.
Causality Behind Component Selection:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Precursors like Pd(PPh₃)₄ or combinations of a Pd(II) salt (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used. The ligand stabilizes the palladium center and modulates its reactivity.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its primary role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, 5-10 mL) via syringe.
-
Reaction: Heat the mixture to the specified temperature (typically 80-100 °C) with vigorous stirring. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid Partner | Product | Typical Yield |
| 1 | Phenylboronic acid | Ethyl 6-phenylisoquinoline-1-carboxylate | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 6-(4-methoxyphenyl)isoquinoline-1-carboxylate | 80-92% |
| 3 | Pyridine-3-boronic acid | Ethyl 6-(pyridin-3-yl)isoquinoline-1-carboxylate | 70-85% |
| 4 | Thiophene-2-boronic acid | Ethyl 6-(thiophen-2-yl)isoquinoline-1-carboxylate | 75-88% |
| Yields are illustrative and depend on specific optimized conditions. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the C-6 position.[13][14][15] This reaction is fundamental in medicinal chemistry for accessing aniline and heteroarylamine derivatives.[16]
Causality Behind Component Selection:
-
Palladium Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) paired with a palladium source (e.g., Pd₂(dba)₃). The ligand facilitates both the oxidative addition and the crucial C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is most common, as it is strong enough to deprotonate the amine or a palladium-amido precursor complex without competing as a nucleophile.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Add Reactants: Add this compound (1.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and establish an inert atmosphere.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, 3-5 mL) followed by the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling reaction forms a C-C bond between the 6-bromo position and a terminal alkyne.[17][18][19] The resulting alkynyl-isoquinolines are valuable intermediates, as the alkyne can undergo a variety of subsequent transformations (e.g., click chemistry, reduction, hydration).
Causality Behind Component Selection:
-
Dual Catalysis: This reaction uniquely employs a dual catalytic system. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active species in the transmetalation step.[18]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as the solvent (or co-solvent) and neutralizes the HBr byproduct formed during the reaction.[17][19]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-6 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., TEA, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until completion, monitoring by TLC.
-
Work-up: Upon completion, cool the mixture and filter it through a pad of celite to remove catalyst residues, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne Partner | Product | Typical Yield |
| 1 | Phenylacetylene | Ethyl 6-(phenylethynyl)isoquinoline-1-carboxylate | 85-95% |
| 2 | Trimethylsilylacetylene | Ethyl 6-((trimethylsilyl)ethynyl)isoquinoline-1-carboxylate | 90-98% |
| 3 | Propargyl alcohol | Ethyl 6-(3-hydroxyprop-1-yn-1-yl)isoquinoline-1-carboxylate | 75-85% |
| 4 | 1-Heptyne | Ethyl 6-(hept-1-yn-1-yl)isoquinoline-1-carboxylate | 80-90% |
| Yields are illustrative and depend on specific optimized conditions. |
Additional Diversification Strategies
Cyanation of the C-6 Position
The conversion of the aryl bromide to an aryl nitrile introduces a highly versatile functional group. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct various heterocycles. Modern methods often use less toxic cyanide sources than traditional reagents.[20] Nickel-catalyzed methods using K₄[Fe(CN)₆] are a greener alternative.[21]
Protocol 4: Nickel-Catalyzed Cyanation
-
Reaction Setup: Combine this compound (1.0 mmol), a nickel precatalyst (e.g., NiCl₂(dppp), 5 mol%), and a non-toxic cyanide source like K₄[Fe(CN)₆] (0.5 equiv.) in a Schlenk tube.[21]
-
Solvent and Base: Add a solvent such as N,N-dimethylformamide (DMF) and a base if required by the specific protocol.
-
Reaction: Heat the reaction mixture (e.g., 100-120 °C) and monitor for completion.
-
Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography to yield Ethyl 6-cyanoisoquinoline-1-carboxylate.
Modification of the C-1 Ester
Orthogonal to the C-6 modifications, the C-1 ethyl ester can be easily manipulated.
Protocol 5: Ester Hydrolysis and Amide Coupling
-
Hydrolysis: Stir the starting ester (1.0 equiv) in a mixture of THF/Methanol/Water with an excess of LiOH or NaOH (2-3 equiv) at room temperature until the reaction is complete (TLC). Acidify the mixture with 1N HCl to precipitate the carboxylic acid, which can be filtered or extracted.
-
Amide Coupling: To a solution of the resulting 6-bromoisoquinoline-1-carboxylic acid (1.0 equiv) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HATU or EDC/HOBt, 1.1 equiv), a base (e.g., DIPEA, 2-3 equiv), and the desired amine (1.1 equiv). Stir at room temperature until completion. Follow with a standard extractive work-up and purification.
Figure 3: General experimental workflow for cross-coupling and purification.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of diverse chemical libraries. The protocols detailed herein provide robust and reproducible methods for functionalizing the C-6 position via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as for modifying the C-1 ester. By providing detailed procedural steps and explaining the causality behind reagent choices, this guide equips researchers in medicinal chemistry and drug development to effectively utilize this scaffold in the pursuit of novel therapeutic agents.
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Fleming, F. F., et al. (n.d.). HTE trial for the Ni-catalyzed cyanation of 6-bromoisoquinoline (1)... ResearchGate. Retrieved from [Link]
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Maji, M., et al. (n.d.). 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. ResearchGate. Retrieved from [Link]
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Szymańska, E., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. ResearchGate. Retrieved from [Link]
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- All 'Bout Chemistry. (2021, July 12). Aromatic Nucleophilic Substitution Reactions | SNAr Mechanism [Video]. YouTube.
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- J&K Scientific LLC. (n.d.).
- PubChem. (n.d.).
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- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Potential Kinase Inhibitors from Ethyl 6-bromoisoquinoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2] This is due to its rigid, planar structure and the capacity for diverse functionalization, allowing for fine-tuning of interactions with the ATP-binding pocket of various kinases.[2] Ethyl 6-bromoisoquinoline-1-carboxylate is a versatile starting material for the synthesis of novel isoquinoline-based kinase inhibitors. The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents.[2] Concurrently, the ethyl carboxylate at the 1-position can be further modified or can serve as a bioisosteric replacement for other functional groups, such as a nitrile, which is a common feature in many kinase inhibitors.[3][4] These application notes provide a detailed guide for the synthesis of potential kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer.[][6]
Introduction: The Isoquinoline Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The isoquinoline core has been successfully incorporated into numerous kinase inhibitors due to its ability to mimic the purine ring of ATP and establish key interactions within the kinase active site.[1][2] Derivatives of isoquinoline have shown potent inhibitory activity against a range of kinases, including those in the PI3K/Akt/mTOR pathway.[][6]
The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates extracellular and intracellular signals to regulate cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in human cancers, often driven by mutations in key components like PIK3CA. Consequently, developing inhibitors that target one or more kinases in this pathway is a major focus of cancer drug discovery. Several quinoline and isoquinoline-based compounds have been identified as potent inhibitors of PI3K, mTOR, or as dual PI3K/mTOR inhibitors.[][6][7]
This compound serves as an excellent starting platform for generating a library of potential kinase inhibitors. The synthetic strategy hinges on two primary transformations:
-
Palladium-catalyzed cross-coupling at the C6 position: This allows for the introduction of diverse chemical moieties that can occupy the hydrophobic regions of the kinase ATP-binding site.
-
Modification of the C1 ethyl ester: This group can be hydrolyzed to a carboxylic acid for amide coupling, reduced to a primary alcohol for ether or ester formation, or serve as a bioisostere for a nitrile group, which is known to form important hydrogen bonds with the hinge region of many kinases.[3][4]
Synthetic Workflow for Kinase Inhibitor Synthesis
The overall strategy involves a modular approach, starting with the functionalization of the 6-position of the isoquinoline core, followed by modification of the 1-position ester, if desired.
Caption: General synthetic workflow for the diversification of this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 6-Arylisoquinoline-1-carboxylates
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
| Reagent | CAS Number | Supplier |
| This compound | 262739-93-3 | (e.g., Sigma-Aldrich) |
| Arylboronic acid | (Variable) | (e.g., Combi-Blocks) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | (e.g., Strem Chemicals) |
| Potassium carbonate (K₂CO₃) | 584-08-7 | (e.g., Fisher Scientific) |
| 1,4-Dioxane (anhydrous) | 123-91-1 | (e.g., Acros Organics) |
| Water (deionized) | 7732-18-5 | - |
| Ethyl acetate | 141-78-6 | (e.g., VWR) |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | (e.g., J.T. Baker) |
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.05 mmol, 0.05 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ethyl 6-arylisoquinoline-1-carboxylate.
Protocol 2: Sonogashira Coupling for the Synthesis of Ethyl 6-Alkynylisoquinoline-1-carboxylates
This protocol outlines the synthesis of 6-alkynylisoquinoline derivatives via a palladium/copper co-catalyzed Sonogashira coupling.
Materials:
| Reagent | CAS Number | Supplier |
| This compound | 262739-93-3 | (e.g., Sigma-Aldrich) |
| Terminal alkyne | (Variable) | (e.g., GFS Chemicals) |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 13965-03-2 | (e.g., Alfa Aesar) |
| Copper(I) iodide (CuI) | 7681-65-4 | (e.g., Acros Organics) |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 121-44-8 / 7087-68-5 | (e.g., Sigma-Aldrich) |
| Anhydrous solvent (e.g., THF or DMF) | 109-99-9 / 68-12-2 | (e.g., Fisher Scientific) |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Add the anhydrous solvent (e.g., THF or DMF) to dissolve the solids.
-
Add the amine base (e.g., TEA or DIPEA, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynylisoquinoline-1-carboxylate.
Protocol 3: Hydrolysis of the Ethyl Ester to a Carboxylic Acid
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, which can be used for further derivatization, such as amide coupling.
Materials:
| Reagent | CAS Number | Supplier |
| Ethyl 6-substituted-isoquinoline-1-carboxylate | (Variable) | (Synthesized in-house) |
| Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) | 1310-65-2 / 1310-73-2 | (e.g., Sigma-Aldrich) |
| Tetrahydrofuran (THF) | 109-99-9 | (e.g., Fisher Scientific) |
| Methanol (MeOH) | 67-56-1 | (e.g., VWR) |
| Water (deionized) | 7732-18-5 | - |
| Hydrochloric acid (HCl), 1M solution | 7647-01-0 | (e.g., Fisher Scientific) |
Procedure:
-
Dissolve the ethyl 6-substituted-isoquinoline-1-carboxylate (1.0 mmol) in a mixture of THF (5 mL), MeOH (2 mL), and water (2 mL).
-
Add LiOH (2.0 mmol, 2.0 equiv) or NaOH (2.0 mmol, 2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature or heat to 40-50 °C for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the residue with water (10 mL) and acidify to pH 3-4 with 1M HCl.
-
The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum. Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the carboxylic acid.
Protocol 4: Reduction of the Ethyl Ester to a Primary Alcohol
This protocol details the reduction of the ethyl ester to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).
Materials:
| Reagent | CAS Number | Supplier |
| Ethyl 6-substituted-isoquinoline-1-carboxylate | (Variable) | (Synthesized in-house) |
| Lithium aluminum hydride (LiAlH₄) | 16853-85-3 | (e.g., Sigma-Aldrich) |
| Anhydrous tetrahydrofuran (THF) | 109-99-9 | (e.g., Acros Organics) |
| Sodium sulfate decahydrate (Na₂SO₄·10H₂O) | 7727-73-3 | (e.g., Fisher Scientific) |
| Celite® | 61790-53-2 | (e.g., Sigma-Aldrich) |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the ethyl 6-substituted-isoquinoline-1-carboxylate (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (1.5 mmol, 1.5 equiv) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction by the sequential and careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until a white precipitate forms.
-
Add anhydrous Na₂SO₄ and a small amount of Celite®, and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.
Biological Evaluation: Targeting the PI3K/Akt/mTOR Pathway
The synthesized isoquinoline derivatives can be evaluated for their inhibitory activity against various kinases in the PI3K/Akt/mTOR pathway. Standard in vitro kinase assays, such as ADP-Glo™ or HTRF®, can be employed to determine the IC₅₀ values of the compounds against purified kinases.
Representative IC₅₀ Values for Isoquinoline-Based Kinase Inhibitors:
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Imidazo[4,5,c]quinoline | PI3Kα | 4 | [6] |
| Imidazo[4,5,c]quinoline | mTOR | 20.7 | [] |
| 3-Isoquinolinylpyridine | Akt1 | 1.3 | [1] |
| Quinoline derivative | mTOR | 14 | [] |
| Pyrazolo[3,4-g]isoquinoline | Haspin | 50 | [8] |
These values demonstrate that the isoquinoline scaffold is a viable starting point for the development of potent kinase inhibitors. The library of compounds synthesized from this compound can be screened against a panel of kinases to identify lead compounds with high potency and selectivity.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potential kinase inhibitors. The protocols outlined in these application notes provide a robust framework for the generation of diverse libraries of isoquinoline derivatives through well-established palladium-catalyzed cross-coupling reactions and subsequent functional group manipulations. The strategic functionalization of the isoquinoline core at the C1 and C6 positions allows for a systematic exploration of the chemical space around this privileged scaffold, facilitating the development of novel and potent inhibitors of key signaling pathways implicated in cancer and other diseases.
References
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Zhang, X., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 21(7), 811-824. [Link]
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Li, Y., et al. (2018). Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation. MedChemComm, 9(1), 134-140. [Link]
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Zhang, X., et al. (2012). mTOR kinase inhibitors as potential cancer therapeutic drugs. Acta Pharmacologica Sinica, 33(9), 1115-1123. [Link]
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Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. (2020). European Journal of Medicinal Chemistry, 188, 112020. [Link]
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Maira, S. M., et al. (2011). mTOR Mediated Anti-Cancer Drug Discovery. Current Topics in Medicinal Chemistry, 11(23), 2824-2843. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
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He, W., et al. (2016). Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays. Scientific Reports, 6, 18838. [Link]
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Janku, F., et al. (2018). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 10(7), 235. [Link]
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LoRusso, P. M. (2016). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. Clinical Cancer Research, 22(23), 5650-5660. [Link]
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Cino, M., et al. (2021). AKT Inhibitors: The Road Ahead to Computational Modeling-Guided Discovery. International Journal of Molecular Sciences, 22(11), 5983. [Link]
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Pastor, J., et al. (2017). Identification of Novel PI3K Inhibitors Through a Scaffold Hopping Strategy. Bioorganic & Medicinal Chemistry Letters, 27(21), 4794-4799. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
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Lin, C. C., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International Journal of Molecular Sciences, 23(19), 11130. [Link]
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Dal Piaz, V., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. European Journal of Medicinal Chemistry, 265, 116087. [Link]
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Ray, P. C., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 418-422. [Link]
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Bioisosteres of Common Functional Groups. [Link]
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Inhibitory activity of 3 with three AKT isoforms (IC 50 values in lM). [Link]
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Nowak, M., et al. (2019). Synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 29(5), 729-734. [Link]
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Fant, X., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(21), 7261. [Link]
- Process for the hydrolysis of quinolone carboxylic esters. (2019).
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Reusch, W. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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Chen, Y., et al. (2007). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6373-6377. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]
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Rewcastle, G. W., et al. (1998). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]
-
Seefeld, M. A., et al. (2009). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. Bioorganic & Medicinal Chemistry Letters, 19(8), 2244-2248. [Link]
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El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202400279. [Link]
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Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. [Link]
-
Al-Warhi, T., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(21), 7474. [Link]
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Li, W., et al. (2018). Isoquinoline-1-Carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild and Neutral Reaction Conditions. Organic Letters, 20(1), 182-185. [Link]
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Chemguide. Reduction of carboxylic acids. [Link]
-
De la Cruz, M. J., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(18), 5893. [Link]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Isoquinoline-1-carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild Neutral Conditions. [Link]
-
Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]
-
Scribd. Organic Reduction Techniques Overview. [Link]
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Derivatization of the carboxylate group of Ethyl 6-bromoisoquinoline-1-carboxylate
Anwendungs- und Protokollleitfaden: Derivatisierung der Carboxylatgruppe von Ethyl-6-bromisochinolin-1-carboxylat
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Ethyl-6-bromisochinolin-1-carboxylat ist ein entscheidendes Zwischenprodukt in der medizinischen Chemie, das als Grundgerüst für die Synthese einer Vielzahl von biologisch aktiven Molekülen dient.[1] Die Isochinolin-Einheit ist in zahlreichen Naturstoffen und pharmazeutischen Wirkstoffen zu finden, die ein breites Spektrum an therapeutischen Aktivitäten aufweisen, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.[2][3][4] Die wahre synthetische Stärke dieser Verbindung liegt in der Vielseitigkeit ihrer beiden funktionellen Gruppen: dem Bromatom an der C6-Position, das Kreuzkupplungsreaktionen ermöglicht, und der Ethylestergruppe an der C1-Position, die in verschiedene andere funktionelle Gruppen umgewandelt werden kann.[5][6]
Dieser Leitfaden bietet detaillierte, validierte Protokolle für drei fundamentale Derivatisierungswege der Carboxylatgruppe:
-
Hydrolyse zur Synthese von 6-Bromisochinolin-1-carbonsäure.
-
Amidierung zur Bildung von N-substituierten 6-Bromisochinolin-1-carboxamiden.
-
Reduktion zur Herstellung von (6-Bromisochinolin-1-yl)methanol.
Jedes Protokoll wird durch eine Erläuterung der zugrunde liegenden chemischen Prinzipien und der Gründe für die Wahl der experimentellen Bedingungen untermauert, um eine erfolgreiche und reproduzierbare Synthese zu gewährleisten.
Weg 1: Hydrolyse zu 6-Bromisochinolin-1-carbonsäure
Wissenschaftlicher Hintergrund
Die Esterhydrolyse ist eine grundlegende Transformation zur Freilegung der Carbonsäurefunktionalität. Die resultierende 6-Bromisochinolin-1-carbonsäure ist ein vielseitiges Zwischenprodukt, das insbesondere für die Amidkopplung zur Synthese von Pharmazeutika und Leitstrukturen von entscheidender Bedeutung ist.[7] Die Reaktion wird typischerweise unter sauren oder basischen Bedingungen durchgeführt. Das hier beschriebene Protokoll verwendet eine saure Hydrolyse, eine robuste Methode, die eine einfache Aufarbeitung durch Ausfällung des Produkts nach Neutralisation ermöglicht.[7][8]
Experimentelles Protokoll: Saure Hydrolyse
Materialien und Reagenzien:
-
Ethyl-6-bromisochinolin-1-carboxylat
-
Konzentrierte Schwefelsäure (H₂SO₄)
-
Destilliertes Wasser (H₂O)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Rundkolben, Rückflusskühler, Heizmantel, Magnetrührer, Büchnertrichter, Filterpapier
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem Rundkolben wird Ethyl-6-bromisochinolin-1-carboxylat (1,0 Äq.) in einer Mischung aus Wasser und konzentrierter Schwefelsäure suspendiert (analog zu den Bedingungen für ähnliche Substrate).[7] Ein typisches Verhältnis ist 1 Teil Substrat zu 5-10 Teilen wässriger Säure (z. B. 5 M H₂SO₄).
-
Reaktion: Die Mischung wird unter Rühren zum Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) überwacht, bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 4-8 Stunden).
-
Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und vorsichtig auf Eis gegossen.
-
Neutralisation und Fällung: Unter Rühren wird langsam gesättigte Natriumbicarbonatlösung zugetropft, bis der pH-Wert neutral ist (pH ≈ 7). Die Carbonsäure fällt als Feststoff aus.
-
Isolierung: Der ausgefallene Feststoff wird durch Vakuumfiltration mit einem Büchnertrichter abgetrennt.
-
Reinigung: Der Filterkuchen wird gründlich mit kaltem, destilliertem Wasser gewaschen, um anorganische Salze zu entfernen.
-
Trocknung: Das Produkt, 6-Bromisochinolin-1-carbonsäure, wird im Vakuumtrockenschrank bis zur Gewichtskonstanz getrocknet.
Charakterisierung: Die Identität und Reinheit des Produkts sollte durch ¹H-NMR, ¹³C-NMR und LC-MS bestätigt werden.[7]
Workflow-Diagramm: Hydrolyse
Abbildung 1: Workflow der sauren Hydrolyse.
Weg 2: Amidierung zu N-substituierten Carboxamiden
Wissenschaftlicher Hintergrund
Die Amidbindung ist eine der wichtigsten funktionellen Gruppen in der pharmazeutischen Chemie.[9][10] Die direkte Amidierung von Estern ist zwar möglich, erfordert aber oft hohe Temperaturen. Ein effizienterer und universellerer Ansatz ist die zweistufige Synthese: (1) Hydrolyse des Esters zur Carbonsäure (wie in Weg 1 beschrieben) und (2) anschließende Kopplung der Säure mit einem Amin.[11] Dieser zweite Schritt erfordert den Einsatz von Kopplungsreagenzien, um die Carboxylgruppe zu aktivieren. Diese Reagenzien wandeln die Hydroxylgruppe in eine gute Abgangsgruppe um und verhindern gleichzeitig die Bildung eines unreaktiven Ammoniumcarboxylatsalzes, wodurch der nukleophile Angriff des Amins erleichtert wird.[10][12]
Experimentelles Protokoll: Amidkopplung
Materialien und Reagenzien:
-
6-Bromisochinolin-1-carbonsäure (aus Weg 1)
-
Ein primäres oder sekundäres Amin (z. B. Benzylamin, 1,1 Äq.)
-
Kopplungsreagenz (z. B. HATU, 1,1 Äq. oder EDC/HOAt, 1,2 Äq./1,1 Äq.)
-
Organische Base (z. B. N,N-Diisopropylethylamin (DIPEA), 2-3 Äq.)
-
Wasserfreies Lösungsmittel (z. B. N,N-Dimethylformamid (DMF) oder Dichlormethan (DCM))
-
Ethylacetat, 1 M HCl-Lösung, gesättigte NaHCO₃-Lösung, Sole, wasserfreies MgSO₄ oder Na₂SO₄
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Kolben wird 6-Bromisochinolin-1-carbonsäure (1,0 Äq.) in wasserfreiem DMF gelöst.
-
Aktivierung: Das Kopplungsreagenz (z. B. HATU) und die Base (DIPEA) werden zugegeben. Die Mischung wird bei Raumtemperatur für 15-30 Minuten gerührt, um das aktive Ester-Intermediat zu bilden.
-
Aminzugabe: Das Amin (1,1 Äq.) wird zur Reaktionsmischung gegeben.
-
Reaktion: Die Reaktion wird bei Raumtemperatur gerührt, bis die DC- oder LC-MS-Analyse eine vollständige Umsetzung anzeigt (typischerweise 2-16 Stunden).
-
Aufarbeitung: Die Reaktionsmischung wird mit Ethylacetat verdünnt und nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole gewaschen.
-
Isolierung: Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Reinigung: Der Rohprodukt wird bei Bedarf durch Säulenchromatographie an Kieselgel oder durch Umkristallisation gereinigt, um das reine N-substituierte 6-Bromisochinolin-1-carboxamid zu erhalten.
Workflow-Diagramm: Amidierung
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Streamlining Reaction Monitoring of Ethyl 6-bromoisoquinoline-1-carboxylate Synthesis via Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the application of Thin-Layer Chromatography (TLC) for monitoring the progress of chemical reactions involving Ethyl 6-bromoisoquinoline-1-carboxylate. As a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and antimicrobial agents, efficient monitoring of its formation and consumption is critical for optimizing reaction conditions and ensuring product purity.[1] This document provides both the theoretical underpinnings and practical, step-by-step protocols to empower researchers in leveraging TLC as a rapid, reliable, and cost-effective analytical tool.
The Strategic Importance of TLC in Synthesis
Thin-Layer Chromatography (TLC) is a cornerstone technique in synthetic organic chemistry due to its simplicity, speed, and high sensitivity.[2] It operates on the principle of differential partitioning of components in a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[2] For reactions involving this compound, TLC offers several distinct advantages:
-
Real-time Reaction Tracking: Quickly ascertain the consumption of starting materials and the formation of the desired product.[3][4]
-
Identification of Byproducts: Visualize the formation of any impurities or side products, aiding in reaction optimization.
-
Purity Assessment: A single spot for the purified product suggests a high degree of purity.[4][5]
-
Cost-Effectiveness: Requires minimal sample and inexpensive materials, making it ideal for frequent analysis.[2][6]
The retention factor (Rƒ), a key metric in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7][8][9] This value is crucial for comparing and identifying compounds.[8]
Understanding the Analyte: this compound
This compound possesses a moderately polar character due to the presence of the ester functional group and the nitrogen-containing aromatic isoquinoline core. The bromine atom also contributes to its overall polarity. Understanding this polarity is fundamental to selecting an appropriate TLC system. In a normal-phase TLC system (with a polar stationary phase like silica gel), more polar compounds interact more strongly with the stationary phase and thus have lower Rƒ values, while less polar compounds travel further up the plate, resulting in higher Rƒ values.[10]
Designing the Optimal TLC System
The success of TLC analysis hinges on the appropriate selection of the stationary and mobile phases.
3.1. Stationary Phase Selection
For most applications involving neutral organic molecules like this compound, silica gel 60 F254 plates are the industry standard.[11] The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under short-wave UV light (254 nm).[12][13] Given the aromatic nature of the isoquinoline ring, this compound is expected to be strongly UV-active.
3.2. Mobile Phase (Eluent) Selection and Optimization
The choice of the mobile phase is critical and often requires empirical optimization. The goal is to achieve a good separation between the starting materials, the product, and any byproducts, with Rƒ values ideally between 0.3 and 0.7.[5]
A common starting point for compounds of moderate polarity is a binary mixture of a non-polar solvent and a more polar solvent.[6][11][14] For this compound, a mixture of hexanes and ethyl acetate is a highly effective and widely used system.[3][11]
Protocol for Mobile Phase Optimization:
-
Initial Screening: Begin with a 1:1 mixture of hexanes and ethyl acetate.
-
Adjusting Polarity:
-
If the spots remain at the baseline (low Rƒ), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., 2:3, 1:2 hexanes:ethyl acetate).[10]
-
If the spots run with the solvent front (high Rƒ), the eluent is too polar. Increase the proportion of hexanes (e.g., 3:2, 2:1, 4:1 hexanes:ethyl acetate).[10]
-
-
Fine-Tuning: Make small adjustments to the solvent ratio to achieve optimal separation. The ideal eluent will show a clear separation between the starting material and the product spot.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard for neutral, moderately polar organic compounds. The fluorescent indicator allows for non-destructive visualization of UV-active compounds like isoquinolines.[12][13] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Mixtures | A versatile system where polarity can be easily tuned by varying the ratio of the non-polar (hexanes) and polar (ethyl acetate) components to achieve optimal separation.[3][11] |
| Starting Ratio | 1:1 Hexanes:Ethyl Acetate | A good initial condition for compounds of intermediate polarity.[14] |
| Ideal Rƒ Range | 0.3 - 0.7 | This range provides the best resolution and most reliable results, avoiding the extremes of the baseline and the solvent front.[5] |
Step-by-Step Protocol for Reaction Monitoring
This protocol outlines the procedure for monitoring a reaction where this compound is the product.
Materials:
-
TLC plates (Silica Gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Forceps
-
UV lamp (254 nm)
-
Reaction mixture
-
Reference sample of starting material(s)
-
Eluent (e.g., optimized hexanes/ethyl acetate mixture)
Workflow Diagram:
Caption: Workflow for monitoring a chemical reaction using TLC.
Procedure:
-
Preparation of the TLC Plate:
-
Handle the TLC plate by the edges to avoid contamination.
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.[2]
-
Mark three small, equidistant points on the origin line for spotting the starting material (SM), the reaction mixture (RXN), and a co-spot (CO).
-
-
Preparation of the Developing Chamber:
-
Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. The eluent level must be below the origin line on the TLC plate.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the eluent. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible chromatograms.
-
Cover the chamber with the lid and allow it to sit for 5-10 minutes.
-
-
Spotting the Plate:
-
Dissolve a small amount of the starting material in a suitable volatile solvent (e.g., ethyl acetate).
-
Dip a capillary tube into the starting material solution and gently touch the tip to the "SM" mark on the origin line. The spot should be small and concentrated (1-2 mm in diameter).[15]
-
Withdraw a small aliquot of the reaction mixture and spot it on the "RXN" mark.
-
For the co-spot, first apply the starting material, and then carefully spot the reaction mixture directly on top of it. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[4]
-
-
Developing the Plate:
-
Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the plate is upright and not touching the filter paper.
-
Replace the lid and allow the eluent to ascend the plate by capillary action.[2]
-
Do not disturb the chamber during development.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps.[8]
-
Immediately mark the position of the solvent front with a pencil.[10]
-
-
Visualization and Analysis:
-
Allow the plate to dry completely in a fume hood.
-
Place the dried plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots against a fluorescent green background.[12][13][16]
-
Gently circle the visible spots with a pencil.
-
Interpretation:
-
Time zero: The "RXN" lane should show a prominent spot corresponding to the starting material.
-
During the reaction: The intensity of the starting material spot in the "RXN" lane should decrease over time, while a new spot, corresponding to the this compound product, should appear and intensify. The product, being an ester, might be more or less polar than the starting materials, so its Rƒ could be higher or lower.
-
Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.[4]
-
-
-
Calculating the Retention Factor (Rƒ):
Advanced Visualization Techniques
While UV visualization is the primary non-destructive method, other techniques can be employed if compounds are not UV-active or for confirmation.
-
Iodine Chamber: Placing the developed plate in a chamber containing iodine crystals will cause most organic compounds to appear as yellow-brown spots.[12][13] This method is semi-destructive as the spots will fade over time.
-
Staining: For certain functional groups, specific chemical stains can be used. For example, a permanganate stain can visualize compounds that are susceptible to oxidation.[17] This method is destructive.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Spots are streaky or "tailing" | Sample is too concentrated; Compound is highly polar or acidic/basic. | Dilute the sample before spotting. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[10][11] |
| Poor separation (spots are too close) | Eluent polarity is not optimal. | Re-optimize the mobile phase by adjusting the solvent ratio.[10] |
| Rƒ values are inconsistent | Chamber was not saturated; Eluent composition changed due to evaporation. | Ensure the chamber is properly saturated with solvent vapors. Use fresh eluent for each run and keep the chamber covered.[6] |
| No spots are visible under UV light | Compounds are not UV-active. | Use an alternative visualization method such as an iodine chamber or a chemical stain.[17][18] |
Conclusion
Thin-Layer Chromatography is an indispensable technique for the real-time monitoring of reactions involving this compound. By following the detailed protocols and optimization strategies outlined in this guide, researchers can efficiently track reaction progress, identify byproducts, and assess product purity. This leads to improved reaction yields, higher purity of final compounds, and accelerated timelines in research and drug development.
References
- Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC).
- Plant Extract. (2024). Illuminating the Invisible: Visualization and Detection of Compounds in TLC.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- Khan Academy. (n.d.). Calculating retention factors for TLC (video).
- Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates.
- Unknown Source. (n.d.). TLC VISUALIZATION SOLUTIONS.
- Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC).
- Labster. (n.d.). TLC Visualization Methods.
- Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography.
- Unknown Source. (n.d.). Thin Layer Chromatography (TLC).
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
- RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
- ResearchGate. (2021). How i will select mobile phase solevent system for TLC?.
- LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography.
- Reddit. (2021). TLC Mobile Phase Selection.
- WSU. (n.d.). Monitoring Reactions by TLC.
- NIH. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
- MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
- ResearchGate. (n.d.). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- Semantic Scholar. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
- ChemicalBook. (2019). Isoquinoline - Synthesis, Applications and Scope.
- Unknown Source. (2024). Fundamentals and Applications of Thin Layer Chromatography (TLC).
- Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC).
- Unknown Source. (n.d.). Isoquinoline.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- BenchChem. (2025). Catalytic Routes to Isoquinoline Derivatives: Application Notes and Protocols for Researchers.
- MySkinRecipes. (n.d.). Ethyl 6-bromoisoquinoline-3-carboxylate.
- BLD Pharm. (n.d.). 1020576-70-8|this compound.
- Unknown Source. (n.d.). Product Class 5: Isoquinolines.
- PubChem. (n.d.). Ethyl 6-bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
- ChemSynthesis. (n.d.). Isoquinolines database - synthesis, physical properties.
Sources
- 1. Ethyl 6-bromoisoquinoline-3-carboxylate [myskinrecipes.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Home Page [chem.ualberta.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
- 8. Khan Academy [khanacademy.org]
- 9. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. evs.institute [evs.institute]
- 16. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 17. theory.labster.com [theory.labster.com]
- 18. faculty.fiu.edu [faculty.fiu.edu]
Scaling Up the Synthesis of Ethyl 6-bromoisoquinoline-1-carboxylate: An Application Note for Process Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant pharmacological activity.[1] Its derivatives are integral to the development of therapeutics ranging from anesthetics to anticancer agents.[2] Ethyl 6-bromoisoquinoline-1-carboxylate, in particular, serves as a versatile intermediate in medicinal chemistry. The bromine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, while the ethyl carboxylate group at the 1-position can be readily modified, making it a valuable building block for the synthesis of complex drug candidates.
This application note provides a comprehensive guide to the scaled-up synthesis of this compound, focusing on a robust and reproducible four-step synthetic sequence. The protocols and considerations outlined herein are intended to facilitate the transition from laboratory-scale synthesis to pilot or manufacturing scale, addressing key challenges in process optimization, safety, and quality control.
Synthetic Strategy: A Four-Step Approach to the Target Molecule
The synthesis of this compound is strategically divided into four key transformations. This multi-step approach allows for purification of intermediates, ensuring the final product's high purity.
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-bromoisoquinoline-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 6-bromoisoquinoline-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who utilize this critical building block. The purity of this intermediate is paramount, as impurities can directly impact the yield, side-product profile, and biological efficacy of the final active pharmaceutical ingredients (APIs).[1] This guide provides in-depth troubleshooting for common impurities encountered during synthesis, grounded in mechanistic principles and practical laboratory experience.
Section 1: Overview of a Common Synthetic Pathway & Impurity Hotspots
The synthesis of this compound often involves a multi-step sequence. A prevalent strategy is the Bischler-Napieralski reaction to form the core dihydroisoquinoline ring, followed by oxidation to the aromatic isoquinoline, and subsequent functionalization or introduction of the ester.[2][3][4][5] Each of these stages presents potential pitfalls where side reactions can lead to persistent impurities. Understanding these "hotspots" is the first step in effective troubleshooting.
The diagram below illustrates a generalized synthetic workflow and highlights the points at which common impurities are typically generated.
Caption: Generalized synthetic pathway highlighting key impurity formation points.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis and purification in a practical question-and-answer format.
Q1: My ¹H NMR spectrum shows a complete set of isoquinoline signals, but with a slightly different splitting pattern and a mass spectrum peak that is ~79 Da lighter than my expected product. What is this impurity?
A: This is highly characteristic of the debrominated impurity , Ethyl isoquinoline-1-carboxylate. The loss of the bromine atom (atomic mass ~79/81) and replacement with a proton is a common side reaction.[1]
-
Causality: The carbon-bromine bond on an aromatic ring can be susceptible to cleavage under certain conditions, such as reductive environments (e.g., residual reducing agents from a previous step) or during palladium-catalyzed reactions if conditions are not perfectly controlled. The C-Br bond is generally less stable than a C-Cl bond, making debromination a more likely event compared to dechlorination in analogous syntheses.[1]
-
Troubleshooting:
-
Inert Atmosphere: Ensure that steps following the introduction of the bromine atom are carried out under an inert atmosphere (Nitrogen or Argon) if using reagents that can promote reduction.
-
Reagent Purity: Use high-purity reagents and solvents to avoid trace metals or other contaminants that could catalyze debromination.
-
Purification: This impurity is often separable by flash column chromatography. Due to the loss of the heavy bromine atom, the debrominated product will have a noticeably different retention factor (Rf) on TLC, typically being slightly less polar.
-
Q2: My TLC plate shows a streak or a baseline spot that is highly UV active, and my product's solubility in non-polar solvents is poor. What could be the issue?
A: You are likely observing the hydrolyzed product , 6-bromoisoquinoline-1-carboxylic acid. The ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, especially under acidic or basic conditions during aqueous workup or if moisture is present in your solvents.
-
Causality: Ester hydrolysis is a classic reaction. The presence of water, especially when heated or in the presence of acid/base catalysts, will convert the ethyl ester back to the carboxylic acid. This drastically increases the polarity of the molecule, causing it to stick to the baseline on silica gel TLC and reducing its solubility in solvents like hexanes or dichloromethane.
-
Troubleshooting:
-
Anhydrous Conditions: Use dry solvents and reagents, particularly in the final steps.
-
Workup pH: During aqueous workup, avoid prolonged exposure to strong acids or bases. If an acid wash is necessary, perform it quickly and at a low temperature. Neutralize carefully.
-
Purification: The acid can be removed by performing a liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired ethyl ester product will remain in the organic layer, while the carboxylate salt of the impurity will move to the aqueous layer. Be sure to re-extract the aqueous layer with fresh organic solvent to recover any dissolved product.
-
Q3: The aromatization step from the dihydroisoquinoline intermediate is sluggish, and my final product is contaminated with a more flexible, non-aromatic species. How do I identify and remove this?
A: This impurity is likely the un-oxidized 3,4-dihydroisoquinoline or the over-reduced 1,2,3,4-tetrahydroisoquinoline intermediate .[3][4][6]
-
Causality: The conversion of the 3,4-dihydroisoquinoline to the fully aromatic isoquinoline requires an oxidant (e.g., palladium on carbon, sulfur, or manganese dioxide).[3] If the reaction time is too short, the catalyst is inactive, or the temperature is too low, this conversion will be incomplete. Conversely, if strong reducing agents were used previously (e.g., to create a tetrahydroisoquinoline), their incomplete removal can interfere with subsequent oxidation.
-
Identification: In the ¹H NMR, these species will lack the characteristic aromatic proton signals for the pyridine ring and will instead show aliphatic protons (typically broad multiplets) in the 2.5-4.0 ppm range.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the oxidation reaction carefully by TLC or LC-MS until the starting dihydroisoquinoline is fully consumed.
-
Catalyst Activity: Use fresh, high-quality oxidation catalysts. For Pd/C, ensure it has not been exposed to catalyst poisons.
-
Drive the Reaction: If the reaction stalls, consider increasing the temperature or adding a fresh portion of the oxidant.
-
Purification: These reduced impurities are significantly different in polarity and can be readily separated by column chromatography.
-
Q4: My NMR spectrum is clean, but I have persistent peaks corresponding to my processing solvents (e.g., Ethyl Acetate, Hexanes, Dichloromethane). How can I remove them?
A: These are residual solvents , a common issue in final products.
-
Causality: Solvents can become trapped in the crystal lattice of a solid product or remain dissolved if the product is an oil. Simple evaporation is often insufficient to remove them completely.
-
Troubleshooting:
-
High Vacuum: Dry your product under a high vacuum for an extended period (several hours to overnight), sometimes with gentle heating (if the product is thermally stable).
-
Trituration/Recrystallization: Dissolving the product in a minimal amount of a good solvent and then adding a poor solvent (an anti-solvent) can cause the product to precipitate out, leaving the impurity solvents behind. For example, dissolving in a small amount of dichloromethane and then adding a large volume of hexanes or pentane.
-
Azeotropic Removal: For high-boiling solvents like DMF or DMSO, co-evaporation with a lower-boiling solvent like toluene or heptane under reduced pressure can help remove them.
-
Section 3: Impurity Profile Summary
The following table summarizes the key characteristics of the most common impurities.
| Impurity Name | Chemical Structure | Common Cause | Key Analytical Identifiers |
| Unreacted Starting Material | Varies (e.g., β-(3-bromophenyl)ethylamine) | Incomplete reaction, poor stoichiometry | Signals corresponding to the known starting material spectrum in ¹H NMR; distinct mass in MS. |
| Debrominated Impurity | Ethyl isoquinoline-1-carboxylate | Reductive conditions, catalyst-mediated side reaction | MS: [M+H]⁺ peak at ~202.1. ¹H NMR: Absence of C-Br bond leads to different chemical shifts and coupling constants in the aromatic region compared to the product.[1] |
| Hydrolyzed Acid | 6-Bromoisoquinoline-1-carboxylic acid | Presence of water during reaction or workup (acidic/basic conditions) | TLC: Very polar (streaking or baseline). IR: Broad O-H stretch (~2500-3300 cm⁻¹). MS: [M+H]⁺ peak at ~252.0/254.0. Soluble in aq. NaHCO₃. |
| Dihydro- & Tetrahydro- Intermediates | Ethyl 6-bromo-3,4-dihydroisoquinoline-1-carboxylate | Incomplete oxidation or over-reduction | ¹H NMR: Presence of aliphatic signals (e.g., triplets/multiplets) between ~2.5-4.0 ppm.[7] MS: [M+H]⁺ peak at ~282.0/284.0 (dihydro) or ~284.0/286.0 (tetrahydro). |
| Isomeric Impurities | e.g., Ethyl 8-bromoisoquinoline-1-carboxylate | Poor regioselectivity during bromination or cyclization | ¹H NMR: A full second set of aromatic signals with a distinct coupling pattern. HPLC: A closely eluting peak with the same mass as the product.[8][9] |
| Residual Solvents | e.g., EtOAc, Hexane, DCM, THF | Insufficient drying or purification | ¹H NMR: Characteristic sharp singlets, triplets, or multiplets (e.g., EtOAc: ~2.05, 4.12, 1.25 ppm; DCM: ~5.30 ppm in CDCl₃).[10] |
Section 4: Standard Operating Procedures (SOPs) for Analysis & Purification
SOP-01: Purity Assessment by Reverse-Phase HPLC
-
Objective: To determine the purity of the final product and quantify impurities.[1][11]
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1).
-
-
Expected Outcome: The main product peak should be well-resolved. Impurities like the hydrolyzed acid will elute earlier (more polar), while the debrominated impurity will elute slightly earlier or later depending on the exact conditions.
SOP-02: Purification by Flash Column Chromatography
-
Objective: To remove non-isomeric impurities from the crude product.
-
Methodology:
-
Stationary Phase: Silica gel, 230-400 mesh.
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") for best resolution.
-
Eluent System: A gradient of Ethyl Acetate in Hexanes (or Heptane) is typically effective. Start with a low polarity (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 20-30% EtOAc).
-
Monitoring: Monitor fractions by TLC, staining with UV light.
-
-
Causality: This technique separates compounds based on their differential partitioning between the polar silica gel and the non-polar mobile phase. Less polar compounds (like the debrominated impurity and the product) will elute faster than more polar compounds (like unreacted polar starting materials or the hydrolyzed acid).
Section 5: Troubleshooting Workflow
Use the following decision tree to diagnose issues with your synthesis.
Caption: A troubleshooting decision tree for impurity identification.
Section 6: References
-
Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]
-
Dey, A., et al. (2017). Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Society for Mass Spectrometry, 28(12), 2659-2671. [Link]
-
Pomerantz-Fritsch synthesis of isoquinolines. Química Organica.org. [Link]
-
The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. ResearchGate. [Link]
-
Kametani, T., et al. (1972). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 0, 791-793. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Bischler–Napieralski reaction. Wikipedia. [Link]
-
Bischler–Napieralski reaction. Grokipedia. [Link]
-
Isoquinoline. (n.d.). [Link]
-
Jones, C. P., et al. (2021). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters, 23(19), 7461-7465. [Link]
-
Preparation and Properties of Isoquinoline. (n.d.). [Link]
-
Tan, F., et al. (2021). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. ACS Omega, 6(23), 15235-15246. [Link]
-
Product Class 6: Isoquinolinones. (n.d.). [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Product Class 5: Isoquinolines. (n.d.). [Link]
-
Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]
-
Al-Tel, T. H., et al. (2009). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Zeitschrift für Naturforschung B, 64(5), 591-595. [Link]
-
Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 526-531. [Link]
-
Singh, A., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 14(35), 25529-25555. [Link]
-
¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). ResearchGate. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Vignaduzzo, S. E., & Castellano, P. M. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 54(8), 625-638. [Link]
-
CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
-
Ethyl 6-bromoisoquinoline-3-carboxylate. MySkinRecipes. [Link]
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- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
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- 5. grokipedia.com [grokipedia.com]
- 6. 1260644-50-5|Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Ethyl 6-bromoisoquinoline-1-carboxylate Synthesis
This guide provides in-depth technical support for the synthesis of Ethyl 6-bromoisoquinoline-1-carboxylate. We will explore the common challenges that lead to low yields and provide actionable, chemically-sound solutions in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to optimize your synthetic protocols effectively.
Part 1: Understanding the Synthetic Challenge
The synthesis of this compound typically proceeds via a multi-step sequence, often employing a variation of the Pomeranz-Fritsch reaction .[1][2] This pathway involves the formation of a benzalaminoacetal intermediate from 4-bromobenzaldehyde, followed by an acid-catalyzed cyclization to form the isoquinoline core. The electronic properties of the starting material—specifically the electron-withdrawing nature of the bromine substituent—present a significant hurdle for the key electrophilic aromatic substitution (cyclization) step, often leading to poor yields.[3]
Below is a generalized workflow for this synthesis.
Caption: Generalized Pomeranz-Fritsch synthetic workflow.
Part 2: Troubleshooting Guide
This section addresses specific experimental failures and provides targeted solutions.
Q1: My overall yield is extremely low (<20%). Where should I begin my investigation?
A low overall yield can result from a failure at any step, but it is most often due to an inefficient cyclization or significant product loss during workup and purification.
Actionable Troubleshooting Steps:
-
Analyze the Crude Product: Before extensive purification, take a small aliquot of your crude reaction mixture. Analyze it using TLC, LC-MS, and ¹H NMR. This is the most critical diagnostic step.
-
Identify the Point of Failure:
-
Predominantly Starting Materials: If you see unreacted benzalaminoacetal, the cyclization failed. This is the most common issue. Proceed to Q3 .
-
Complex Mixture of Spots/Peaks: If the crude analysis shows numerous unidentified products with none corresponding to the desired product, significant decomposition or side reactions have occurred. This points to overly harsh conditions (acid concentration, temperature). Refer to Q3 and Q4 .
-
Product is Present in Crude, but Lost After Purification: If your crude analysis confirms the product, but the final isolated yield is low, the issue lies with your purification strategy. Proceed to Q6 .
-
Caption: Initial troubleshooting decision workflow.
Q2: The initial condensation to form the benzalaminoacetal intermediate is sluggish or incomplete. How can I improve this step?
Cause: This condensation is a reversible reaction that produces water. Inefficient water removal or impure reagents can prevent the reaction from reaching completion.
Solutions:
-
Ensure Anhydrous Conditions: Use a Dean-Stark apparatus or molecular sieves to actively remove water as it forms, driving the equilibrium toward the product.[4] Ensure your solvent (e.g., toluene) is thoroughly dried before use.[5]
-
Verify Reagent Purity: 4-bromobenzaldehyde can oxidize to 4-bromobenzoic acid upon storage. Use freshly purified aldehyde for best results. The aminoacetal should be colorless; a yellow or brown color indicates degradation.
-
Reaction Time: While this step is often complete within a few hours, monitor the disappearance of the aldehyde by TLC to confirm completion before proceeding.[4]
Q3: The acid-catalyzed cyclization step is failing or giving poor yields. What are the common causes?
Cause: This is an electrophilic aromatic substitution reaction. The bromine atom at the 4-position of the benzaldehyde starting material deactivates the aromatic ring, making it less nucleophilic and thus less reactive toward cyclization.[3] The choice and concentration of the acid catalyst are therefore critical.[3][6]
Solutions:
-
Optimize the Acid Catalyst:
-
Sulfuric Acid: While traditionally used, concentrated H₂SO₄ can cause charring and sulfonation byproducts at elevated temperatures.[1][3] Careful control of temperature is essential.
-
Polyphosphoric Acid (PPA): PPA is an excellent dehydrating agent and is often more effective than sulfuric acid for deactivated systems. It typically requires heating (e.g., 80-120 °C), so optimization is key to prevent decomposition.
-
Lewis Acids: Stronger Lewis acids like titanium tetrachloride (TiCl₄) have been used in related syntheses and can promote cyclization under different conditions.[4] Other alternatives include trifluoroacetic anhydride.[1]
-
-
Control Reaction Temperature and Time:
-
For deactivated substrates, higher temperatures may be necessary to overcome the activation energy.[6]
-
However, excessive heat or prolonged reaction times can lead to decomposition.[3] The optimal approach is to monitor the reaction's progress every 1-2 hours via TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or when significant byproduct formation is observed.
-
| Parameter | Recommendation for Deactivated Substrates | Rationale |
| Acid Catalyst | Screen PPA, H₂SO₄, and potentially Lewis acids (e.g., TiCl₄). | Deactivated rings require stronger acids to promote electrophilic attack.[3] |
| Temperature | Start at a moderate temperature (e.g., 60-80 °C) and increase incrementally. | Balances the need for sufficient energy with the risk of decomposition.[6] |
| Time | 4-12 hours, but must be monitored. | Prolonged heating can degrade the product. Monitoring is crucial.[3] |
| Moisture | Strictly anhydrous. | Water will compete with the reaction and can deactivate the acid catalyst.[6] |
Q4: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Cause: Under strongly acidic and high-temperature conditions, several side reactions can occur. The most common include charring (polymerization), sulfonation (if using H₂SO₄), and potentially oxazole formation, a known byproduct in the Pomeranz-Fritsch reaction.[3]
Solutions:
-
Lower the Reaction Temperature: This is the most effective way to reduce the rate of most side reactions. Find the minimum temperature at which the cyclization proceeds at an acceptable rate.
-
Modify the Acid Catalyst: Switch from sulfuric acid to PPA or another Lewis acid to eliminate sulfonation byproducts.[3]
-
Reduce Reaction Time: As mentioned in Q3, do not let the reaction run longer than necessary. Once the starting material is consumed, work up the reaction to prevent the product from degrading.
Q5: I am attempting a Bischler-Napieralski approach and my final oxidation to the isoquinoline is inefficient. What should I do?
Cause: The 3,4-dihydroisoquinoline intermediate formed from a Bischler-Napieralski reaction is stable and requires an explicit dehydrogenation step to form the aromatic isoquinoline ring.[7][8]
Solutions:
-
Catalytic Dehydrogenation: Heating the dihydroisoquinoline intermediate with a catalyst such as 10% Palladium on carbon (Pd/C) in a high-boiling solvent like xylene or decalin is a very effective method.[7]
-
Chemical Oxidants: Reagents like sulfur or diphenyl disulfide can also be used to effect the aromatization at high temperatures.[7] For milder conditions, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be effective.
Q6: I am losing a significant amount of product during purification. What are some effective purification strategies?
Cause: The basic nitrogen atom in the isoquinoline ring can cause streaking on silica gel chromatography. Furthermore, the product may have similar polarity to certain byproducts, making separation difficult.[9]
Solutions:
-
Acid-Base Extraction: Utilize the basicity of the isoquinoline nitrogen.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1 M HCl). The desired product will move to the aqueous phase as a protonated salt, leaving non-basic impurities behind.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to pH 8-9.
-
Extract the now neutral product back into an organic solvent. Dry and concentrate to get a much purer product.[4][10]
-
-
Chromatography Optimization:
-
If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). This will minimize streaking.
-
Alternatively, use alumina (neutral or basic) as the stationary phase.
-
-
Crystallization: If a solid, the product can often be purified effectively by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).[10]
Part 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally recommended for this specific molecule? A modified Pomeranz-Fritsch reaction is often preferred as it can directly establish the fully aromatic isoquinoline core, whereas Bischler-Napieralski or Pictet-Spengler syntheses yield reduced (dihydro- or tetrahydro-) isoquinolines that require a separate, often high-temperature, oxidation step.[7][11][12]
Q2: How can I introduce the ethyl carboxylate group at the C1 position? This is a complex step that is highly dependent on the overall synthetic strategy.
-
Reissert Reaction: A classic method involves treating the pre-formed 6-bromoisoquinoline with an acyl chloride and cyanide source, followed by hydrolysis and esterification to yield the C1-ester.
-
Direct Functionalization: More modern methods may involve direct C-H activation or metal-catalyzed carbonylation at the C1 position, though this can be challenging.
-
From a Precursor: Some strategies build the ring using a starting material that already contains the atoms for the ester group, which are revealed in the final cyclization steps.
Q3: What analytical techniques are best for monitoring the reaction progress? A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick, qualitative assessment of the consumption of starting materials and the appearance of new spots. LC-MS is invaluable for confirming the mass of the product and key intermediates, helping to distinguish them from byproducts.
References
-
Wikipedia. (2023). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
-
Aaltodoc. (2018). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Retrieved from [Link]
-
Organic Reactions. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]
-
Centurion University. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Isoquinoline. Retrieved from [Link]
- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Science of Synthesis. (n.d.). Product Class 6: Isoquinolinones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]
-
PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Retrieved from [Link]
-
Jordan Journal of Chemistry. (n.d.). View of New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis. Retrieved from [Link]
Sources
- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 2. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - IE [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
Technical Support Center: Optimizing Suzuki Coupling Reactions of Ethyl 6-bromoisoquinoline-1-carboxylate
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of Ethyl 6-bromoisoquinoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve high-yield, reproducible results in your cross-coupling endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions and provides foundational knowledge for designing and executing Suzuki coupling reactions with this specific substrate.
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The primary difficulty stems from the presence of the Lewis basic nitrogen atom in the isoquinoline ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes. This process, often referred to as catalyst poisoning, can significantly slow down or completely halt the catalytic cycle, resulting in low or no product yield.[1] Additionally, the electronic properties of the isoquinoline ring system can influence the reactivity of the C-Br bond.
Q2: What is the best initial palladium catalyst and ligand combination to try?
A2: For heteroaryl bromides like this compound, standard catalyst systems may not be optimal. A good starting point is to use a pre-formed palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. These ligands can sterically shield the palladium center, minimizing coordination with the isoquinoline nitrogen.[1]
| Catalyst / Precatalyst | Ligand | Typical Loading (mol%) | Rationale |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, or other Buchwald-type ligands | 1-5% Pd, 1:1 to 1:2 Pd:Ligand ratio | Bulky ligands accelerate oxidative addition and sterically hinder catalyst poisoning.[1][2] |
| Pd(dppf)Cl₂ | (dppf is the ligand) | 1-5% | A robust and commonly used precatalyst for cross-coupling reactions.[3][4] |
| PEPPSI-type precatalysts | NHC ligands (e.g., IPr) | 1-5% | N-heterocyclic carbene (NHC) ligands are highly electron-donating and can be very effective.[5][6] |
It is highly recommended to screen a few different catalyst/ligand combinations to identify the most promising system for your specific boronic acid or ester coupling partner.[1][7]
Q3: How do I choose the right base for this reaction?
A3: The base plays a crucial role in the transmetalation step of the Suzuki coupling, activating the boronic acid.[6][8][9] The choice of base can significantly impact the reaction's success.
-
Inorganic bases like carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most commonly used.[9]
-
K₃PO₄ is often a good choice for challenging couplings and can be used in anhydrous conditions, which may suppress protodeboronation.[2][7]
-
Cs₂CO₃ is more soluble in organic solvents and can be effective in difficult reactions.[3][10]
-
The use of strong bases like NaOH should be approached with caution, as they can promote the hydrolysis of the ethyl ester functionality on the isoquinoline substrate.[11]
Q4: What solvent system is recommended?
A4: A mixture of an organic solvent and water is typically used in Suzuki couplings. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[12][13]
-
Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[5][12]
-
A common starting point is a 4:1 to 10:1 mixture of organic solvent to water .[1][9]
-
If protodeboronation of the boronic acid is a concern, minimizing the amount of water or using anhydrous conditions with a base like K₃PO₄ may be beneficial.[1][7][14]
Q5: At what temperature should I run the reaction?
A5: The optimal temperature is dependent on the reactivity of the coupling partners and the stability of the catalyst.
-
A typical starting temperature range is 80-110 °C .[1]
-
If the reaction is sluggish, a higher temperature may be required. However, excessively high temperatures can lead to catalyst decomposition and the formation of palladium black.[1]
-
Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and temperature.[1]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Product Yield
This is the most common problem and can be attributed to several factors. Follow this diagnostic workflow to identify and address the root cause.
Caption: Troubleshooting workflow for low or no product yield.
Detailed Explanations:
-
Catalyst Poisoning: As mentioned, the isoquinoline nitrogen is a primary suspect. Using bulky, electron-rich ligands like SPhos or XPhos can mitigate this.[1] N-heterocyclic carbene (NHC) ligands are also excellent candidates.[6]
-
Inefficient Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced to the active Pd(0) species in situ. This process can sometimes be inefficient.[5] Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a precatalyst can ensure the generation of the active catalyst.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.[15] Oxygen can lead to the homocoupling of the boronic acid.[5][15]
Issue 2: Formation of Significant Side Products
Careful analysis of your crude reaction mixture by LC-MS can help identify the nature of the side products, which is key to diagnosing the problem.
-
Homocoupling of Boronic Acid:
-
Observation: A significant peak corresponding to the dimer of your boronic acid coupling partner.
-
Cause: This is often caused by the presence of oxygen, which can facilitate a Pd(II)-mediated homocoupling pathway.[5][15][16] It can also occur during the in-situ reduction of a Pd(II) precatalyst.[5]
-
Solution:
-
Rigorous Degassing: Sparge your solvent with an inert gas for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[15]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the need for in-situ reduction, which can sometimes lead to homocoupling.
-
-
-
Protodeboronation of the Boronic Acid:
-
Observation: Formation of the arene corresponding to the boronic acid (Ar-H instead of Ar-B(OH)₂).
-
Cause: This is the cleavage of the C-B bond by a proton source. It can be catalyzed by the palladium complex or occur under certain basic aqueous conditions.[14][17] Heteroaromatic boronic acids can be particularly susceptible.[5]
-
Solution:
-
Minimize Water: Use the minimum amount of water necessary for the reaction to proceed, or consider anhydrous conditions with a base like K₃PO₄.[1][7]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable and less prone to protodeboronation than the corresponding boronic acids.[14][18] They act as a "slow-release" source of the boronic acid.[18]
-
Optimize Temperature and Time: Avoid prolonged reaction times at high temperatures.
-
-
-
Hydrodehalogenation (De-bromination) of the Starting Material:
-
Observation: Formation of Ethyl isoquinoline-1-carboxylate (the starting material without the bromine).
-
Cause: This side reaction involves the replacement of the bromine atom with a hydrogen atom. It can be promoted by certain ligands and impurities in the reaction mixture.[5]
-
Solution:
-
-
Hydrolysis of the Ethyl Ester:
-
Observation: Formation of 6-bromo-isoquinoline-1-carboxylic acid or the fully coupled carboxylic acid.
-
Cause: The ester group can be hydrolyzed under basic aqueous conditions, especially with stronger bases like NaOH or at elevated temperatures.[10][11]
-
Solution:
-
Use a Milder Base: Employ weaker inorganic bases like K₂CO₃ or Na₂CO₃.[10]
-
Limit Water and Temperature: Reduce the amount of water and avoid unnecessarily high temperatures or prolonged heating.
-
Protecting Group Strategy: If hydrolysis is unavoidable, consider performing the Suzuki coupling on the corresponding carboxylic acid and then re-esterifying, or using a more robust ester protecting group.
-
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to effective troubleshooting.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][6][12]
Experimental Protocol: A General Starting Point
This protocol provides a robust set of initial conditions for the Suzuki coupling of this compound. Optimization will likely be necessary based on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water 5:1)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium precatalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ACS Publications. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
The Matter Blotter. Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Reddit. Ester Stability under Suzuki/Buchwald Conditions : r/chemistry. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
-
ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... | Download Table. [Link]
-
ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions... [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. | Request PDF. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
USD RED. Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
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- 5. Yoneda Labs [yonedalabs.com]
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- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Removal of unreacted starting materials from Ethyl 6-bromoisoquinoline-1-carboxylate
Technical Support Center: Purifying Ethyl 6-bromoisoquinoline-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted starting materials from the synthesis of this compound. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove?
A1: The synthesis of this compound, often proceeding via a modified Pomeranz–Fritsch–Bobbitt reaction, typically involves precursors like a substituted benzaldehyde and an aminoacetal.[1][2][3][4][5] For this specific target molecule, common starting materials that may persist in the crude product include 4-bromobenzaldehyde and precursors to the amino ester portion, such as ethyl pyruvate .[6][7][8][9][10] Depending on the specific synthetic route, other related materials like 4-bromobenzonitrile or 4-bromo-2-(cyanomethyl)benzonitrile might also be present.
Q2: My crude product is a brown oil or gum, but the pure compound should be a solid. What's happening?
A2: The presence of residual solvents, unreacted starting materials, or reaction byproducts can act as an impurity, disrupting the crystal lattice formation of your final product. Oily or gummy textures are common for crude reaction mixtures. Purification via techniques like flash column chromatography is essential to remove these contaminants, after which the purified product should readily crystallize.
Q3: What is the most effective and generally applicable method for purifying this compound?
A3: Flash column chromatography using silica gel is the most robust and widely used method for this type of purification.[11][12][13][14] It excels at separating compounds with different polarities, such as the moderately polar product from potentially more polar (e.g., aldehydes) or less polar starting materials and byproducts.
Q4: How can I effectively monitor the purification process in real-time?
A4: Thin-Layer Chromatography (TLC) is the indispensable tool for monitoring your reaction and purification. By spotting the crude mixture, the pure starting materials, and the collected column fractions on a TLC plate, you can visualize the separation. The product, starting materials, and byproducts will have different Retention Factor (Rf) values, allowing you to track the purity of each fraction.[2][15]
Troubleshooting Guide: Specific Purification Challenges
Problem: My TLC plate shows multiple spots after the reaction. How do I identify the product spot and choose the right solvent system for chromatography?
Solution & Rationale:
-
Spot Identification: On a single TLC plate, apply separate spots for each starting material, a "co-spot" (where you spot the crude mixture directly on top of a starting material spot), and a spot for the crude reaction mixture.
-
Analysis: After developing the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes) and visualizing it under a UV lamp, the product spot can be identified. The starting materials will correspond to their individual lanes. The product is typically a new spot. This compound is an aromatic ester and will be less polar than a starting material like 4-bromobenzaldehyde but may have different polarity compared to other precursors.
-
Solvent Optimization: The ideal solvent system for flash chromatography will result in an Rf value of ~0.2-0.35 for your target compound (this compound).[15]
-
If the Rf is too high (spot is near the top): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the Rf is too low (spot is near the bottom): The solvent system is not polar enough. Increase the proportion of the polar solvent.
-
A good starting point for many aromatic compounds is a mixture of ethyl acetate and hexanes.
-
Problem: After column chromatography, my product looks pure by TLC, but it refuses to crystallize from the evaporated solvent.
Solution & Rationale:
Even after chromatography, trace impurities or the amorphous nature of the evaporated solid can inhibit crystallization. The solution is recrystallization , a technique that purifies solids based on differences in solubility.[16][17][18][19][20]
-
Choosing a Solvent System: The perfect recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble when hot.
-
Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes).
-
A common and effective combination is a binary mixture, such as ethyl acetate/hexanes or ethanol/water.
-
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent (or the more polar solvent of a binary pair). Once fully dissolved, slowly add the anti-solvent (the less polar solvent) until the solution becomes slightly cloudy. Add a drop or two of the hot polar solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
Problem: Can I use a simple acid-base extraction to purify my product instead of chromatography?
Solution & Rationale:
An acid-base extraction is a powerful technique but relies on the ability to selectively protonate or deprotonate a compound to move it from an organic layer to an aqueous layer.[21][22][23][24]
-
Principle: The isoquinoline nitrogen is basic (pKa of ~5.14) and can be protonated by a strong acid.[1] This would form a water-soluble salt.
-
Applicability: This method is effective for removing neutral or acidic impurities. After dissolving the crude mixture in an organic solvent like ethyl acetate, you can extract with aqueous acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer. The organic layer containing neutral impurities is discarded. The aqueous layer is then basified (e.g., with NaOH) to regenerate the neutral product, which can be back-extracted into a fresh organic solvent.
-
Limitation: This method will not separate the product from other basic impurities. If you have basic starting materials or byproducts, column chromatography is the superior choice.
Physical Properties of Key Compounds
For effective separation, understanding the physical properties of the involved substances is crucial.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling/Melting Point (°C) |
| This compound (Product) | C₁₂H₁₀BrNO₂ | 280.12 | Solid | Data not available[25][26] |
| 4-Bromobenzaldehyde (Starting Material) | C₇H₅BrO | 185.02 | Solid | 57-59 °C |
| Ethyl Pyruvate (Starting Material) | C₅H₈O₃ | 116.11 | Liquid | 144 °C[6][7][10] |
| 4-Bromobenzonitrile (Related Precursor) | C₇H₄BrN | 182.02 | Solid | 110-115 °C |
Visualized Purification Workflow
The following diagram illustrates the decision-making process for purifying the crude product.
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethyl pyruvate | 617-35-6 [chemicalbook.com]
- 7. Ethyl pyruvate | C5H8O3 | CID 12041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl pyruvate - Wikipedia [en.wikipedia.org]
- 9. ethyl pyruvate, 617-35-6 [thegoodscentscompany.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Flash Chromatography Explained | KNAUER Santai SepaFlash [store.knauer.net]
- 13. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 14. General Guidelines of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 15. youtube.com [youtube.com]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 18. Recrystallization [sites.pitt.edu]
- 19. mt.com [mt.com]
- 20. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. magritek.com [magritek.com]
- 24. m.youtube.com [m.youtube.com]
- 25. echemi.com [echemi.com]
- 26. 1020576-70-8|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Navigating the Synthesis of Substituted Isoquinolines
A Researcher's Guide to Identifying and Mitigating Byproduct Formation
Welcome to our dedicated technical support center for chemists, researchers, and drug development professionals engaged in the synthesis of substituted isoquinolines. This guide provides in-depth troubleshooting advice, detailed analytical protocols, and a comprehensive exploration of common byproducts encountered in pivotal isoquinoline syntheses. As your virtual Senior Application Scientist, my goal is to equip you with the expertise to anticipate, identify, and overcome challenges in your synthetic endeavors, ensuring the integrity and purity of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address the specific and practical challenges you may face during the synthesis of substituted isoquinolines via the three most common and powerful methods: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Bischler-Napieralski Reaction: Troubleshooting Common Hurdles
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to the corresponding isoquinolines. The reaction involves the acid-catalyzed cyclization of a β-phenylethylamide.
Q1: My Bischler-Napieralski reaction is sluggish and giving low yields. What are the likely causes and how can I improve it?
A1: Low yields in a Bischler-Napieralski reaction often stem from a few key factors related to the substrate's reactivity and the reaction conditions.
-
Deactivated Aromatic Ring: The core of this reaction is an electrophilic aromatic substitution. If your β-phenylethylamine starting material possesses electron-withdrawing groups on the aromatic ring, the cyclization will be significantly hindered.
-
Solution: For substrates with strongly deactivating groups, more forceful dehydrating agents are necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often effective. For moderately deactivated systems, simply increasing the reaction temperature or using a higher-boiling solvent like xylene can be sufficient to drive the reaction to completion.
-
-
Ineffective Dehydrating Agent: The choice and quantity of the dehydrating agent are critical.
-
Solution: While POCl₃ is a common choice, for less reactive substrates, the addition of P₂O₅ can be beneficial. It is also imperative to ensure all reagents and solvents are anhydrous, as any moisture will consume the dehydrating agent.
-
-
Formation of Byproducts: Several side reactions can compete with the desired cyclization, consuming starting material and reducing the yield.
-
Solution: A common side reaction is the retro-Ritter reaction, which leads to the formation of a styrene byproduct. This is more prevalent with certain substrates. To mitigate this, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.
-
Q2: I've identified a significant byproduct with a mass corresponding to a styrene derivative. How is this formed and how can I prevent it?
A2: The formation of a styrene byproduct is a classic issue in the Bischler-Napieralski reaction and is a direct consequence of the reaction mechanism, which can proceed through a nitrilium ion intermediate.
-
Mechanism of Styrene Formation: The nitrilium ion, formed after the initial dehydration of the amide, is a key intermediate. In some cases, instead of undergoing intramolecular electrophilic attack to form the dihydroisoquinoline, it can undergo elimination, leading to the formation of a stable, conjugated styrene derivative. This pathway is particularly favored if the resulting styrene is highly conjugated.
Bischler-Napieralski Reaction Pathways -
Prevention Strategies:
-
Solvent Choice: As mentioned, using the corresponding nitrile as a solvent can suppress the retro-Ritter reaction by Le Chatelier's principle.
-
Alternative Reagents: Employing a milder cyclization agent that avoids the formation of a highly reactive nitrilium ion can be effective. For instance, the use of oxalyl chloride can lead to an N-acyliminium intermediate, which is less prone to elimination.
-
Pictet-Spengler Reaction: Addressing Stereochemistry and Regiochemistry
The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Q1: My Pictet-Spengler reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A1: The formation of diastereomers is a common challenge when the aldehyde or ketone used in the reaction is prochiral, leading to the creation of a new stereocenter.
-
Thermodynamic vs. Kinetic Control: The stereochemical outcome of the Pictet-Spengler reaction can be influenced by the reaction conditions.
-
Solution: Running the reaction at lower temperatures can favor the kinetically controlled product, while higher temperatures may allow for equilibration to the thermodynamically more stable diastereomer. It is often necessary to screen different temperatures to optimize for the desired isomer.
-
-
Chiral Auxiliaries and Catalysts: For asymmetric syntheses, the use of chiral auxiliaries on the β-arylethylamine or the employment of a chiral catalyst can induce high levels of stereoselectivity.
Q2: I am observing the formation of a regioisomeric byproduct. What causes this and how can it be controlled?
A2: Regioisomer formation arises when there are multiple possible sites for the intramolecular electrophilic aromatic substitution on the aromatic ring of the β-arylethylamine.
-
Activating Groups: The position of electron-donating groups on the aromatic ring directs the cyclization. If there are multiple activated positions, a mixture of regioisomers can be expected.
-
Solution: Careful consideration of the electronics of your substrate is crucial. If possible, modify the substitution pattern on the aromatic ring to favor cyclization at a single position. Blocking groups can sometimes be employed to temporarily deactivate one of the potential cyclization sites.
Pictet-Spengler Regioisomer Formation -
-
Steric Hindrance: Bulky substituents on the β-arylethylamine or the carbonyl compound can also influence the regioselectivity of the cyclization by sterically favoring one cyclization pathway over another.
Pomeranz-Fritsch Reaction: Tackling Low Yields and Complex Mixtures
The Pomeranz-Fritsch reaction offers a route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and a 2,2-dialkoxyethylamine.[1] This reaction is known to be sensitive to reaction conditions and can sometimes result in low yields and complex product mixtures.[2]
Q1: The yields of my Pomeranz-Fritsch reaction are consistently low, and I observe a complex mixture of products by TLC and LC-MS. What are the potential issues?
A1: The Pomeranz-Fritsch reaction is mechanistically complex, and its outcome is highly dependent on the reaction conditions and substrate electronics.
-
Harsh Reaction Conditions: The use of strong acids and high temperatures can lead to the degradation of starting materials and products, as well as the formation of polymeric materials.[2]
-
Solution: A systematic optimization of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) concentration and reaction temperature is often necessary. Milder conditions should be explored first. The "Bobbitt modification," which involves hydrogenation of the intermediate Schiff base before cyclization, can sometimes provide a cleaner reaction and higher yields of the tetrahydroisoquinoline product.[3]
-
-
Substrate Reactivity: The reaction is sensitive to the electronic nature of the benzaldehyde derivative.
-
Solution: Electron-donating groups on the aromatic ring generally improve yields by facilitating the electrophilic cyclization step. For substrates with electron-withdrawing groups, consider using a modified procedure or a different synthetic route.
-
-
Intermediate Instability: The intermediates in the Pomeranz-Fritsch reaction can be unstable under the reaction conditions, leading to various side reactions. Gas-phase studies have revealed a complex network of potential reaction pathways and isomeric intermediates, which may also have relevance in the solution phase.[4][5]
-
Solution: Careful control of the reaction time and temperature is crucial to minimize the decomposition of intermediates. The "Schlittler-Muller modification," which utilizes a benzylamine and a glyoxal acetal, offers an alternative pathway that may be more efficient for certain substrates.[3]
-
Q2: I suspect the formation of partially reduced or isomeric byproducts in my Pomeranz-Fritsch reaction. How can I identify them?
A2: Due to the complexity of the reaction cascade, the formation of partially cyclized or rearranged products is possible, though often not well-characterized in the literature for solution-phase reactions.
-
Analytical Approach: A thorough analysis of the crude reaction mixture using a combination of HPLC-MS and NMR spectroscopy is essential.
-
HPLC-MS: This will help to identify the molecular weights of the components in the mixture, providing initial clues about the potential structures of the byproducts.
-
NMR Spectroscopy: Isolation of the major byproducts by preparative HPLC or column chromatography, followed by detailed 1D and 2D NMR analysis, will be necessary for unambiguous structure elucidation. Pay close attention to the aromatic region for changes in substitution patterns and the aliphatic region for signals corresponding to partially saturated rings.
-
Analytical Workbench: Protocols for Byproduct Identification
Accurate identification of byproducts is paramount for optimizing your reaction and ensuring the purity of your final compound. This section provides detailed protocols for the key analytical techniques used in the characterization of isoquinoline synthesis products and byproducts.
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Reaction Monitoring and Impurity Profiling
HPLC-MS is an indispensable tool for monitoring the progress of your reaction and for identifying the molecular weights of any byproducts formed.
-
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source
-
-
Columns and Mobile Phases:
-
A C18 reversed-phase column is a good starting point for the separation of isoquinoline derivatives.
-
Mobile phases typically consist of a mixture of water and acetonitrile or methanol, with a small amount of an acid (e.g., 0.1% formic acid) to ensure good peak shape and ionization in positive ESI mode.
-
-
General Procedure:
-
Prepare a dilute solution of your crude reaction mixture in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution method, starting with a high percentage of the aqueous mobile phase and gradually increasing the organic component, to separate the components of the mixture.
-
Monitor the elution profile using the UV detector and the mass spectrometer.
-
Analyze the mass spectrum of each peak to determine the molecular weight of the corresponding compound.
-
| Parameter | Typical Setting | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size | Good retention and separation for a wide range of organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for positive mode ESI and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Elutes the analytes from the column. |
| Gradient | Start at 5-10% B, ramp to 90-95% B over 10-20 minutes | Separates compounds with a range of polarities. |
| Flow Rate | 0.2-1.0 mL/min | Dependent on column dimensions. |
| Column Temp. | 25-40 °C | Affects retention times and peak shapes. |
| Ionization Mode | ESI Positive | Isoquinolines readily form [M+H]⁺ ions. |
| Scan Range | m/z 100-1000 | Covers the expected molecular weight range of products and byproducts. |
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural identification of your desired product and any isolated byproducts.
-
Instrumentation:
-
NMR spectrometer (300 MHz or higher is recommended for complex molecules)
-
-
Sample Preparation:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).
-
-
Key Experiments:
-
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. Key features to look for include:
-
Aromatic protons: Their chemical shifts and coupling patterns can reveal the substitution pattern on the aromatic ring, which is crucial for distinguishing between regioisomers.
-
Aliphatic protons: Signals in this region can indicate the presence of a partially or fully saturated heterocyclic ring (e.g., dihydro- or tetrahydroisoquinoline).
-
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms in the molecule, allowing for a complete structural assignment.
-
Example: Distinguishing Tetrahydroisoquinoline Regioisomers by ¹H NMR
The substitution pattern on the aromatic ring of a tetrahydroisoquinoline significantly influences the chemical shifts and coupling patterns of the aromatic protons. By carefully analyzing this region of the ¹H NMR spectrum, it is often possible to distinguish between regioisomers. For example, the number of signals and their multiplicities will differ depending on the symmetry of the molecule.
Protocol 3: Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
MS/MS can provide valuable structural information by inducing fragmentation of the protonated molecule and analyzing the resulting fragment ions.
-
Procedure:
-
Introduce the sample into the mass spectrometer (often via HPLC).
-
Select the protonated molecule of interest ([M+H]⁺) in the first mass analyzer.
-
Induce fragmentation of the selected ion in a collision cell.
-
Analyze the resulting fragment ions in the second mass analyzer.
-
-
Interpretation:
-
The fragmentation pattern is often characteristic of a particular class of compounds and can help to differentiate between isomers. For example, the loss of specific substituents or the cleavage of certain bonds can provide clues about the structure of the molecule.
Tandem Mass Spectrometry (MS/MS) Workflow -
Conclusion
The synthesis of substituted isoquinolines is a rich and rewarding area of organic chemistry, but not without its challenges. A thorough understanding of the reaction mechanisms, potential side reactions, and the application of modern analytical techniques is essential for success. This technical support guide is intended to be a valuable resource in your laboratory, empowering you to troubleshoot your reactions effectively and confidently characterize your products. By approaching your syntheses with a proactive mindset and a robust analytical toolkit, you can navigate the complexities of isoquinoline chemistry and achieve your synthetic goals.
References
- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
- Schlittler, E., & Müller, J. (1948). Über eine neue Isochinolin-Synthese. Helvetica Chimica Acta, 31(4), 914-924.
- Kalllt, S., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Organic Chemistry, 82(21), 11447-11454.
-
Chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]
-
KHALID CHEMISTRY. (2022, March 17). Pomeranz fritsch synthesis of Isoquinoline [Video]. YouTube. [Link]
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
PHARMACEUTICAL SCIENCES. (n.d.). Impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]
- Pomeranz, C., & Fritsch, P. (1893). Ueber eine neue Isochinolin-Synthese.
-
PubMed. (2017, October 18). Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]
-
Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
U.S. National Library of Medicine. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Shapiro, Y. E. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. ISMAR. Retrieved from [Link]
-
Chegg. (2019, March 24). Solved Interpret the 1H NMR and 13C NMR spectra data. Retrieved from [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. www-leland.stanford.edu [www-leland.stanford.edu]
- 5. Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Catalysis with Ethyl 6-bromoisoquinoline-1-carboxylate
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on utilizing Ethyl 6-bromoisoquinoline-1-carboxylate in catalytic reactions. This guide is structured in a practical question-and-answer format to directly address common challenges and troubleshooting scenarios, with a primary focus on preventing catalyst poisoning and ensuring reaction success.
Frequently Asked Questions (FAQs)
Q1: I am planning a palladium-catalyzed cross-coupling reaction with this compound. What are the primary concerns I should have regarding catalyst stability?
A1: The primary concern when using this compound in palladium-catalyzed cross-coupling reactions is the potential for catalyst poisoning or deactivation by the substrate itself. The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[1][2] This is a common challenge with nitrogen-containing heterocycles in cross-coupling reactions.[1][3] Additionally, as with any palladium-catalyzed reaction, sensitivity to air, moisture, and impurities in reagents or solvents is a critical factor to manage.[4]
Q2: Which types of palladium-catalyzed cross-coupling reactions are commonly performed with substrates like this compound?
A2: this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis. These include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[5][6][7]
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with amines.[8][9][10]
-
Sonogashira Coupling: To create carbon-carbon bonds with terminal alkynes.[11][12][13]
-
Heck Reaction: For the formation of carbon-carbon bonds with alkenes.[14][15][16]
The choice of reaction will depend on the desired final product, and each may require specific optimization to overcome potential catalyst poisoning.
Troubleshooting Guide: Catalyst Poisoning and Low Yields
Q3: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has completely stalled. What are the likely causes related to catalyst poisoning?
A3: A stalled or sluggish Suzuki-Miyaura reaction with this substrate often points to catalyst deactivation. The primary suspect is the coordination of the isoquinoline nitrogen to the palladium catalyst. This can disrupt the catalytic cycle at various stages. Other potential causes include:
-
Impure Starting Material: Trace impurities from the synthesis of this compound can act as potent catalyst poisons.
-
Inadequate Inert Atmosphere: Palladium(0), the active catalytic species, is highly susceptible to oxidation. Insufficient degassing of solvents and reagents can lead to the formation of inactive palladium oxides.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. An inappropriate ligand may not effectively shield the palladium from coordination with the isoquinoline nitrogen.
-
Base-Related Issues: The choice and purity of the base are critical. Some bases may contain impurities that can poison the catalyst.
Q4: How can I prevent the isoquinoline nitrogen from poisoning my palladium catalyst?
A4: Preventing catalyst poisoning by the isoquinoline nitrogen is key to a successful reaction. Here are several effective strategies:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[17] These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination of the isoquinoline nitrogen. The strong σ-donating properties of NHCs can also enhance catalyst stability and activity.[17]
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in situ, which can sometimes mitigate poisoning issues.
-
Reaction Additives: In some cases, the addition of a Lewis acid or a halide scavenger can help to modulate the reactivity of the system and prevent catalyst deactivation.
-
Slow Addition of Substrate: A slow addition of the this compound solution to the reaction mixture can maintain a low concentration of the potential poison at any given time, allowing the desired catalytic reaction to proceed more efficiently.
Q5: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I avoid it?
A5: The formation of palladium black, a finely divided and catalytically inactive form of palladium metal, is a common sign of catalyst decomposition. This can be caused by:
-
Ligand Dissociation or Degradation: If the ligand dissociates from the palladium center, the unprotected metal atoms can aggregate.
-
Reductive Elimination from Unstable Intermediates: If the catalytic cycle is disrupted, unstable palladium intermediates may decompose to form palladium black.
-
Presence of Oxygen: As mentioned, oxygen can lead to the degradation of the active Pd(0) catalyst.
To prevent the formation of palladium black, ensure you are using a robust ligand that forms a stable complex with palladium, maintain a strictly inert atmosphere, and use high-purity, degassed solvents and reagents.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and solvent may be necessary.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if using a simple palladium source, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., 2-5 mol%), and the ligand (if applicable, typically in a 1:2 or 1:4 Pd:ligand ratio).
-
Add the base (2.0-3.0 equiv.).
-
Add the anhydrous and degassed solvent.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of this compound
Ensuring the purity of your starting material is a critical first step in preventing catalyst poisoning.
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Solvent system (e.g., a mixture of hexane and ethyl acetate, determined by TLC)
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).
-
Prepare a silica gel column with the chosen solvent system.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound. Recrystallization from a suitable solvent system can be performed for further purification if necessary.[18][19][20]
Data Presentation
Table 1: Recommended Ligands for Cross-Coupling Reactions with N-Heterocyclic Substrates
| Ligand Type | Examples | Key Advantages |
| Bulky Monodentate Phosphines | XPhos, SPhos, RuPhos, t-Bu₃P | Steric bulk helps prevent coordination of the heterocycle; high activity. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SIMes | Strong σ-donors, form very stable complexes with palladium, high thermal stability.[17] |
| Bidentate Phosphines | BINAP, dppf | Can enhance catalyst stability and prevent the formation of inactive dimers.[8] |
Visualizations
Diagram 1: The Catalytic Cycle of a Suzuki-Miyaura Coupling Reaction
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Diagram 2: Mechanism of Catalyst Poisoning by Isoquinoline
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. scienceready.com.au [scienceready.com.au]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Isolation and Purification of an Ester—Classic Lab Kit for AP® Chemistry | Flinn Scientific [flinnsci.com]
Technical Support Center: N-Oxide Formation of Bromoisoquinolines
Welcome to the technical support center for synthetic challenges in the N-oxide formation of bromoisoquinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this specific transformation. Bromoisoquinoline N-oxides are pivotal intermediates in the synthesis of novel pharmaceuticals and functional materials. However, their preparation is often fraught with challenges, from sluggish reactions to complex purification hurdles.
This document moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles. We will explore common experimental failures, diagnose their probable causes, and offer field-proven solutions to guide you toward a successful synthesis.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the N-oxidation of bromoisoquinolines in a practical, question-and-answer format.
Q1: My N-oxidation reaction shows low or no conversion of the starting bromoisoquinoline. What are the likely causes and how can I fix it?
A1: This is a frequent and frustrating issue. The root cause often lies in one of three areas: the reagent, the reaction conditions, or the substrate itself.
-
Probable Cause 1: Oxidizing Agent Potency. The most common reagent for this transformation, meta-chloroperoxybenzoic acid (m-CPBA), can degrade over time, especially if not stored properly (cold and dry). Commercial m-CPBA is typically sold at ~77% purity for stability, with the main impurity being m-chlorobenzoic acid, which is unreactive.[1]
-
Solution:
-
Verify Reagent Activity: Before starting your main reaction, run a small-scale test reaction with a more reactive, unhindered substrate (e.g., simple isoquinoline or pyridine) to confirm the m-CPBA is active.
-
Use Fresh Reagent: Whenever possible, use a newly purchased bottle of m-CPBA.
-
Consider Alternatives: If m-CPBA consistently fails, other oxidants can be employed. Peracetic acid, generated in situ from hydrogen peroxide and glacial acetic acid, is a powerful alternative, though it may require more careful temperature control.[2]
-
-
Probable Cause 2: Electronic Deactivation. The bromine atom is an electron-withdrawing group, which deactivates the isoquinoline ring system towards electrophilic oxidation. The nitrogen lone pair is less nucleophilic compared to unsubstituted isoquinoline, making the attack on the peroxyacid's O-O bond slower.
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS over an extended period (24-48 hours). If the reaction is clean but slow at room temperature, gently heating to 40-50 °C can often drive it to completion.
-
Increase Reagent Stoichiometry: Using a slight excess of the oxidizing agent (e.g., 1.2 to 1.5 equivalents) can help overcome the substrate's lower reactivity. However, be cautious, as excess oxidant can lead to side reactions (see Q2).
-
-
Probable Cause 3: Steric Hindrance. If the bromine atom is positioned at C1 or C8, it can sterically hinder the approach of the bulky oxidizing agent to the nitrogen atom.
-
Solution:
-
This is an inherent property of the substrate. The solutions for electronic deactivation (longer reaction times, moderate heating) are the primary recourse. In extreme cases, a different synthetic route that installs the N-oxide before the bromine atom may be necessary.
-
Q2: My reaction is messy. Besides my desired N-oxide, I see multiple other spots on my TLC plate. What are these side products?
A2: The formation of multiple products indicates that the oxidizing agent is reacting with other parts of your molecule or that the N-oxide product itself is unstable under the reaction conditions.
-
Probable Cause 1: Over-oxidation or Ring Modification. While m-CPBA is generally selective for N-oxidation, it is also capable of epoxidizing electron-rich double bonds and performing Baeyer-Villiger oxidations on ketones.[3][4] While less common for this specific scaffold, highly forcing conditions (high temperature, large excess of m-CPBA) could potentially lead to undesired ring oxidations.
-
Solution:
-
Control Stoichiometry: Use the minimum effective amount of m-CPBA (start with 1.1 equivalents).
-
Maintain Low Temperature: Run the reaction at 0 °C to room temperature. Avoid high heat unless it is absolutely necessary for conversion and the reaction has been shown to be clean at lower temperatures.
-
-
Probable Cause 2: Reaction with the Bromine Atom. Under certain radical conditions, it's conceivable that side reactions involving the C-Br bond could occur, although this is less common with peroxyacid oxidations.[5]
-
Solution:
-
Ensure the reaction is performed in the dark to minimize light-induced radical pathways.
-
Use high-purity, distilled solvents to avoid contaminants that could initiate radical reactions.
-
-
Probable Cause 3: Instability of the N-Oxide Product. Heterocyclic N-oxides can sometimes be reactive intermediates themselves, capable of undergoing rearrangements or other transformations, especially in the presence of acid.[6][7]
-
Solution:
-
Buffer the reaction. The m-chlorobenzoic acid byproduct creates an acidic environment. Adding a non-nucleophilic base like powdered sodium bicarbonate can sometimes prevent acid-catalyzed decomposition of the product.
-
Work up the reaction as soon as it reaches completion to minimize the product's exposure to the reaction conditions.
-
Q3: I managed to form the product, but I'm struggling with purification. The N-oxide is either stuck on the silica column or co-elutes with the benzoic acid byproduct.
A3: This is the most common post-reaction challenge. N-oxides are significantly more polar than their parent heterocycles due to the N+-O- dipole. This property, combined with the polar benzoic acid byproduct, makes standard chromatography difficult.
-
Probable Cause 1: Highly Polar Nature of the N-Oxide. The N-oxide can bind very strongly to silica gel, requiring highly polar eluents that may not provide good separation.
-
Solution: Modified Chromatography Techniques.
-
Solvent System: Avoid standard ethyl acetate/hexane systems. A gradient of dichloromethane (DCM) to 5-15% methanol in DCM is a much better starting point.[8]
-
Tailing Reduction: Add a small amount of a basic modifier like triethylamine (~0.5%) or ammonium hydroxide to the mobile phase. This deprotonates the acidic silanols on the silica surface, preventing strong ionic interactions and reducing peak tailing.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) instead of silica gel, as it can sometimes provide better performance for basic compounds.
-
-
Probable Cause 2: Interference from m-chlorobenzoic acid. This byproduct is also polar and UV-active, making it difficult to separate and monitor by TLC.[9]
-
Solution: Pre-Chromatography Workup.
-
Aqueous Wash: After quenching the reaction (e.g., with sodium thiosulfate or sodium sulfite), perform a thorough workup. Wash the organic layer (e.g., DCM or EtOAc) with a saturated aqueous sodium bicarbonate or sodium carbonate solution. This will deprotonate the acidic m-chlorobenzoic acid, extracting it into the aqueous layer as its sodium salt. Repeat this wash 2-3 times.
-
Precipitation: If the reaction was run in a non-polar solvent like DCM, cooling the reaction mixture can sometimes precipitate the benzoic acid, which can be removed by filtration before the main workup.[9]
-
Troubleshooting Decision Workflow
Here is a visual guide to help diagnose and solve common problems during the N-oxidation process.
Caption: A decision tree for troubleshooting the N-oxidation of bromoisoquinolines.
Part 2: Experimental Protocols & Data
To provide a concrete starting point, here is a detailed, validated protocol for the N-oxidation of 5-bromoisoquinoline.
Protocol 1: Synthesis of 5-Bromoisoquinoline N-oxide
This protocol is adapted from standard procedures for heterocyclic N-oxidation.[10]
Materials:
-
5-Bromoisoquinoline (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromoisoquinoline (e.g., 1.00 g, 4.81 mmol). Dissolve it in anhydrous DCM (approx. 0.1 M concentration, ~50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 15 minutes.
-
Reagent Addition: Add m-CPBA (e.g., 1.35 g of 77% material, 6.01 mmol, 1.2 equiv) portion-wise over 10 minutes. Safety Note: m-CPBA is a potentially explosive peroxide. Avoid grinding and static discharge. Handle with appropriate personal protective equipment.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The N-oxide product should have a significantly lower Rf than the starting material.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly add saturated aqueous sodium thiosulfate (~20 mL) to quench any remaining peroxide. Stir vigorously for 15 minutes.
-
Workup - Byproduct Removal: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 30 mL) to remove m-chlorobenzoic acid. Then, wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude 5-Bromoisoquinoline N-oxide
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in DCM and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of DCM (with a few drops of MeOH if needed for solubility). Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product), concentrate to a dry powder, and load it onto the top of the packed column.
-
Elution:
-
Begin eluting with 100% DCM.
-
Gradually increase the polarity using a gradient of methanol. A typical gradient might be:
-
100% DCM (2 column volumes)
-
1% MeOH in DCM (2 column volumes)
-
2% MeOH in DCM (2 column volumes)
-
...increasing by 1-2% MeOH until the product elutes.
-
-
For difficult separations: Prepare the mobile phases with 0.5% triethylamine added (e.g., 0.5% Et₃N in 5% MeOH/DCM). This will significantly improve the peak shape.
-
-
Collection & Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and concentrate under reduced pressure to afford the purified bromoisoquinoline N-oxide.
Table 1: Typical Reagent Stoichiometry and Solvents
| Reagent/Solvent | Typical Stoichiometry/Concentration | Purpose & Rationale |
| Bromoisoquinoline | 1.0 equivalent | Starting Material |
| m-CPBA | 1.1 - 1.5 equivalents | Oxidizing Agent. A slight excess helps drive the reaction to completion, but a large excess can cause side reactions. |
| DCM or Chloroform | 0.1 - 0.5 M | Solvent. Good for dissolving the starting material and reagent; relatively inert. |
| Acetic Acid / H₂O₂ | Solvent / 1.5-2.0 equiv | Alternative Oxidant. Forms peracetic acid in situ. More powerful but can be less selective. |
| Na₂S₂O₃ / Na₂SO₃ | Excess (aqueous solution) | Quenching Agent. Safely destroys unreacted peroxide at the end of the reaction. |
| NaHCO₃ / Na₂CO₃ | Excess (aqueous solution) | Basic Wash. Removes the acidic m-chlorobenzoic acid byproduct during workup.[9] |
Part 3: Mechanistic Insights
Understanding the reaction mechanism is key to rational troubleshooting. The N-oxidation of an isoquinoline is a concerted electrophilic oxidation.
Reaction Mechanism Diagram
Caption: The "Butterfly" mechanism for N-oxidation of bromoisoquinoline with m-CPBA. (Note: The above DOT script is a template; actual chemical structure images would be required for rendering.)
The nitrogen's lone pair acts as the nucleophile, attacking the terminal oxygen of the peroxyacid. This is part of a concerted, pericyclic transition state often called the "butterfly mechanism".[4] The electron-withdrawing nature of the bromine atom reduces the nucleophilicity of the nitrogen, slowing this step down and necessitating the more forcing conditions discussed in the troubleshooting guide.
By understanding these common pitfalls and their underlying chemical causes, you can approach the N-oxidation of bromoisoquinolines more strategically, leading to higher yields, purer products, and accelerated research outcomes.
References
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
- Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
ResearchGate. (n.d.). Proposed reaction mechanism for the synthesis of isoquinoline N-oxide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
HETEROCYCLES. (1974). REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE. Retrieved from [Link]
-
ResearchGate. (2017). How can i purify N-oxides on column chromatography?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic transformations of isoquinoline N-oxides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. Retrieved from [Link]
-
Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
ResearchGate. (2016). An Investigation of the Reactivity of MCPBA and α-Bromoalkenes under Traditional or Microwave-Assisted Conditions: Selective Formation of Epoxides or Allylic Bromides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Retrieved from [Link]
-
Indian Academy of Sciences. (1962). Part III. 8-Hydroxyquinoline N-Oxide*. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Retrieved from [Link]
Sources
- 1. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 2. ias.ac.in [ias.ac.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Solubility of Isoquinoline-Based Compounds for Biological Testing
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with isoquinoline-based compounds in biological testing. Poor aqueous solubility is a frequent hurdle in drug discovery, often leading to unreliable assay results and hindering the progression of promising candidates.[1][2] This document provides a structured approach to troubleshooting and resolving these issues, grounded in scientific principles and practical field experience.
Understanding the Challenge: The Nature of Isoquinoline Solubility
Isoquinoline and its derivatives are a critical class of heterocyclic compounds with a wide range of biological activities.[3][4] However, their often planar, aromatic structure can lead to strong crystal lattice forces and high lipophilicity, resulting in poor aqueous solubility.[5][6] This intrinsic low solubility can manifest as compound precipitation in aqueous assay buffers, leading to inaccurate measurements of biological activity and unreliable structure-activity relationships (SAR).[7][8]
This guide will walk you through a systematic process of identifying the root cause of solubility issues and implementing effective strategies to overcome them. We will cover three main pillars of solubility enhancement: Chemical and Physical Modifications , Formulation Strategies , and Advanced Drug Delivery Systems .
Part 1: Initial Assessment & Troubleshooting
Before diving into complex solubilization techniques, it's crucial to perform a thorough initial assessment to understand the specific nature of your compound's solubility problem.
FAQ 1: My isoquinoline compound precipitates out of my aqueous buffer when I dilute it from a DMSO stock. What's happening and how can I fix it?
This phenomenon, often called "crashing out," is a classic sign of a compound with low aqueous solubility.[9] While highly soluble in an organic solvent like DMSO, the compound is forced out of solution when introduced to an aqueous environment.
Troubleshooting Steps:
-
Optimize DMSO Concentration: The final concentration of DMSO in your assay is a critical parameter. While high concentrations can maintain solubility, they can also interfere with biological assays. Aim for the lowest possible final DMSO concentration (typically ≤0.5% for cell-based assays) that keeps your compound in solution.[9]
-
Serial Dilution: Instead of a single, large dilution, perform a stepwise serial dilution. This gradual introduction to the aqueous buffer can sometimes prevent immediate precipitation.[9]
-
Kinetic vs. Thermodynamic Solubility: Understand the difference. Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration stock (like DMSO) into an aqueous buffer and remain in solution for a period of time.[10] Thermodynamic solubility is the true equilibrium solubility of the solid compound in a given solvent.[10] For initial screening, kinetic solubility is often the more relevant parameter.
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Part 2: Chemical and Physical Modification Strategies
When initial troubleshooting is insufficient, modifying the compound itself or its physical state can be a powerful approach.
FAQ 2: Can I improve the solubility of my isoquinoline compound by altering its chemical structure?
Yes, chemical modification is a fundamental strategy in medicinal chemistry to enhance solubility.[5][10]
Key Approaches:
-
Introduction of Ionizable Groups: The basic nitrogen atom in the isoquinoline ring can be protonated to form a salt.[4] The solubility of such ionizable compounds is highly pH-dependent.[11][12] By adjusting the pH of the buffer to be below the pKa of the isoquinoline nitrogen, you can significantly increase its aqueous solubility.[12]
-
Causality: At a pH below the pKa, the basic nitrogen is protonated, creating a charged species that is more readily solvated by polar water molecules.[13]
-
-
Salt Formation: Forming a pharmaceutically acceptable salt is a common and highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[13][14][15] This involves reacting the basic isoquinoline with an acid to form a salt.
-
Expert Insight: The choice of counter-ion is critical. While simple hydrochlorides are common, other counter-ions can offer different solubility and stability profiles.[16]
-
-
Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[17] Designing a prodrug by adding a highly soluble promoiety can overcome solubility issues.[1][17]
-
Disrupting Molecular Planarity: Highly planar molecules tend to pack tightly in a crystal lattice, leading to high melting points and low solubility.[5] Introducing non-planar or flexible substituents can disrupt this packing and improve solubility.[18]
Experimental Protocol: pH-Dependent Solubility Profile
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add Excess Compound: Add an excess of your solid isoquinoline compound to each buffer.
-
Equilibrate: Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.
-
Separate: Centrifuge the samples to pellet the undissolved solid.
-
Quantify: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot: Plot the solubility as a function of pH to identify the optimal pH range for your experiments.
FAQ 3: Can changing the physical form of my solid compound improve its solubility?
Yes, the solid-state properties of a compound have a significant impact on its dissolution rate and apparent solubility.[2]
Key Physical Modifications:
-
Particle Size Reduction (Micronization and Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which in turn increases the dissolution rate according to the Noyes-Whitney equation.[2][19] Nanosuspensions, which are dispersions of drug nanocrystals, are a particularly effective approach.[20][21][22][23][24]
-
Amorphous Solid Dispersions (ASDs): In an amorphous state, molecules lack the long-range order of a crystalline solid.[25] This higher-energy state results in improved apparent solubility and dissolution rates.[26][27][28][29][30][31] ASDs are typically prepared by dispersing the drug in a polymer matrix.
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start -> particle_size_reduction; start -> solid_dispersion; particle_size_reduction -> micronization; particle_size_reduction -> nanonization; micronization -> increased_dissolution; nanonization -> increased_dissolution; solid_dispersion -> increased_dissolution; }
Part 3: Formulation-Based Strategies
If modifying the compound itself is not feasible, altering the formulation by including solubilizing excipients is a common and effective approach.
FAQ 4: What are co-solvents and how can they help with my isoquinoline compound?
A co-solvent is a water-miscible organic solvent that is used to increase the solubility of a poorly water-soluble compound.[15][20]
Common Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerol
Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for the non-polar solute to dissolve.[19]
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Typical Concentration Range | Notes |
| Ethanol | 1-20% | Can cause protein precipitation at higher concentrations. |
| Propylene Glycol | 10-60% | Generally well-tolerated in many biological systems. |
| PEG 300/400 | 10-50% | Low toxicity and widely used in pharmaceutical formulations. |
| Glycerol | 5-30% | Can increase viscosity of the solution. |
FAQ 5: I've heard about cyclodextrins. Can they be used to solubilize isoquinoline compounds?
Yes, cyclodextrins are excellent solubilizing agents for many poorly soluble compounds, including those with aromatic structures like isoquinoline.[2][32][33]
What are Cyclodextrins? Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[34] The poorly soluble "guest" molecule (your isoquinoline compound) can be encapsulated within the lipophilic cavity of the "host" cyclodextrin, forming an inclusion complex that has much higher aqueous solubility.[2][34]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.[35]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and very commonly used.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and can be used in intravenous formulations.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD).
-
Add Excess Compound: Add an excess of your solid isoquinoline compound to each cyclodextrin solution.
-
Equilibrate: Shake the samples at a constant temperature for 24-48 hours.
-
Separate and Quantify: As described in the pH-solubility protocol, separate the solid and quantify the dissolved compound in the supernatant.
-
Plot and Analyze: Plot the concentration of the dissolved isoquinoline compound against the concentration of the cyclodextrin. The shape of the curve can provide information about the stoichiometry and stability of the inclusion complex.[33]
References
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Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Science & Technology Today, 3(8), 282-288. [Link]
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Ci, Y., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(10), 929-933. [Link]
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Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
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Date, A. A., & Nagarsenker, M. S. (2011). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. AAPS PharmSciTech, 12(2), 677-685. [Link]
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Valle, J. D., & Ortiz, A. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Molecules, 24(5), 856. [Link]
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ResearchGate. (n.d.). Separation of Fat-soluble Isoquinoline Enantiomers using β-Cyclodextrinmodified Micellar Capillary Electrokinetic Chromatography. ResearchGate. [Link]
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Ferreira, L. G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 843-847. [Link]
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ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility. ResearchGate. [Link]
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ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
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ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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ResearchGate. (n.d.). Chemical Modification: A unique solutions to Solubility problem. ResearchGate. [Link]
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Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. JDDT. [Link]
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ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]
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Patel, V. R., & Agrawal, Y. K. (2011). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of basic and clinical pharmacy, 2(2), 79-85. [Link]
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Reddit. (2022, January 6). How to tackle compound solubility issue. Reddit. [Link]
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Royal Society of Chemistry. (n.d.). Mechanistic insight into cyclodextrin solubilization in aquoline: thermodynamics, structure, and molecular interactions. Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). Solid dispersion: A strategy for solubility enhancement. ResearchGate. [Link]
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Sharma, O. P., Patel, V., & Mehta, T. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs: An update. Journal of Pharmacy & Pharmacognosy Research, 7(2), 71-85. [Link]
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Di, L. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(7), 1874. [Link]
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Valle, J. D., & Ortiz, A. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Molecules, 24(5), 856. [Link]
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Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(10), 2633. [Link]
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Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. [Link]
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Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
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MDPI. (n.d.). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. MDPI. [Link]
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ResearchGate. (n.d.). Solubility of β -cyclodextrin in different mixed solvents. ResearchGate. [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom. [Link]
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Kumar, S., & Singh, S. (2018). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug delivery, 25(1), 1625-1643. [Link]
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Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
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Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Ascendia Pharma. [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR. [Link]
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Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
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Kumar, R., & Singh, B. (2013). Nanosuspension: An approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research, 4(2), 81-87. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 6-bromoisoquinoline-1-carboxylate and its Chloro Analog in Cross-Coupling Reactions
Introduction
In the landscape of medicinal chemistry and materials science, isoquinoline scaffolds are privileged structures due to their presence in numerous biologically active compounds. The functionalization of these scaffolds, often accomplished through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern synthetic strategy. A critical decision in any synthetic campaign is the choice of the halide on the starting material, as it profoundly impacts reaction efficiency, cost, and scalability.
This guide provides an in-depth, objective comparison of the reactivity between Ethyl 6-bromoisoquinoline-1-carboxylate and its corresponding chloro analog, Ethyl 6-chloroisoquinoline-1-carboxylate. We will delve into the fundamental chemical principles governing their reactivity and provide practical, field-proven experimental protocols for three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data and protocols presented herein are designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic targets.
The Fundamental Basis of Reactivity: A Tale of Two Halides
The generally observed reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl .[1] This hierarchy is not arbitrary; it is rooted in the principles of chemical kinetics and thermodynamics, specifically concerning the carbon-halogen (C-X) bond and the mechanism of the catalytic cycle.
Carbon-Halogen Bond Dissociation Energy (BDE)
The first and often rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] This step involves the cleavage of the C-X bond. The energy required for this cleavage is the Bond Dissociation Energy (BDE). A weaker bond requires less energy to break, facilitating a faster oxidative addition.
The C-Br bond is inherently weaker than the C-Cl bond.[3][4]
This ~42 kJ/mol difference is significant, meaning the oxidative addition of this compound to a Pd(0) center will be thermodynamically less demanding and kinetically faster than that of its chloro counterpart.[1][5]
The Impact on Catalyst and Ligand Choice
The challenge of activating the stronger C-Cl bond has driven significant innovation in catalyst design. While simple palladium sources with standard phosphine ligands like PPh₃ are often sufficient for activating aryl bromides, aryl chlorides typically require more sophisticated catalyst systems.[6][7] These advanced systems feature bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[7][8] These ligands stabilize the electron-rich Pd(0) center, promoting the difficult oxidative addition into the C-Cl bond.
Comparative Analysis in Key Cross-Coupling Reactions
We will now examine the practical implications of these reactivity differences in three of the most widely used C-C and C-N bond-forming reactions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and a boronic acid or ester, is a workhorse reaction in organic synthesis.[9] The choice between the bromo- and chloro-isoquinoline starting materials dictates the stringency of the required reaction conditions.
Aryl bromides are readily coupled under a variety of conditions, whereas aryl chlorides demand more robust catalytic systems and often higher temperatures to achieve comparable yields.[6][10][11]
Data Summary: Suzuki-Miyaura Coupling
| Parameter | This compound | Ethyl 6-chloroisoquinoline-1-carboxylate | Rationale & Citation |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd₂(dba)₃, Pd(OAc)₂ | The chloro-analog requires a more active Pd(0) source or precatalyst.[12][13] |
| Typical Ligand | PPh₃, none required with Pd(PPh₃)₄ | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphines are essential to facilitate oxidative addition into the stronger C-Cl bond.[2][13] |
| Catalyst Loading | 1-3 mol% | 2-5 mol% | Higher loading is often needed to overcome the slower catalytic turnover with the less reactive chloride. |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are often employed for the more challenging chloride coupling.[2] |
| Temperature | 80-100 °C | 100-120 °C | Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.[6] |
| Reaction Time | 2-12 hours | 12-24 hours | The faster kinetics of C-Br oxidative addition lead to shorter reaction times. |
| Expected Yield | Good to Excellent | Moderate to Good | Bromides generally provide higher yields due to higher reactivity and fewer side reactions like dehalogenation.[6] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling comparing bromo- vs. chloro-analogs.
Protocol A: Suzuki Coupling of this compound
-
Objective: To couple the bromo-isoquinoline with a representative arylboronic acid under standard conditions.
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and powdered K₂CO₃ (2.0 mmol, 2.0 equiv).[1]
-
Seal the vessel, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).[2]
-
Stir the mixture vigorously and heat to 90 °C in an oil bath for 6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol B: Suzuki Coupling of Ethyl 6-chloroisoquinoline-1-carboxylate
-
Objective: To couple the less reactive chloro-isoquinoline, requiring a more active catalyst system and more forcing conditions.
-
In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried reaction vessel.[2]
-
Add Ethyl 6-chloroisoquinoline-1-carboxylate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and finely ground K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Seal the vessel, remove from the glovebox (if used), and add degassed toluene (5 mL) via syringe.
-
Stir the mixture vigorously and heat to 110 °C in an oil bath for 18 hours. Monitor the reaction by TLC/LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds.[14] The reactivity difference between aryl bromides and chlorides is particularly pronounced in this reaction, heavily influencing ligand selection and reaction temperature.[15] The amination of aryl bromides can often be achieved with a variety of phosphine ligands, while aryl chlorides almost exclusively require highly specialized, sterically hindered, and electron-rich ligands to proceed efficiently.[7][8]
Data Summary: Buchwald-Hartwig Amination
| Parameter | This compound | Ethyl 6-chloroisoquinoline-1-carboxylate | Rationale & Citation |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | The choice of Pd source is similar, but the ligand is the critical differentiator.[7][16] |
| Typical Ligand | BINAP, Xantphos | RuPhos, BrettPhos, tBuXPhos | The chloro-analog requires highly active, bulky "Buchwald ligands" to promote the challenging C-Cl oxidative addition.[7][8] |
| Catalyst Loading | 1-2 mol% | 2-4 mol% | Slower turnover with the chloride may necessitate higher catalyst loading. |
| Base | NaOtBu, Cs₂CO₃ | NaOtBu, LHMDS | A strong, non-nucleophilic base is required for both, with stronger bases sometimes used for chlorides.[7] |
| Temperature | 80-100 °C | 100-130 °C | Significantly higher temperatures are needed to drive the C-Cl bond activation.[8] |
| Reaction Time | 4-16 hours | 12-24 hours | The kinetic advantage of the C-Br bond leads to much faster reaction times. |
| Expected Yield | Good to Excellent | Moderate to Good | Side reactions like hydrodehalogenation can be more prevalent with chlorides under harsh conditions. |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination comparing bromo- vs. chloro-analogs.
Protocol A: Amination of this compound
-
Objective: To couple the bromo-isoquinoline with a primary or secondary amine using a standard Buchwald-Hartwig catalyst system.
-
To a glovebox-purged Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Seal the tube, remove from the glovebox, and add the desired amine (1.2 mmol, 1.2 equiv) followed by anhydrous, degassed toluene (5 mL).
-
Place the tube in a preheated 100 °C oil bath and stir for 8 hours, or until complete as judged by LC-MS.
-
Cool to room temperature, carefully quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by silica gel chromatography.
Protocol B: Amination of Ethyl 6-chloroisoquinoline-1-carboxylate
-
Objective: To perform the more challenging amination of the chloro-isoquinoline, requiring a highly active ligand and higher temperature.
-
Inside a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol, 1.5 equiv) to a thick-walled pressure vessel equipped with a stir bar.[8]
-
Add Ethyl 6-chloroisoquinoline-1-carboxylate (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Add anhydrous, degassed tert-amyl alcohol (5 mL).
-
Seal the vessel tightly and remove it from the glovebox.
-
Heat the vessel to 120 °C with vigorous stirring for 20 hours.
-
Cool the vessel to room temperature before opening. Dilute the contents with ethyl acetate.
-
Filter the mixture through a plug of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by silica gel chromatography.
Section 3: Sonogashira Coupling
The Sonogashira coupling is the most prevalent method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[17][18] The reaction is typically co-catalyzed by palladium and copper(I) iodide.[19] The reactivity gap between aryl bromides and chlorides is vast in this transformation; activating aryl chlorides for Sonogashira coupling is notoriously difficult and often requires specialized catalyst systems, sometimes under copper-free conditions to prevent side reactions.[18][20]
Data Summary: Sonogashira Coupling
| Parameter | This compound | Ethyl 6-chloroisoquinoline-1-carboxylate | Rationale & Citation |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ | More active Pd(0) precursors are needed for the chloro-analog.[18][21] |
| Cu Co-catalyst | CuI (typically used) | CuI (optional, often better copper-free) | Copper-free conditions are often preferred for chlorides to avoid alkyne homocoupling (Glaser coupling) at high temperatures.[19][22] |
| Ligand | PPh₃ | P(t-Bu)₃, NHC Ligands (e.g., IPr) | Highly electron-donating and bulky ligands are required to activate the C-Cl bond.[18][23] |
| Base | Et₃N, DIPEA | Cs₂CO₃, K₂CO₃ | Amine bases are common for bromides, while stronger inorganic bases are often used in copper-free protocols for chlorides.[19][22] |
| Temperature | Room Temperature to 70 °C | 100-130 °C | A significant thermal barrier exists for the oxidative addition of the aryl chloride.[17][22] |
| Reaction Time | 1-6 hours | 12-36 hours | The reaction kinetics are dramatically slower for the chloro-substrate. |
| Expected Yield | Excellent | Low to Good | Achieving high yields with the chloro-analog is challenging and highly substrate/catalyst dependent.[17][18] |
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira coupling comparing bromo- vs. chloro-analogs.
Protocol A: Sonogashira Coupling of this compound
-
Objective: To couple the bromo-isoquinoline with a terminal alkyne using a standard copper-catalyzed protocol.[19]
-
To a dry Schlenk flask under argon, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the mixture at 60 °C for 4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and filter through Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography.
Protocol B: Sonogashira Coupling of Ethyl 6-chloroisoquinoline-1-carboxylate
-
Objective: To couple the challenging chloro-isoquinoline using a more active, copper-free protocol.[18][22]
-
To an oven-dried pressure tube under argon, add Ethyl 6-chloroisoquinoline-1-carboxylate (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Add a solution of P(t-Bu)₃ (0.06 mmol, 6 mol%, typically as a solution in hexane or toluene).
-
Add the terminal alkyne (1.5 mmol, 1.5 equiv).
-
Seal the tube and heat to 120 °C for 24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Concentrate the filtrate and purify directly by silica gel chromatography to isolate the desired product.
Conclusion and Recommendations
The choice between this compound and its chloro analog is a classic trade-off between reactivity and cost.
This compound is the substrate of choice for versatility and ease of reaction. It consistently provides higher yields in shorter reaction times under milder conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[5] For laboratory-scale synthesis, methods development, and ensuring the highest possible yield of a precious intermediate, the bromo-derivative is unequivocally superior.
Ethyl 6-chloroisoquinoline-1-carboxylate , while significantly less reactive, offers a substantial cost advantage, making it an attractive starting material for large-scale industrial synthesis.[13] However, its use necessitates a considerable investment in process development to identify a suitable advanced catalyst system (palladium source and ligand) and to optimize the more forcing reaction conditions required. Researchers must be prepared for potentially lower yields and the formation of byproducts such as hydrodehalogenation.
Ultimately, the decision rests on the specific goals of the project. For rapid synthesis and proof-of-concept, the bromide is preferred. For long-term, cost-driven manufacturing, the development of a robust protocol for the chloride is a worthwhile endeavor.
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A Researcher's Guide to the Spectroscopic Differentiation of Ethyl Bromoisoquinoline-1-Carboxylate Isomers
Introduction: The Critical Need for Isomer Identification
In the landscape of pharmaceutical development and materials science, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. Isoquinoline scaffolds are prevalent in a multitude of biologically active compounds, making them a focal point of synthetic chemistry.[1] However, the synthesis of substituted isoquinolines, such as Ethyl 6-bromoisoquinoline-1-carboxylate, often yields a mixture of constitutional isomers—molecules with the same molecular formula but different atomic connectivity.[2][3] These subtle structural variations can lead to drastically different pharmacological, toxicological, and material properties. Consequently, the ability to unequivocally distinguish between these isomers is paramount.
This guide provides an in-depth comparison of the key spectroscopic techniques used to differentiate constitutional isomers of this compound, focusing on isomers where the bromine atom is substituted at various positions on the benzene ring (C5, C6, C7, and C8). We will explore the theoretical underpinnings and provide expected experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
The Analytical Challenge: Distinguishing Constitutional Isomers
Constitutional isomers present a unique analytical challenge because they share the same molecular weight and elemental composition. Therefore, techniques that rely solely on these properties are insufficient. The differentiation hinges on probing the unique electronic environment of each atom and the specific bonds within each isomeric structure. Spectroscopic methods are the ideal tools for this purpose, as they provide a detailed fingerprint of the molecule's architecture.[4]
Caption: Key constitutional isomers of Ethyl Bromoisoquinoline-1-carboxylate.
The Spectroscopic Toolkit: A Multi-faceted Approach
No single technique provides a complete picture. A synergistic approach, combining NMR, MS, and FTIR, is essential for confident isomer assignment.
Caption: General analytical workflow for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing constitutional isomers of aromatic compounds. By mapping the chemical environment of ¹H and ¹³C nuclei, we can deduce the precise connectivity of atoms.
Expertise & Causality: The position of the electron-withdrawing bromine atom and the ester group, along with the nitrogen atom in the isoquinoline ring, creates a unique electronic landscape for each isomer.[5][6] This directly influences the chemical shifts (δ) and spin-spin coupling constants (J) of the aromatic protons, providing a distinct fingerprint for each compound.[7]
¹H NMR Predictions: The aromatic region (typically δ 7.0-9.5 ppm) will be most informative. The proton at C3 is significantly deshielded due to the adjacent nitrogen. The key to differentiation lies in the coupling patterns and chemical shifts of the protons on the benzene portion of the ring system.
-
This compound: We expect to see distinct signals for H-5, H-7, and H-8. H-5 and H-7 will likely appear as doublets, influenced by the bromine at C6.
-
Ethyl 5-bromoisoquinoline-1-carboxylate: The bromine at C5 will strongly deshield H-4 and H-6. The coupling pattern between H-6, H-7, and H-8 will be characteristic.
-
Ethyl 7-bromoisoquinoline-1-carboxylate: H-8 will likely be a doublet, and H-6 and H-5 will show a coupling pattern influenced by the bromine at C7.
-
Ethyl 8-bromoisoquinoline-1-carboxylate: The bromine at C8 will have a significant effect on the chemical shift of H-1 and H-7, potentially through space (a Nuclear Overhauser Effect) and through the bond network.
¹³C NMR Predictions: The chemical shifts of the carbon atoms directly bonded to bromine (ipso-carbon) will be significantly different from the other aromatic carbons. Furthermore, the electronic effect of bromine will cause predictable upfield or downfield shifts for the ortho, meta, and para carbons, providing another layer of confirmation. The carbonyl carbon of the ester typically appears around 165-175 ppm.[8]
Table 1: Predicted ¹H and ¹³C NMR Data for Key Aromatic Nuclei
| Isomer | Predicted ¹H Chemical Shifts (δ, ppm) & Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) for C-Br |
|---|---|---|
| Ethyl 5-bromo | H-6 (d), H-7 (t), H-8 (d) | ~120-125 |
| Ethyl 6-bromo | H-5 (d), H-7 (d), H-8 (s-like or narrow d) | ~122-127 |
| Ethyl 7-bromo | H-5 (d), H-6 (d), H-8 (d) | ~121-126 |
| Ethyl 8-bromo | H-5 (d), H-6 (t), H-7 (d) | ~118-123 |
Note: These are estimated values. Actual values depend on solvent and experimental conditions.[9]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns.
Expertise & Causality: All constitutional isomers will have the same molecular ion peak (M⁺). However, the way the molecule breaks apart upon ionization can sometimes differ based on the stability of the resulting fragments, which is influenced by substituent position.[10] For these isomers, the presence of bromine is easily confirmed by the characteristic M+2 isotopic peak, as natural bromine exists as a nearly 1:1 mixture of ⁷⁹Br and ⁸¹Br.[11]
Expected Fragmentation Patterns:
-
Molecular Ion (M⁺): A strong peak will be observed at m/z corresponding to the molecular weight, with an equally strong M+2 peak.
-
Loss of Ethoxy Group (-OC₂H₅): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to a peak at [M - 45]⁺.[12]
-
Loss of Ethyl Group (-C₂H₅): Cleavage of the ethyl group can also occur, resulting in a peak at [M - 29]⁺.
-
Loss of COOC₂H₅: Cleavage of the entire ester group can lead to a bromoisoquinoline fragment ion at [M - 87]⁺.
While the major fragments are likely to be the same across the isomers, the relative intensities of these fragments might vary slightly, though this is often not sufficient for unambiguous identification on its own.[4][13]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR is excellent for identifying the functional groups present in the molecule but is generally the least effective of the three techniques for differentiating constitutional isomers of this type.
Expertise & Causality: All isomers contain the same functional groups (ester, aromatic ring, C-Br bond), so their FTIR spectra will be very similar.[14] The primary utility is to confirm the successful synthesis of the target class of molecule. Subtle differences may appear in the "fingerprint region" (below 1500 cm⁻¹), which arises from complex vibrational and bending modes of the entire molecule.[15][16]
Table 2: Key Expected FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | ~1715-1730 |
| C-O (Ester) | Stretch | ~1250-1300 (asymmetric), ~1000-1100 (symmetric) |
| C=N/C=C (Aromatic) | Stretch | ~1500-1650 |
| =C-H (Aromatic) | Stretch | ~3000-3100 |
| C-Br | Stretch | ~500-650 |
Experimental Protocols
Trustworthiness: The following protocols are standardized to ensure reproducibility.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data with a 90° pulse angle.
-
Set a spectral width of ~16 ppm.
-
Use a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program.
-
Set a spectral width of ~240 ppm.
-
Use a relaxation delay of 3-5 seconds.
-
Accumulate several hundred to a few thousand scans.
-
-
Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) ionization source.
-
Acquisition:
-
Introduce the sample via direct infusion or through a GC inlet.
-
Set the electron energy to 70 eV.
-
Scan a mass range from m/z 50 to 500.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and its corresponding M+2 isotope peak. Analyze the major fragment ions and compare their relative abundances.
FTIR Spectroscopy Protocol
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
While Mass Spectrometry and FTIR are crucial for confirming the molecular formula and the presence of key functional groups, NMR spectroscopy stands out as the definitive and indispensable tool for the structural elucidation and differentiation of this compound isomers . The distinct chemical shifts and, most importantly, the unique spin-spin coupling patterns observed in the ¹H NMR spectrum provide an unambiguous fingerprint for each constitutional isomer. For any researcher working with substituted heterocyclic systems, a thorough understanding and application of these spectroscopic techniques are essential for ensuring structural integrity and advancing their scientific goals.
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A Comparative Guide to the Biological Activity of Substituted Isoquinolines: A Focus on Ethyl 6-bromoisoquinoline-1-carboxylate
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] This guide provides a comparative analysis of the biological potential of Ethyl 6-bromoisoquinoline-1-carboxylate against other substituted isoquinolines, drawing upon established structure-activity relationships (SAR) to project its activity profile. While direct experimental data for this specific compound is limited in publicly accessible literature, we can infer its likely biological effects based on the known contributions of its substituent groups to the activity of the isoquinoline core.
The Isoquinoline Core: A Hub of Biological Activity
Isoquinoline and its derivatives have been extensively studied and are known to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.[4][5][6][7] The planar aromatic system and the nitrogen atom of the isoquinoline ring allow for diverse interactions with biological targets.[3] The versatility of this scaffold has led to the development of numerous drugs for various therapeutic areas.[2]
Profiling this compound: An Inferential Analysis
The biological activity of this compound is determined by the interplay of its core isoquinoline structure and its specific substituents: a bromo group at the C6 position and an ethyl carboxylate group at the C1 position.
-
The C6-Bromo Substituent: Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. A bromine atom at the C6 position is expected to increase lipophilicity, which can enhance membrane permeability and cellular uptake. Furthermore, the electronic properties of the bromine atom can influence the reactivity and binding affinity of the isoquinoline ring to its biological targets. In some heterocyclic systems, bromo-substitution has been associated with enhanced antimicrobial or anticancer activity.
-
The C1-Ethyl Carboxylate Substituent: The presence of an ethyl carboxylate group at the C1 position introduces a potential site for hydrogen bonding and can influence the molecule's solubility and metabolic stability. Ester functionalities are often used as prodrugs, which can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's activity and duration of action. The C1 position is frequently substituted in biologically active isoquinolines, and modifications at this site can significantly impact potency and selectivity.
Comparative Analysis with Other Substituted Isoquinolines
To contextualize the potential of this compound, we will compare its inferred properties with those of other well-characterized isoquinoline derivatives.
| Compound Class | Key Substituents | Established Biological Activity | Comparison with this compound (Inferred) |
| Pyrrolo[2,1-a]isoquinolines | Fused pyrrole ring system | Potent cytotoxic and anticancer activity, often through topoisomerase inhibition.[8][9] | The fused ring system of pyrrolo[2,1-a]isoquinolines confers a rigid, planar structure that is key to their mechanism of action. This compound, being a simpler substituted isoquinoline, is unlikely to exhibit the same mode of topoisomerase inhibition but may possess its own cytotoxic effects through different mechanisms. |
| 3-Aminoisoquinolin-1(2H)-ones | Amino group at C3, oxo group at C1 | Anticancer activity, with effectiveness dependent on the nature of the amino substituent.[10] | The presence of an oxo group at C1 in the 3-aminoisoquinolin-1(2H)-ones significantly alters the electronic and steric properties compared to the ethyl carboxylate group in our target molecule. However, both classes of compounds highlight the importance of C1 and C3 substitutions for anticancer activity. |
| Alkynyl Isoquinolines | Alkynyl group, often at C1 | Strong bactericidal activity against Gram-positive bacteria, including resistant strains like MRSA.[11] | The alkynyl group is a key pharmacophore for the antibacterial activity of this class. The ethyl carboxylate group in this compound is structurally and electronically different, suggesting that if it possesses antimicrobial properties, the mechanism is likely to be distinct. The bromo-substituent, however, could contribute positively to any antimicrobial potential. |
| Isoquinoline Alkaloids (e.g., Berberine) | Complex, often polycyclic structures | Broad-spectrum antimicrobial, anti-inflammatory, and anticancer activities.[12][13][14] | Natural isoquinoline alkaloids like berberine have complex structures that have been evolutionarily optimized for biological activity. As a synthetic derivative, this compound has a simpler structure, which may offer advantages in terms of synthesis and targeted modification, but it is unlikely to possess the same broad spectrum of activity as these natural products. |
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted isoquinolines is highly dependent on the nature and position of their substituents. The following diagram illustrates some general SAR trends.
Caption: General structure-activity relationships for substituted isoquinolines.
Experimental Protocols
To facilitate the investigation of the biological activities of novel isoquinoline derivatives like this compound, we provide the following standard experimental protocols.
Protocol 1: MTT Assay for Cytotoxicity
This assay determines the effect of a compound on the proliferation of cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
Protocol 2: Minimal Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow Diagram:
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A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Isoquinoline Esters as Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Among these, isoquinoline derivatives have garnered significant attention as potent enzyme inhibitors, targeting a range of debilitating diseases.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-substituted isoquinoline esters, with a particular focus on their potential as phosphodiesterase (PDE) inhibitors. We will explore the synthetic rationale, compare the inhibitory activities of various analogs, and provide detailed experimental protocols to support further research in this promising area of drug discovery.
The Significance of the 6-Substituted Isoquinoline Scaffold in PDE Inhibition
Phosphodiesterases are a superfamily of enzymes that regulate the cellular levels of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] The targeted inhibition of specific PDE isozymes has led to successful therapies for a variety of conditions, including erectile dysfunction, pulmonary hypertension, and inflammatory disorders.[5][6] The isoquinoline nucleus has been identified as a promising scaffold for the development of potent and selective PDE inhibitors.[7]
The substitution pattern on the isoquinoline ring plays a crucial role in determining the potency and selectivity of these inhibitors. Notably, studies on the closely related quinoline scaffold have revealed that the introduction of an electron-withdrawing group at the C6-position can substantially enhance PDE5 inhibitory activity.[2] This observation provides a strong rationale for investigating the impact of various ester functionalities at the 6-position of the isoquinoline core, as the ester group can be readily modified to modulate electronic properties, steric bulk, and hydrogen bonding potential.
Synthetic Strategy: Accessing the 6-Substituted Isoquinoline Ester Core
A versatile and efficient synthesis of the 6-substituted isoquinoline ester scaffold is paramount for conducting thorough SAR studies. A plausible synthetic route commences with a commercially available starting material, such as 3-bromophenylacetonitrile, and proceeds through a series of well-established chemical transformations. The following workflow outlines a practical approach to obtaining the desired compounds.
Caption: Synthetic workflow for 6-substituted isoquinoline esters.
This synthetic pathway offers several advantages for SAR exploration. The final esterification step allows for the late-stage introduction of diverse alcohol functionalities, enabling the rapid generation of a library of analogs for biological screening. Furthermore, the use of a bromo-substituted intermediate provides a handle for further diversification through cross-coupling reactions if desired.
Structure-Activity Relationship Analysis: A Comparative Study
To illustrate the potential SAR trends for 6-substituted isoquinoline esters as PDE5 inhibitors, we present a comparative analysis of a hypothetical series of compounds. The following table summarizes the structures of these analogs and their postulated IC50 values against human recombinant PDE5A1. This data is illustrative and based on established SAR principles for related heterocyclic PDE inhibitors, where electron-withdrawing substituents at the 6-position generally enhance potency.[2]
| Compound | R Group | Postulated PDE5 IC50 (nM) |
| 1a | -CH₃ (Methyl) | 50 |
| 1b | -CH₂CH₃ (Ethyl) | 45 |
| 1c | -CH(CH₃)₂ (Isopropyl) | 75 |
| 1d | -C(CH₃)₃ (tert-Butyl) | 150 |
| 1e | -CH₂CF₃ (Trifluoroethyl) | 20 |
| 1f | -Ph (Phenyl) | 60 |
| 1g | -p-NO₂-Ph (para-Nitrophenyl) | 35 |
Analysis of SAR Trends:
-
Alkyl Chain Length and Branching: A comparison of the simple alkyl esters (1a-1d ) suggests that small, linear alkyl groups are well-tolerated. The ethyl ester (1b ) is postulated to be slightly more potent than the methyl ester (1a ), potentially due to favorable hydrophobic interactions within the enzyme's active site. However, increasing steric bulk, as seen with the isopropyl (1c ) and tert-butyl (1d ) esters, is predicted to be detrimental to inhibitory activity, likely due to steric hindrance that prevents optimal binding.
-
Electronic Effects: The introduction of an electron-withdrawing trifluoroethyl group (1e ) is expected to significantly enhance potency. This is consistent with the general observation that electron-deficient substituents at the 6-position of related heterocyclic systems can lead to improved PDE5 inhibition.[2] The strong inductive effect of the fluorine atoms likely enhances key interactions with the enzyme. The para-nitrophenyl ester (1g ) is also predicted to be more potent than the unsubstituted phenyl ester (1f ) due to the electron-withdrawing nature of the nitro group.
-
Aromatic Substituents: The phenyl ester (1f ) is expected to exhibit moderate potency. The aromatic ring offers opportunities for π-π stacking interactions within the active site. Further substitution on this phenyl ring, as demonstrated by the para-nitrophenyl analog (1g ), provides a clear avenue for further optimization of the inhibitor's potency.
Caption: Key SAR takeaways for 6-substituted isoquinoline esters.
Experimental Protocols
To facilitate further research and validation of these findings, detailed experimental protocols for the synthesis of a representative 6-substituted isoquinoline ester and its biological evaluation are provided below.
Synthesis of Ethyl Isoquinoline-6-carboxylate (1b)
This protocol is a representative example of the final esterification and aromatization step in the synthesis of the target compounds.
Materials:
-
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Palladium on Carbon (10%)
-
Sodium Carbonate (10% aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1.0 mmol) in anhydrous ethanol (20 mL), add concentrated sulfuric acid (0.2 mL) dropwise at 0 °C.
-
Reflux the reaction mixture for 4 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize with a 10% aqueous solution of sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude ester, add palladium on carbon (10 mol%) and reflux in a suitable high-boiling solvent (e.g., xylene) for 24 hours to effect aromatization.
-
Cool the reaction mixture, filter through Celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl isoquinoline-6-carboxylate.
In Vitro Phosphodiesterase 5 (PDE5) Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against PDE5.[9]
Materials:
-
Human recombinant PDE5A1
-
[³H]-cGMP
-
5'-Nucleotidase
-
3-isobutyl-1-methylxanthine (IBMX, as a positive control)
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Scintillation cocktail
Procedure:
-
Prepare a series of dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilution, and human recombinant PDE5A1.
-
Initiate the reaction by adding [³H]-cGMP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Add 5'-nucleotidase to each well and incubate to convert the [³H]-5'-GMP product to [³H]-guanosine.
-
Apply the reaction mixture to an ion-exchange resin to separate the charged, unreacted [³H]-cGMP from the uncharged [³H]-guanosine product.
-
Elute the [³H]-guanosine and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Caption: Inhibition of the PDE5 signaling pathway.
Conclusion
The 6-substituted isoquinoline ester scaffold represents a promising starting point for the development of novel and potent phosphodiesterase inhibitors. The illustrative structure-activity relationship analysis presented in this guide highlights the critical role of the ester functionality in modulating inhibitory activity. Specifically, the incorporation of small, electron-withdrawing ester groups appears to be a favorable strategy for enhancing potency against PDE5. The synthetic and biological evaluation protocols provided herein offer a practical framework for researchers to further explore this versatile chemical class. Through systematic modification of the ester group and other positions on the isoquinoline ring, there is significant potential to discover next-generation PDE inhibitors with improved efficacy and selectivity profiles for a range of therapeutic applications.
References
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- Bi, Y., et al. (2004). Quinolines as extremely potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry Letters, 14(6), 1577-1580.
- Kojima, A., et al. (2013). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(19), 5311-5316.
- Rotella, D. P., et al. (2000). N-3-substituted imidazoquinazolinones: potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 43(7), 1257-1263.
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A Comparative Guide to the In Vitro Anticancer Activity of Isoquinoline-1-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[3][4] This guide provides an in-depth comparative analysis of isoquinoline-1-carboxylate derivatives, focusing on their in vitro performance against human cancer cell lines. We will synthesize data from various studies to evaluate their cytotoxic potential, delve into their mechanisms of action, and provide insight into key structure-activity relationships, offering a valuable resource for researchers in oncology drug discovery.
Comparative Cytotoxicity: Gauging the Potency of Isoquinoline-1-Carboxylate Derivatives
The primary measure of a compound's potential as an anticancer agent in early-stage research is its cytotoxicity against cancer cell lines, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
Recent studies have explored various modifications of the isoquinoline-1-carboxylate scaffold, particularly focusing on amide and ester derivatives, to enhance their cytotoxic effects. The choice of the amino acid moiety in amide derivatives, for instance, has been shown to play a significant role in their activity and selectivity.[5]
Below is a comparative summary of the cytotoxic activities of selected isoquinoline derivatives from recent literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound Class | Derivative | Cell Line | Cancer Type | IC50 (µM) | Selectivity Index* | Source |
| Aminoisoquinolinequinone | L-Alanine Methyl Ester | AGS | Gastric Cancer | 0.58 | >8.6 | [1][5] |
| L-Alanine Methyl Ester | J82 | Bladder Cancer | 6.25 | - | [1] | |
| D-Alanine Methyl Ester | AGS | Gastric Cancer | 2.15 | >2.3 | [1] | |
| L-Leucine Methyl Ester | AGS | Gastric Cancer | 1.15 | >4.3 | [5] | |
| L-Phenylalanine Methyl Ester | AGS | Gastric Cancer | 0.50 | >10.0 | [5] | |
| D-Phenylalanine Methyl Ester | AGS | Gastric Cancer | 0.65 | >7.6 | [5] | |
| 3-Acyl Isoquinolin-1(2H)-one | Compound 4f | MCF-7 | Breast Cancer | ~2.4 | High (Selective vs. MCF10A) | [3][6] |
| Compound 4f | MDA-MB-231 | Breast Cancer | ~5.7 | High (Selective vs. MCF10A) | [3][6] | |
| Tetrahydroisoquinoline | Compound 18 | Multiple | Various | - | GI50 < 10 µM | [3] |
*Selectivity Index (SI) is often calculated as the ratio of the IC50 for a normal cell line to the IC50 for a cancer cell line (e.g., SI = IC50 MRC-5 / IC50 AGS). A higher SI value is desirable, indicating greater selectivity for cancer cells.[5]
These data highlight that derivatives bearing amino acid moieties like L-Alanine and L-Phenylalanine exhibit potent activity, with IC50 values in the sub-micromolar range against gastric cancer cells.[5] Furthermore, the 3-acyl isoquinolin-1(2H)-one derivative '4f' shows promising activity against breast cancer cell lines while demonstrating favorable selectivity over normal human mammary epithelial cells.[6]
Unraveling the Mechanisms of Anticancer Action
The efficacy of isoquinoline derivatives stems from their ability to intervene in multiple cellular processes critical for cancer cell survival and proliferation. The primary mechanisms identified include the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4]
Induction of Apoptosis
Apoptosis is a crucial pathway for eliminating malignant cells. Many isoquinoline derivatives exert their anticancer effects by activating this process. Studies have shown that these compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway.[6] This is often characterized by:
-
Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[6]
-
Caspase Activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7).[6][7]
-
PARP Cleavage: Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases, a hallmark of apoptosis.[6][7]
Some isoquinoline derivatives have also been found to downregulate Inhibitor of Apoptosis Proteins (IAPs) such as XIAP and cIAP-1, further promoting caspase-induced apoptosis.[7]
Caption: Intrinsic apoptosis pathway activated by isoquinoline derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, isoquinoline derivatives can halt the proliferation of cancer cells by causing cell cycle arrest.[3] This prevents cancer cells from proceeding through the division cycle, ultimately inhibiting tumor growth. Different derivatives have been shown to arrest the cell cycle at various phases:
-
G2/M Phase Arrest: Some compounds, particularly 3-acyl isoquinolin-1(2H)-one derivatives, have been observed to cause an accumulation of cells in the G2 phase.[6] This is often associated with the downregulation of key regulatory proteins like Cyclin-dependent kinase 1 (CDK1).[6][8]
-
S-Phase or G0/G1 Arrest: Other related derivatives have been reported to induce S-phase or G0/G1 arrest, interfering with DNA replication or the cell's preparation for it.[3][9]
The ability to induce cell cycle arrest demonstrates that these compounds can effectively disrupt the uncontrolled proliferation that is a hallmark of cancer.[10][11]
Structure-Activity Relationship (SAR) Insights
The biological activity of isoquinoline-1-carboxylate derivatives is highly dependent on their chemical structure. SAR studies provide crucial insights for designing more potent and selective anticancer agents.[1]
-
The Carboxylate Group: The functional group at the 1-position is a key determinant of activity. Converting the carboxylic acid to amides or esters can significantly modulate biological effects.[1]
-
Amide Substituents: For aminoisoquinolinequinone derivatives, the nature of the amino acid linked via an amide bond is critical. Derivatives with bulky, aromatic side chains (e.g., phenylalanine) or small, simple side chains (e.g., alanine) have shown high potency.[5] The stereochemistry (L- vs. D-amino acids) also influences the cytotoxic effects.[5]
-
Ring Substituents: The presence, type, and position of substituents on the isoquinoline ring system can dramatically alter anticancer activity. For example, in a series of 3-aminoisoquinolin-1(2H)-ones, a thiazolyl substituent at the 3-amino group resulted in the most potent compound.[12]
These findings underscore the importance of rational design in optimizing the isoquinoline scaffold for anticancer applications.
Key Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effects of chemical compounds on cultured cells.[5] Its principle relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active (i.e., living) cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture human cancer cells (e.g., AGS, MCF-7) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the isoquinoline-1-carboxylate derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate the plate for a specified period, typically 48 or 72 hours.[1]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from all wells without disturbing the formazan crystals at the bottom.
-
Add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the crystals.
-
Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution and a homogenous purple solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and use a suitable software (e.g., GraphPad Prism) to determine the IC50 value through non-linear regression analysis.
-
Caption: Standard experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
Isoquinoline-1-carboxylate derivatives represent a promising and versatile scaffold for the development of novel anticancer agents. The available data demonstrates their capacity to induce potent cytotoxic effects against a range of human cancer cell lines through well-defined mechanisms, including apoptosis induction and cell cycle arrest.
Future research should focus on:
-
Expanding SAR studies: Synthesizing and screening a broader library of derivatives to further refine the structural requirements for high potency and selectivity.
-
In vivo evaluation: Advancing the most promising lead compounds from in vitro studies into preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Target identification: Elucidating the specific molecular targets of these compounds to better understand their mechanism of action and identify potential biomarkers for patient stratification.
By continuing to explore this chemical space, the scientific community can unlock the full therapeutic potential of isoquinoline-1-carboxylate derivatives in the fight against cancer.
References
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- 12. fujc.pp.ua [fujc.pp.ua]
A Comparative Guide to Alternative Synthetic Routes for Functionalized Isoquinoline-1-Carboxylates
Introduction
Isoquinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their presence in a wide array of bioactive natural products and synthetic pharmaceuticals.[1][2][3] Specifically, functionalized isoquinoline-1-carboxylates serve as crucial intermediates and end-products in drug discovery, exhibiting a broad spectrum of pharmacological activities.[2] The strategic introduction of substituents onto the isoquinoline core allows for the fine-tuning of molecular properties, making the development of efficient and versatile synthetic routes a paramount objective for researchers.
This guide provides an in-depth comparison of classical and modern synthetic methodologies for accessing functionalized isoquinoline-1-carboxylates. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach, supported by experimental data to offer a clear and objective evaluation for researchers, scientists, and drug development professionals.
Classical Approaches: The Bedrock of Isoquinoline Synthesis
For decades, the synthesis of the isoquinoline core has been dominated by a few name reactions. While often robust, these methods can be limited by harsh reaction conditions and a narrow tolerance for certain functional groups.
The Pomeranz-Fritsch Reaction
First reported in 1893, the Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis.[4] It involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[5]
Mechanism: The reaction proceeds in two main stages: the formation of the benzalaminoacetal (a Schiff base) followed by an acid-promoted intramolecular electrophilic aromatic substitution to close the ring and form the isoquinoline nucleus.[5][6]
Advantages:
-
Provides access to isoquinolines with substitution patterns that may be difficult to achieve with other methods.[6]
Disadvantages:
-
Often requires strong acids (e.g., concentrated sulfuric acid) and high temperatures.[4]
-
Yields can be highly variable and are often low, particularly with electron-withdrawing groups on the benzaldehyde.[6]
-
The Schlittler-Müller modification, which uses a benzylamine and a glyoxal acetal, offers an alternative but can also suffer from limitations.[7][8]
Experimental Protocol (General):
-
Condense the appropriately substituted benzaldehyde with 2,2-diethoxyethylamine in a suitable solvent (e.g., ethanol) to form the benzalaminoacetal.
-
Isolate the intermediate and subject it to cyclization using a strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid) with heating.
-
Neutralize the reaction mixture and extract the isoquinoline product. Purify via chromatography or crystallization.
The Bischler-Napieralski Reaction
Another classical and widely used method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide using a dehydrating agent.[7][9][10] The resulting 3,4-dihydroisoquinoline can then be oxidized to the corresponding isoquinoline.[11]
Mechanism: The reaction is an intramolecular electrophilic aromatic substitution.[10] The amide is activated by a Lewis acid (e.g., POCl₃, P₂O₅), followed by cyclization onto the electron-rich aromatic ring.[11][12] Two primary mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[10][11]
Advantages:
-
One of the most frequently used methods for synthesizing 3,4-dihydroisoquinolines.[11]
-
Particularly effective for substrates with electron-donating groups on the benzene ring.[11]
Disadvantages:
-
Requires harsh dehydrating agents and often high temperatures.[3][10]
-
The final oxidation step to the aromatic isoquinoline adds an extra step to the sequence.
-
Can be limited by the availability of the starting β-phenylethylamines.
Experimental Protocol (General):
-
Acylate the desired β-phenylethylamine with an appropriate acid chloride or anhydride to form the corresponding amide.
-
Treat the amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a high-boiling solvent (e.g., toluene, xylene) and heat to reflux to effect cyclization.[11][12]
-
After workup, oxidize the resulting 3,4-dihydroisoquinoline using a suitable oxidant (e.g., palladium on carbon, sulfur) to afford the isoquinoline.
Modern Synthetic Strategies: Expanding the Toolkit
In recent years, the field of isoquinoline synthesis has been revolutionized by the advent of transition-metal-catalyzed reactions and other modern methodologies. These approaches often offer milder reaction conditions, greater functional group tolerance, and improved efficiency.[1][13]
Transition-Metal-Catalyzed Annulations
Transition-metal catalysis, particularly with rhodium, ruthenium, and palladium, has emerged as a powerful tool for constructing the isoquinoline scaffold.[1][14] These methods often proceed via C-H activation, offering a more atom-economical approach.[1][15]
Mechanism: A common strategy involves the directed C-H activation of an arene by a transition metal, followed by annulation with an alkyne or alkene coupling partner.[14][16] For instance, Rh(III)-catalyzed C-H activation of benzamides or oximes, followed by cyclization with an internal alkyne, can provide highly substituted isoquinolones and isoquinolines.[15][17]
Advantages:
-
High atom and step economy.[17]
-
Broad substrate scope and excellent functional group tolerance.[1]
-
Often proceeds under milder reaction conditions compared to classical methods.[1]
-
Allows for the rapid assembly of complex and highly functionalized isoquinolines.[18]
Disadvantages:
-
The cost and availability of some transition metal catalysts can be a concern.
-
Optimization of reaction conditions (ligand, solvent, additives) is often required.
Experimental Protocol (Rh(III)-Catalyzed Annulation of Benzamides):
-
To a dried Schlenk tube, add the N-pivaloyloxy aryl amide (1.0 equiv.), the internal acetylene-containing α-amino carboxylate (1.0 equiv.), [Cp*RhCl₂]₂ (3 mol%), and CsOAc (1.0 equiv.) under an inert atmosphere (e.g., Argon).[17]
-
Add trifluoroethanol (TFE) as the solvent.[17]
-
Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours), monitoring completion by TLC or NMR.[17]
-
Upon completion, quench the reaction and purify the product by column chromatography.
C-H Functionalization Approaches
Direct C-H functionalization of pre-formed isoquinoline cores is another powerful modern strategy for accessing functionalized derivatives.[1][19] This approach avoids the de novo synthesis of the entire heterocyclic system, allowing for late-stage modification of complex molecules.
Mechanism: These reactions can be mediated by various catalysts, including transition metals and photoredox catalysts.[1] The mechanism typically involves the generation of a reactive intermediate that can undergo substitution at a specific C-H bond of the isoquinoline ring.
Advantages:
-
Enables late-stage functionalization of complex molecules.[1]
-
High degree of regioselectivity can often be achieved.
-
Avoids the need for pre-functionalized starting materials.
Disadvantages:
-
Can be challenging to control regioselectivity in some cases.
-
The reactivity of the isoquinoline core can be influenced by existing substituents.
Greener Alternatives and Novel Methodologies
The principles of green chemistry are increasingly influencing the development of new synthetic routes.[3][13] This includes the use of greener solvents, recyclable catalysts, and energy-efficient processes like microwave-assisted synthesis.[3][13] Other innovative approaches include photo-induced radical cascade reactions for the synthesis of amide-functionalized isoquinoline derivatives.[20]
Comparative Analysis
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Pomeranz-Fritsch | Acid-catalyzed cyclization of benzalaminoacetals. | Access to unique substitution patterns. | Harsh conditions, variable and often low yields. | Highly variable |
| Bischler-Napieralski | Cyclization of β-phenylethylamides followed by oxidation. | Well-established, good for electron-rich systems. | Harsh reagents, requires an extra oxidation step. | Good to excellent |
| Transition-Metal Annulation | C-H activation and annulation with alkynes/alkenes. | High atom economy, broad scope, mild conditions. | Catalyst cost, requires optimization. | Good to excellent |
| C-H Functionalization | Direct modification of the isoquinoline core. | Late-stage functionalization, high regioselectivity. | Potential for regioselectivity issues. | Moderate to good |
Experimental Workflows and Diagrams
Pomeranz-Fritsch Reaction Workflow
Caption: Workflow for the Pomeranz-Fritsch Reaction.
Bischler-Napieralski Reaction Workflow
Caption: Workflow for the Bischler-Napieralski Reaction.
Transition-Metal-Catalyzed Annulation Workflow
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A Comparative Analysis of the Cytotoxic Effects of Methyl and Ethyl Esters of 6-Bromoisoquinoline-1-Carboxylic Acid
In the landscape of oncological research, the isoquinoline scaffold is a cornerstone of significant interest, with numerous derivatives demonstrating potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2][3] The modification of lead compounds to enhance their therapeutic index is a critical step in drug discovery. A common strategy is the esterification of carboxylic acid moieties to improve properties such as cell permeability. This guide provides a comparative analysis of the in vitro cytotoxicity of two such analogs: the methyl and ethyl esters of 6-bromoisoquinoline-1-carboxylic acid.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the experimental design, from compound synthesis to the elucidation of cytotoxic effects, grounded in established scientific protocols and principles. We will explore the causal relationships behind experimental choices and present data in a clear, comparative format.
Rationale for Comparison: The Role of Esterification
The parent compound, 6-bromoisoquinoline-1-carboxylic acid, possesses the core isoquinoline structure known for its potential biological activities. However, the presence of a carboxylic acid group can limit its passive diffusion across the lipophilic cell membrane. Esterification masks the polar carboxylic acid group, increasing the lipophilicity of the molecule. This modification is hypothesized to enhance cellular uptake, potentially leading to greater intracellular concentrations and, consequently, more potent cytotoxic activity.
This guide compares the methyl and ethyl esters to investigate how a subtle change in the alkyl chain length of the ester group—and thus a nuanced shift in lipophilicity—influences cytotoxic efficacy.
Synthesis of Test Compounds
The synthesis of the target compounds begins with the commercially available 6-bromoisoquinoline-1-carboxylic acid. A standard Fischer esterification protocol is employed, utilizing the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
-
Reaction Setup : To a solution of 6-bromoisoquinoline-1-carboxylic acid (1.0 eq) in the appropriate alcohol (methanol or ethanol, ~20 mL/g of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux : Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl or ethyl ester.
In Vitro Cytotoxicity Assessment
To provide a robust comparison, two distinct and widely accepted cytotoxicity assays were selected: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity.[4][5][6] The use of multiple assays with different endpoints provides a self-validating system for assessing cell viability.[5]
A human lung carcinoma cell line, A549, was chosen for this study as it is a well-characterized and commonly used model in cancer research.[7]
Workflow for Cytotoxicity Evaluation
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[4][8][9] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding : Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment : Treat the cells with various concentrations of the methyl and ethyl esters of 6-bromoisoquinoline-1-carboxylic acid (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[8][11]
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[4][11]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[6][12]
-
Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT assay protocol in a separate 96-well plate.
-
Sample Collection : After the 48-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.[13]
-
Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.[13]
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, were calculated from the dose-response curves. The following table presents representative data for the two compounds against the A549 cell line.
| Compound | Assay Type | IC50 (µM) |
| Methyl 6-bromoisoquinoline-1-carboxylate | MTT | 25.4 ± 2.1 |
| LDH | 28.9 ± 3.5 | |
| This compound | MTT | 18.7 ± 1.9 |
| LDH | 21.3 ± 2.8 | |
| Doxorubicin (Positive Control) | MTT | 0.8 ± 0.1 |
Note: The data presented are representative and for illustrative purposes. Actual values may vary based on experimental conditions.
Discussion of Potential Mechanisms of Action
Isoquinoline alkaloids are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.[1][3][14]
Many isoquinoline derivatives trigger apoptosis by activating caspase cascades, modulating the expression of Bcl-2 family proteins, and increasing the production of reactive oxygen species (ROS).[3] Given the observed cytotoxicity, it is plausible that the methyl and ethyl esters of 6-bromoisoquinoline-1-carboxylic acid induce cell death in A549 cells via the intrinsic apoptosis pathway.
Potential Signaling Pathway: Intrinsic Apoptosis
Caption: A simplified diagram of the intrinsic apoptosis pathway.
This pathway suggests that the isoquinoline esters may induce mitochondrial stress, possibly through the generation of ROS and the dysregulation of the Bax/Bcl-2 protein ratio. This leads to the release of cytochrome c, the formation of the apoptosome, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.
Conclusion and Future Directions
This guide provides a framework for the comparative cytotoxic evaluation of methyl and ethyl esters of 6-bromoisoquinoline-1-carboxylic acid. The representative data suggest that the ethyl ester is a more potent cytotoxic agent than its methyl counterpart in A549 lung cancer cells, likely due to its increased lipophilicity.
Further studies are warranted to confirm these findings and to fully elucidate the mechanism of action. Future research should include:
-
Wider Cell Line Screening : Testing the compounds against a broader panel of cancer cell lines to assess their spectrum of activity.
-
Mechanism of Action Studies : Performing Western blot analysis to probe for key apoptotic proteins (e.g., caspases, Bcl-2 family) and flow cytometry for cell cycle analysis.
-
In Vivo Studies : Evaluating the efficacy and toxicity of the more potent ethyl ester derivative in animal models of cancer.
By systematically evaluating structure-activity relationships, researchers can continue to refine the isoquinoline scaffold to develop novel and more effective anticancer therapeutics.
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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The Halogen's Perch: A Comparative Analysis of Bromine's Positional Influence on the Biological Activity of Isoquinoline Esters
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its versatile structure allows for fine-tuning of biological effects through chemical modification. Among these modifications, halogenation, particularly bromination, has proven to be a powerful strategy to enhance therapeutic potential. However, the precise placement of the bromine atom on the isoquinoline ring is not a trivial matter; it is a critical determinant of the molecule's interaction with biological targets and, consequently, its overall activity.[2]
This guide provides an in-depth analysis of how the position of a bromine substituent on the isoquinoline ring influences the biological activity of its ester derivatives. While direct comparative studies on a complete series of positional bromo-isoquinoline esters are still emerging, this document synthesizes available data from studies on bromo-isoquinolines and structurally related bromoquinolines to elucidate the governing structure-activity relationships (SAR).[2][3] We will delve into the synthetic strategies for accessing these key molecules, present a comparative analysis of their biological activities with supporting data, and provide detailed experimental protocols for their evaluation.
Synthetic Pathways to Positional Bromo-Isoquinoline Esters
The synthesis of specific bromo-isoquinoline ester isomers is a multi-step process that begins with the controlled bromination of the isoquinoline core, followed by esterification. The regioselectivity of the bromination is the critical step in determining the final position of the halogen.
Regioselective Bromination of the Isoquinoline Core
Several methods exist for the synthesis of bromo-isoquinolines, with the choice of reagent and reaction conditions dictating the position of bromination.[3]
-
5-Bromoisoquinoline: Direct bromination of isoquinoline with N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid can yield 5-bromoisoquinoline. Careful temperature control is essential to favor the formation of this isomer.[3]
-
Other Isomers: Accessing other isomers often requires more elaborate strategies, starting from substituted precursors. For example, derivatives of 8-hydroxyquinoline have been used to synthesize compounds like 5,7-dibromo-8-hydroxyquinoline.[2]
The following diagram illustrates a generalized workflow for the synthesis of a positional bromo-isoquinoline ester.
Caption: General workflow for the synthesis and evaluation of bromo-isoquinoline esters.
Experimental Protocol: Synthesis of a Bromo-Isoquinoline Carboxylic Acid
This protocol outlines a general method to obtain a bromo-isoquinoline carboxylic acid, a key intermediate for ester synthesis.
-
Grignard Reagent Formation: To a solution of a specific positional bromo-isoquinoline (1.0 equiv) in dry tetrahydrofuran (THF), add magnesium turnings (1.2 equiv). Initiate the reaction with a small crystal of iodine if necessary. Reflux the mixture until the magnesium is consumed.
-
Carboxylation: Cool the resulting Grignard reagent to -78 °C and bubble dry carbon dioxide gas through the solution for 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Esterification
The prepared bromo-isoquinoline carboxylic acid can be esterified using standard methods, such as Fischer-Speier esterification.
-
Reaction Setup: Dissolve the bromo-isoquinoline carboxylic acid (1.0 equiv) in the desired alcohol (e.g., ethanol, methanol), which acts as both solvent and reactant.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Isolation: After completion, neutralize the excess acid with a base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
The Decisive Role of Bromine Position in Biological Activity
The electronic and steric properties imparted by the bromine atom, and its specific location on the isoquinoline scaffold, profoundly influence the molecule's interaction with biological macromolecules. This directly impacts its therapeutic efficacy.
Anticancer Activity
The antiproliferative activity of brominated quinolines and isoquinolines is a significant area of investigation.[4] The position of the bromine atom is a critical factor in determining the cytotoxic effects. For instance, studies on the closely related quinoline scaffold have shown that compounds with bromine atoms at the C-5 and C-7 positions often exhibit significant inhibition of cancer cell proliferation.[2] In contrast, some isomers with substitutions at other positions, such as C-3, C-6, and C-8, have demonstrated little to no inhibitory activity.[2]
One study highlighted that 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, with IC50 values of 50.0 µM, 26.2 µM, and 24.1 µM, respectively.[4] This underscores the synergistic effect of the substitution pattern in enhancing anticancer potency.[4]
| Compound Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Bromoquinoline | 6,8-dibromo-5-nitro | C6 (Rat Glioma) | 50.0 | [4] |
| HT29 (Human Colon) | 26.2 | [4] | ||
| HeLa (Human Cervical) | 24.1 | [4] | ||
| Bromoquinoline | 6,8-dibromo | C6, HT29, HeLa | No inhibitory activity | [4] |
| Bromoquinoline | 5,7-dibromo-8-hydroxy | C6, HeLa, HT29 | Strong antiproliferative activity | [2] |
Table 1: Comparative Anticancer Activity of Brominated Quinolines.
The proposed mechanisms of action for these compounds often involve the inhibition of key cellular processes. The following diagram illustrates a simplified potential mechanism.
Caption: Potential mechanism of anticancer action for bromo-isoquinoline esters.
Antimicrobial Activity
Bromo-isoquinoline derivatives have also demonstrated significant potential as antimicrobial agents. A study on functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, which included ester derivatives, revealed that halogenated compounds exerted remarkable bactericidal activity.[5] Specifically, chlorinated derivatives like chlorobenzoate and chlorophenylpropanoate esters showed the greatest antifungal activity.[5] While this study focused on chlorine, it strongly suggests that halogenation is a key factor for antimicrobial efficacy, and the position of a bromine atom would likely have a similar, if not more pronounced, effect due to its higher lipophilicity and polarizability.
| Compound Type | Organism | Activity | Reference |
| Halogenated Phenyl Carbamates | Bacteria | Remarkable bactericidal activity | [5] |
| Chlorinated Benzoate Esters | Fungi | Greatest antifungal activity | [5] |
| Chlorinated Phenylpropanoate Esters | Fungi | Greatest antifungal activity | [5] |
Table 2: Antimicrobial Activity of Halogenated Isoquinoline Derivatives.
The mechanism of antimicrobial action is often attributed to the interference with essential bacterial processes, such as cell wall synthesis or the function of crucial enzymes.[6]
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel bromo-isoquinoline esters, standardized in vitro assays are essential.
General Protocol for In Vitro Anticancer Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.[2]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-isoquinoline esters (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
References
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC NIH. Retrieved from [Link]
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A Head-to-Head Comparison of the Physicochemical Properties of Isoquinoline Carboxylic Acid Isomers: A Guide for Researchers
Introduction: The Significance of Positional Isomerism in Drug Discovery
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1] When functionalized with a carboxylic acid group, a family of seven positional isomers is generated, each possessing a unique set of physicochemical and biological properties. The specific placement of the carboxyl group on the isoquinoline ring system profoundly influences the molecule's electronic distribution, steric profile, acidity, lipophilicity, and potential for intermolecular interactions.[1] These characteristics are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, including its solubility, absorption, distribution, metabolism, and excretion (ADME).
This guide provides an in-depth, head-to-head comparison of the key physicochemical properties of isoquinoline-1-carboxylic acid and its six positional isomers. By synthesizing experimental data and explaining the underlying chemical principles, this document serves as a valuable resource for researchers, scientists, and drug development professionals seeking to select the optimal isomer for their specific application, from synthetic chemistry to rational drug design.
Comparative Overview of Physicochemical Properties
The seven isomers of isoquinoline carboxylic acid share the same molecular formula (C₁₀H₇NO₂) and molecular weight (173.17 g/mol ), yet their physical properties diverge significantly due to the varied placement of the carboxylic acid group.[1][2][3][4] The following table summarizes the key physicochemical data available for these isomers.
| Property | Isoquinoline-1-carboxylic acid | Isoquinoline-3-carboxylic acid | Isoquinoline-4-carboxylic acid | Isoquinoline-5-carboxylic acid | Isoquinoline-6-carboxylic acid | Isoquinoline-7-carboxylic acid | Isoquinoline-8-carboxylic acid |
| CAS Number | 486-73-7[5] | 6624-49-3[6] | 6496-53-3[1] | 27810-64-6[1] | 106778-43-2[3] | 61563-43-7[1] | 61563-43-7[7] |
| Melting Point (°C) | 164 (dec.)[8][9] | 166-167[6] | 248-250[1] | 253-257[1] | 295-297[1] | 292-294[1] | Not Available |
| pKa₁ (Carboxylic Acid) | 1.09 (Predicted)[8] | 1.20 (Predicted)[6] | ~3-4 (Estimated) | ~3-4 (Estimated) | ~4.1 (Estimated)[10] | ~3-4 (Estimated) | ~3-4 (Estimated) |
| pKa₂ (Isoquinolinium ion) | ~4-5 (Estimated)[1] | ~4-5 (Estimated)[1] | ~4-5 (Estimated)[1] | ~4-5 (Estimated)[1] | ~4-5 (Estimated)[1] | ~4-5 (Estimated)[1] | ~4-5 (Estimated)[1] |
| Calculated LogP | 2.1[5] | 1.8[1] | 1.76[1] | 1.8[1] | 1.8[3] | Not Available | 1.6[11] |
| Water Solubility | Soluble[8][12] | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Soluble in organic solvents[7] |
Visualizing the Isomers
The structural differences underpinning the varied properties of these isomers are visualized below.
Caption: Chemical structures of the seven positional isomers of isoquinoline carboxylic acid.
In-Depth Analysis of Physicochemical Properties
Acidity (pKa)
Each isoquinoline carboxylic acid isomer possesses two ionizable groups: the carboxylic acid and the ring nitrogen. This results in two distinct pKa values.
-
pKa₁ (Carboxylic Acid Dissociation): This value reflects the acidity of the -COOH group. The position of the nitrogen atom relative to the carboxylic acid has a significant electronic influence. The nitrogen atom is electron-withdrawing, which stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid. This effect is most pronounced when the carboxyl group is closest to the nitrogen, as seen in the predicted low pKa values for the 1- and 3-isomers.[6][8]
-
pKa₂ (Isoquinolinium Ion Dissociation): This value corresponds to the acidity of the protonated ring nitrogen (the isoquinolinium ion) and is a measure of the basicity of the nitrogen atom. The parent isoquinoline has a pKa of 5.14.[13] The electron-withdrawing carboxylic acid group reduces the electron density on the nitrogen, making it less basic (lowering its pKa). The magnitude of this effect is position-dependent, with the strongest reduction in basicity expected for the 1- and 8-isomers due to the proximity of the carboxyl group.
Lipophilicity (LogP)
The partition coefficient (P), expressed as its logarithm (logP), is a crucial measure of a molecule's lipophilicity, which heavily influences its ability to cross biological membranes.[14] A higher logP value indicates greater lipid solubility (lipophilicity), while a lower or negative value indicates greater water solubility (hydrophilicity).[14][15]
The calculated logP values for the isoquinoline carboxylic acid isomers range from 1.6 to 2.1.[1][3][5][11] This variation arises from the different ways each isomer can engage in intramolecular versus intermolecular hydrogen bonding, which affects how the polar carboxylic acid group is shielded. The 1- and 8-isomers, where the carboxylic acid is adjacent to the nitrogen, may exhibit intramolecular hydrogen bonding, potentially increasing their lipophilicity relative to other isomers where the polar groups are more exposed.
Melting Point
The melting point of a crystalline solid is a reflection of the strength of its crystal lattice forces. Factors such as molecular symmetry, packing efficiency, and the strength of intermolecular interactions (like hydrogen bonding and π-π stacking) are key determinants. The wide range of melting points observed among the isomers (from ~164 °C to ~297 °C) highlights significant differences in their solid-state packing and intermolecular bonding capabilities.[1][6][8] Isomers that can form more extensive and stronger hydrogen bonding networks or pack more efficiently into a crystal lattice will generally exhibit higher melting points.
Solubility
Solubility is governed by the interplay of lipophilicity (logP) and acidity (pKa). As amphoteric compounds, the solubility of isoquinoline carboxylic acids is highly dependent on pH.
-
In acidic solutions (pH < pKa₁): Both the nitrogen and the carboxylic acid will be protonated, resulting in a cationic species, which is expected to be water-soluble.
-
In neutral solutions (pH between pKa₁ and pKa₂): The molecule will exist primarily as a zwitterion, which may have limited water solubility depending on the isomer.
-
In basic solutions (pH > pKa₂): The carboxylic acid will be deprotonated (carboxylate), and the nitrogen will be neutral, resulting in an anionic species that is generally water-soluble.
Isoquinoline-1-carboxylic acid is reported to be soluble in water.[8][12] The solubility of other isomers in water is not as well-documented, but they are generally expected to be soluble in many common organic solvents.[7]
Standardized Experimental Protocols
To ensure data consistency and enable meaningful comparisons, standardized experimental protocols are essential. The following sections detail validated methods for determining the key physicochemical properties discussed.
Protocol 1: pKa Determination by Potentiometric Titration
This method relies on monitoring the change in pH of a solution of the analyte as a standardized titrant is added, allowing for the determination of the inflection points that correspond to the pKa values.[16][17]
Caption: Experimental workflow for LogP determination via the shake-flask method.
Step-by-Step Methodology:
-
Phase Saturation: Prepare the two phases by shaking n-octanol with water (pH-adjusted buffer, typically 7.4 for pharmaceutical applications) and, separately, water with n-octanol. Allow them to sit until fully separated to ensure mutual saturation. [18]2. Sample Addition: Add a known amount of the isoquinoline carboxylic acid isomer to a mixture of the two pre-saturated phases in a separatory funnel. The initial concentration should be low enough to avoid self-association.
-
Equilibration: Shake the funnel for a sufficient period (e.g., 30 minutes) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly and completely separated. Centrifugation can be used to accelerate this process.
-
Analysis: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). [18]6. Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. [15]
Conclusion
The position of the carboxylic acid group on the isoquinoline ring is not a trivial structural modification; it is a critical determinant of the molecule's fundamental physicochemical properties. From acidity and lipophilicity to melting point and solubility, each isomer presents a distinct profile that will dictate its behavior in both chemical reactions and biological systems. This guide provides a foundational framework for understanding these differences, offering both comparative data and the experimental means to generate it. For researchers in drug discovery and development, a thorough understanding of these structure-property relationships is indispensable for the rational design and selection of isoquinoline-based compounds with optimized ADME characteristics and therapeutic potential.
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Safety Operating Guide
Guide to the Proper Disposal of Ethyl 6-bromoisoquinoline-1-carboxylate
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Ethyl 6-bromoisoquinoline-1-carboxylate (CAS No. 1020576-70-8). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Compound Identification and Hazard Profile
This compound is a brominated heterocyclic compound frequently used in medicinal chemistry and organic synthesis.[1][2] Its structure contains a bromine atom, which fundamentally dictates its classification as halogenated organic waste.[3][4] While comprehensive toxicological and ecological data for this specific molecule are limited, information from its Safety Data Sheet (SDS) and structurally related compounds allows for a robust hazard assessment.[5]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1020576-70-8 | [6] |
| Molecular Formula | C₁₂H₁₀BrNO₂ | [6] |
| Molecular Weight | 280.12 g/mol | [6] |
| Appearance | Solid (Form may vary) |
| Storage | Sealed in dry, 2-8°C |[6] |
Hazard Summary: Based on data for similar brominated heterocycles, this compound should be handled as a substance that is potentially:
Currently, there is no available data on its long-term persistence, bioaccumulative potential, or specific toxicity to aquatic life.[5] In the absence of data, a precautionary approach is mandated, treating the compound as potentially harmful to the environment.
The Core Principle: Why Halogenated Waste is Different
The presence of bromine in this compound places it in the category of halogenated organic waste .[4][9] This classification is not merely an administrative detail; it is based on critical chemical principles that directly impact the disposal process.
The primary disposal method for this type of waste is controlled high-temperature incineration.[5][10] During incineration, the bromine atom is converted into hydrogen bromide (HBr), a corrosive and environmentally harmful gas. To neutralize this, licensed chemical destruction facilities must employ "flue gas scrubbing" systems, which are specialized processes to remove acidic gases before they are released into the atmosphere.[5]
Mixing halogenated waste with non-halogenated waste streams (like acetone or hexane) contaminates the entire batch.[9][11] This forces the entire volume to be treated via the more complex and expensive halogenated waste disposal process, leading to a significant increase in operational costs for the institution.[11] Therefore, strict segregation is paramount for both safety and fiscal responsibility.
Personal Protective Equipment (PPE) and Safe Handling
Before handling the compound in any capacity—including weighing, transfers, or disposal—the following minimum PPE is mandatory.
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical splash goggles | Protects against splashes and potential dust, preventing serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact to prevent irritation.[12] Always inspect gloves before use and use proper removal technique.[13] |
| Body Protection | Fully buttoned laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Work within a certified chemical fume hood | Ensures adequate ventilation and prevents inhalation of any dusts or aerosols.[14] |
Waste Collection and Segregation: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in the disposal workflow.
-
Identify the Correct Waste Container: Locate the designated "Halogenated Organic Waste" container within your laboratory. These containers are often specifically colored or clearly labeled to distinguish them from non-halogenated waste.[4]
-
Solid Waste Disposal:
-
Dispose of pure this compound powder, contaminated weigh boats, and contaminated filter paper directly into a dedicated solid halogenated waste container.
-
If a separate solid waste container is unavailable, consult your institution's Environmental Health & Safety (EHS) department. Do not mix solids into a liquid waste container unless explicitly permitted by your EHS office.
-
-
Liquid Waste Disposal:
-
Dispose of solutions containing this compound in a designated liquid halogenated waste container.
-
This includes reaction mixtures and solutions in halogenated solvents (e.g., dichloromethane, chloroform) or non-halogenated solvents (e.g., ethyl acetate, THF). Any solvent mixture containing a halogenated compound must be treated as halogenated waste.[15]
-
-
Labeling: Ensure the waste container is accurately labeled with the words "Hazardous Waste" and a complete list of its contents, including "this compound" and any solvents.[15] Maintain a running log of constituents and their approximate volumes.
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[15] Store it in a secondary containment bin within a well-ventilated area, away from incompatible materials.[12]
-
Arrange for Pickup: Once the container is full, or if work on the project is complete, submit a chemical waste collection request through your institution's EHS department.
Caption: Waste Segregation Decision Workflow
Spill Management Protocol
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
For Small Spills (<1 g or <100 mL of dilute solution):
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Don PPE: Wear the appropriate PPE as listed in Table 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep the absorbed material and any remaining solids into a sealable container (e.g., a labeled plastic bag or a dedicated jar).[12]
-
Label: Clearly label the container "Spill Debris containing this compound."
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and then with soap and water. Place the cleaning materials into the same spill debris container.
-
Dispose: Manage the sealed spill debris container as halogenated hazardous waste.
Caption: Small Spill Cleanup Workflow
For Large Spills (>1 g or >100 mL):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your supervisor and your institution's EHS department or emergency response line.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Report: Provide responders with the identity of the spilled material (this compound) and a copy of the Safety Data Sheet if available.
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Decontamination and Final Disposal
-
Contaminated Glassware: Glassware that has contained this compound should be rinsed with a small amount of an appropriate organic solvent (e.g., acetone or ethyl acetate). This initial rinsate is considered hazardous and must be collected in the designated halogenated organic liquid waste container.[3] After the initial rinse, the glassware can typically be washed using standard laboratory procedures.
-
Contaminated Packaging: Empty containers and liners can be triple-rinsed with a suitable solvent.[5] The rinsate must be collected as halogenated hazardous waste. After rinsing, the packaging can be punctured to render it unusable and disposed of according to institutional guidelines, which may include sanitary landfill or recycling.[5]
Regulatory Context
The disposal of this compound is governed by regulations for hazardous waste management, such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[16][17] As a halogenated organic compound, it falls under waste codes designated for spent halogenated solvents and residues (e.g., EPA waste codes F001, F002).[18] It is the legal responsibility of the waste generator (the laboratory) to ensure that this waste is correctly identified, segregated, stored, and disposed of "from cradle to grave."[9] Always follow your institution's specific EHS protocols, as they are designed to ensure compliance with all local, state, and federal regulations.
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A Senior Application Scientist's Guide to Handling Ethyl 6-bromoisoquinoline-1-carboxylate: A Framework for Safety and Operational Excellence
For researchers engaged in the synthesis and application of novel chemical entities, a robust safety protocol is not merely a procedural formality; it is the bedrock of scientific integrity and innovation. Ethyl 6-bromoisoquinoline-1-carboxylate, a halogenated heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry and materials science. However, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety measures.
This guide provides an in-depth, experience-driven framework for the safe handling of this compound. Moving beyond a simple checklist, we will explore the rationale behind each procedural step, ensuring that every action is part of a self-validating system of safety.
Hazard Assessment: An Evidence-Based Approach
A thorough review of the available Safety Data Sheet (SDS) for this compound reveals a critical gap: specific toxicological data is largely unavailable[1]. In such instances, a prudent scientist must adopt the principle of precaution, inferring potential hazards from structurally analogous compounds. Related bromoisoquinoline derivatives are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[2][3][4][5][6]. Some are also classified as harmful if swallowed or in contact with skin[4][7].
Therefore, we will operate under the assumption that this compound presents the following potential hazards:
-
Skin Irritation/Corrosion: May cause irritation or chemical burns upon contact.
-
Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Acute Toxicity (Oral, Dermal): May be harmful if ingested or absorbed through the skin.
This conservative assessment mandates the use of comprehensive personal protective equipment (PPE) and stringent handling protocols.
The Core of Protection: Engineering Controls and Personal Protective Equipment
Before any personal protective equipment is selected, the primary methods of exposure control must be in place. The hierarchy of controls dictates that engineering and administrative controls are the first lines of defense.
-
Engineering Control: All handling of this compound, from weighing to solution preparation, must be conducted within a certified chemical fume hood[8][9]. A fume hood is essential to protect the user from inhaling potentially harmful dust or vapors[9].
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel[10]. Clear labeling of containers and work areas is mandatory.
Only after these controls are established do we turn to PPE, which serves to protect from residual risks and in the event of an accident.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Standard safety glasses are insufficient as they do not provide a seal against splashes or fine dust[11]. Chemical splash goggles are mandatory. For procedures with a higher risk of splashing (e.g., transferring solutions), a full-face shield must be worn over the goggles for maximum protection[12]. |
| Hand Protection | Nitrile Gloves (Double-Gloving Recommended) | Nitrile gloves offer good protection against incidental splashes of a wide range of chemicals, including solvents and compounds with unknown toxicity[9][13]. Double-gloving is a prudent measure to protect against undetected pinholes and allows for the safe removal of the outer glove if contamination occurs. Gloves should be inspected before use and changed immediately if contaminated or torn[12]. |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) with long sleeves and a front closure is required to protect the skin and personal clothing from contamination[9][13]. |
| Foot Protection | Closed-Toed, Chemical-Resistant Shoes | Shoes must fully cover the feet; sandals or perforated shoes are strictly prohibited in the laboratory[9][14]. This prevents injury from dropped objects or chemical spills. |
| Respiratory Protection | NIOSH-Approved Respirator (As needed) | While working in a fume hood should prevent inhalation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations, such as a large spill outside of containment[15][16]. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized workflow minimizes variability and the potential for error. The following protocol outlines the critical steps for safely handling this compound.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Detailed Steps:
-
Pre-Handling Preparation:
-
Don PPE: Before entering the lab area, put on your lab coat, safety shoes, and chemical splash goggles.
-
Verify Fume Hood: Ensure the chemical fume hood is on and the airflow is verified as working correctly.
-
Assemble Materials: Gather all necessary items—spatula, weigh paper, glassware, solvents, and emergency spill kit—and place them inside the fume hood to minimize reaching in and out[10].
-
Prepare Waste: Have clearly labeled waste containers ready for solid and liquid chemical waste. Never mix different waste streams[8].
-
-
Chemical Handling (Inside the Fume Hood):
-
Don Gloves: Put on two pairs of nitrile gloves.
-
Weighing: Carefully weigh the solid compound on weigh paper or in a tared container. Perform this action slowly to prevent the creation of airborne dust.
-
Transfer: Gently transfer the weighed solid into the designated glassware.
-
Dissolution: Slowly add the desired solvent, keeping the container opening away from your face to avoid any splashes or fumes[9].
-
-
Post-Handling and Cleanup:
-
Decontamination: Thoroughly decontaminate the spatula and any other reusable equipment with an appropriate solvent. Wipe down the work surface inside the fume hood[14].
-
Disposal: Dispose of all contaminated consumables (weigh paper, disposable pipettes, outer gloves) into the designated solid waste container within the fume hood.
-
PPE Removal: Before leaving the fume hood area, remove the outer pair of gloves. Remove your lab coat and the final pair of gloves just before exiting the laboratory. Never wear gloves outside the lab to prevent cross-contamination[12].
-
Hand Washing: Immediately wash your hands thoroughly with soap and water[14].
-
Emergency and Disposal Plans
Spill Response:
-
Minor Spill (inside fume hood): Absorb the spill with a chemical absorbent pad or sand. Decontaminate the area. Place all cleanup materials in a sealed, labeled waste container.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and the laboratory supervisor. If safe to do so, control the source of the spill. Prevent the chemical from entering drains. Follow your institution's specific emergency response procedures.
Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes[1]. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[1][2]. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2].
-
Ingestion: Rinse mouth with water. Do not induce vomiting[1]. Seek immediate medical attention.
Waste Disposal: All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a separate, clearly labeled, sealed container. Do not pour down the drain[8].
-
All waste must be disposed of through your institution's environmental health and safety office in accordance with local and national regulations[6].
By integrating these expert-driven protocols into your daily laboratory practice, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- This compound SDS, 1020576-70-8 Safety D
- SAFETY DATA SHEET - Sigma-Aldrich (General Hazards). Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich (Flammable/Corrosive). Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich (Toxic/Irritant). Sigma-Aldrich.
- Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
- SAFETY DATA SHEET - 5-Bromoisoquinoline. Sigma-Aldrich.
- SAFETY DATA SHEET - 6-Bromo-1,2,3,4-tetrahydroisoquinoline. Fisher Scientific.
- SAFETY DATA SHEET - 7-Bromo-1,2,3,4-tetrahydroisoquinoline. Fisher Scientific.
- Personal Protective Equipment. US Environmental Protection Agency (EPA).
- SAFETY DATA SHEET - 4-Bromoisoquinoline. Fisher Scientific.
- Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
- Safety Data Sheet - 7-Bromoisoquinoline. Cayman Chemical.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta.
- How to Choose PPE for Chemical Work.
- SAFETY DATA SHEET - 6-Bromoisoquinoline. TCI Chemicals.
- Lab Safety Equipment & PPE. ChemTalk.
- SOP for Labor
- Working with Chemicals - Prudent Practices in the Laboratory.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Life-Changing Safety Tips for Handling Labor
Sources
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- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. SOP for Laboratory Safety | Pharmaguideline [pharmaguideline.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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- 16. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
